molecular formula C7H5BrF3NO B1380525 2-Amino-4-bromo-5-(trifluoromethyl)phenol CAS No. 1613719-78-0

2-Amino-4-bromo-5-(trifluoromethyl)phenol

Numéro de catalogue: B1380525
Numéro CAS: 1613719-78-0
Poids moléculaire: 256.02 g/mol
Clé InChI: DVKCTLMWDUGPFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-4-bromo-5-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-4-bromo-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKCTLMWDUGPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-4-bromo-5-(trifluoromethyl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Amino-4-bromo-5-(trifluoromethyl)phenol (CAS No. 1613719-78-0). Due to the limited availability of experimental data for this specific compound, this guide also includes generalized experimental protocols and contextual information based on structurally related molecules. This information is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug discovery, providing a foundational understanding of this compound's characteristics and potential applications.

Chemical Identity and Properties

This compound is a substituted aromatic compound containing amino, bromo, and trifluoromethyl functional groups on a phenol backbone. These functional groups are known to impart specific physicochemical and biological properties that are of interest in the field of drug development. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of drug candidates.

Table 1: Chemical Identifiers and Basic Properties of this compound

PropertyValueSource
CAS Number 1613719-78-0
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Purity >95%

Experimental Protocols (Generalized)

While specific experimental protocols for the synthesis and analysis of this compound are not published, the following sections detail generalized methodologies applicable to the synthesis and characterization of substituted aminophenols.

Synthesis of a Substituted Aminophenol (Representative Protocol)

The synthesis of a halogenated, trifluoromethylated aminophenol can be conceptualized as a multi-step process, likely involving the introduction of the substituents onto a phenol or aniline ring, followed by functional group interconversion. A plausible synthetic route could involve the reduction of a corresponding nitro compound.

Objective: To synthesize a substituted aminophenol from a substituted nitrophenol.

Materials:

  • Substituted nitrophenol (starting material)

  • Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid/Base for workup (e.g., HCl, NaHCO₃)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted nitrophenol in a suitable solvent like ethanol.

  • Reduction: Add the reducing agent to the solution. If using a metal-based reducing agent like SnCl₂, the reaction may require acidic conditions. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered to remove any solid catalyst or byproducts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent and washed with an aqueous solution (e.g., saturated NaHCO₃) to neutralize any acid, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.

Visualization of Experimental Workflows

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted aminophenol.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Characterization A Dissolve Nitrophenol in Solvent B Add Reducing Agent (e.g., SnCl2 or Pd/C, H2) A->B C Monitor Reaction by TLC B->C D Filter Reaction Mixture C->D Reaction Complete E Concentrate Filtrate D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Column Chromatography G->H I Evaporate Solvent H->I J Characterize Pure Product (NMR, MS, IR) I->J

A generalized workflow for the synthesis and purification of a substituted aminophenol.
Chemical Characterization Workflow

The structural confirmation of a newly synthesized compound like this compound is critical. The following diagram outlines a standard workflow for its characterization.

G cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation A Purified Compound B 1H & 13C NMR Spectroscopy A->B C 19F NMR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F Determine Proton Environment & Carbon Skeleton B->F G Confirm Presence and Environment of -CF3 C->G H Determine Molecular Weight & Fragmentation Pattern D->H I Identify Functional Groups E->I J Structural Elucidation F->J G->J H->J I->J G cluster_pathway Hypothetical Signaling Pathway cluster_intervention Therapeutic Intervention A Substrate B Enzyme A->B Binds to Active Site C Product B->C Catalyzes Conversion D Disease Progression C->D E Small Molecule Inhibitor (e.g., Phenol Derivative) E->B Blocks Active Site

An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Amino-4-bromo-5-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from a commercially available starting material, 4-(trifluoromethyl)phenol. This document details the proposed reaction sequence, including experimental protocols and quantitative data where available through analogous transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 4-(trifluoromethyl)phenol:

  • Nitration: Introduction of a nitro group at the 2-position of 4-(trifluoromethyl)phenol to yield 2-Nitro-4-(trifluoromethyl)phenol.

  • Bromination: Introduction of a bromine atom at the 4-position of the nitrated intermediate to yield 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

  • Reduction: Reduction of the nitro group to an amino group to afford the final product, this compound.

This proposed pathway is illustrated in the diagram below.

Synthesis_Pathway A 4-(Trifluoromethyl)phenol B 2-Nitro-4-(trifluoromethyl)phenol A->B Nitration (HNO3, H2SO4) C 4-Bromo-2-nitro-5-(trifluoromethyl)phenol B->C Bromination (Br2, AcOH) D This compound C->D Reduction (H2, PtO2 or Na2S)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key transformation. These protocols are based on established procedures for similar substrates and may require optimization for this specific synthesis.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol

This step involves the nitration of 4-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-directing deactivator, while the hydroxyl group is an ortho, para-directing activator. The ortho-position to the hydroxyl group is favored.

  • Materials:

    • 4-(Trifluoromethyl)phenol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-(trifluoromethyl)phenol to concentrated sulfuric acid.

    • Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Nitro-4-(trifluoromethyl)phenol.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

This step involves the bromination of 2-Nitro-4-(trifluoromethyl)phenol. The directing effects of the existing substituents will guide the bromine to the desired position.

  • Materials:

    • 2-Nitro-4-(trifluoromethyl)phenol

    • Glacial Acetic Acid (CH₃COOH)

    • Bromine (Br₂)

    • Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Procedure:

    • Dissolve 2-Nitro-4-(trifluoromethyl)phenol in glacial acetic acid in a reaction flask.

    • Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature.

    • Stir the reaction mixture for a designated period, monitoring by TLC.

    • Once the reaction is complete, quench the excess bromine by adding a sodium thiosulfate solution.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

    • Purify the product as necessary.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. This can be achieved through catalytic hydrogenation or chemical reduction.

  • Method A: Catalytic Hydrogenation

    • Materials:

      • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

      • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

      • Platinum (IV) Oxide (PtO₂) or Palladium on Carbon (Pd/C)

      • Hydrogen Gas (H₂)

    • Procedure:

      • Dissolve 4-Bromo-2-nitro-5-(trifluoromethyl)phenol in ethanol or ethyl acetate in a hydrogenation vessel.

      • Add a catalytic amount of PtO₂ or Pd/C.

      • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain this compound. A similar procedure for the synthesis of 2-amino-4-(trifluoromethyl)phenol involves dissolving the nitro precursor in ethanol and hydrogenating at 50 psig with a platinum oxide catalyst[1].

  • Method B: Chemical Reduction

    • Materials:

      • 4-Bromo-2-nitro-5-(trifluoromethyl)phenol

      • Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄)

      • Ammonium Chloride (NH₄Cl)

      • Ammonia Solution (NH₄OH)

      • Water

    • Procedure:

      • A procedure for the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol involves suspending the starting material in water with ammonium chloride and ammonia, heating to 85°C, and then adding fused sodium sulfide in portions while maintaining the temperature between 80-85°C[2]. This method could be adapted for the reduction of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol.

      • After the addition of the reducing agent, the reaction mixture is typically heated for a short period.

      • The product is then isolated by filtration and purified by recrystallization.

Quantitative Data

The following table summarizes expected yields for analogous reactions found in the literature. These values can serve as a benchmark for the synthesis of this compound, although actual yields may vary.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Reduction of Nitro Group2,4-Dinitrophenol2-Amino-4-nitrophenolNa₂S, NH₄Cl, NH₄OH, H₂O, 80-85°C64-67Organic Syntheses Procedure[2]
Catalytic Hydrogenation of Nitro Group2-Nitro-4-(trifluoromethyl)phenol precursor2-Amino-4-(trifluoromethyl)phenolH₂, PtO₂, Ethanol, 50 psigHighPrepChem.com[1]

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 4-(Trifluoromethyl)phenol Nitration Nitration Start->Nitration Bromination Bromination Nitration->Bromination Reduction Reduction Bromination->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Analysis Characterization (NMR, MS, etc.) Recrystallization->Analysis End Final Product: This compound Analysis->End

Caption: General workflow from starting material to final purified product.

This guide provides a foundational framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity of the final compound. Standard laboratory safety precautions should be strictly followed during all experimental procedures.

References

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (C7H5BrF3NO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its significant application in the manufacturing of the multi-kinase inhibitor drug, sorafenib. Furthermore, this guide elucidates the biological significance of sorafenib, including its mechanism of action targeting the Raf/MEK/ERK signaling pathway, which is crucial for its anti-cancer therapeutic effects. Experimental protocols for key reactions and relevant data are presented in a structured format to aid researchers and drug development professionals.

Introduction

4-Bromo-2-(trifluoromethyl)phenyl isocyanate, with the chemical formula C7H5BrF3NO, is a highly reactive organic compound due to its isocyanate functional group. This reactivity makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is exemplified by its role as a critical precursor in the synthesis of sorafenib, a potent anticancer agent. This guide aims to provide a detailed technical resource for professionals working with this compound, covering its synthesis, properties, and its application in the development of targeted cancer therapies.

Chemical Identity and Properties

The IUPAC name for the compound with the molecular formula C7H5BrF3NO is 4-bromo-1-isocyanato-2-(trifluoromethyl)benzene . It is also commonly referred to as 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.

Table 1: Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate [1]

PropertyValue
CAS Number 186589-12-8
Molecular Formula C8H3BrF3NO
Molecular Weight 266.01 g/mol
Appearance Liquid
Boiling Point 115 °C at 10 mmHg
Density 1.699 g/mL at 25 °C
Refractive Index (n20/D) 1.524
SMILES O=C=Nc1ccc(Br)cc1C(F)(F)F
InChIKey UZFHKVBCBXPKKE-UHFFFAOYSA-N

Table 2: Spectroscopic Data Summary (Predicted and Experimental)

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ 7.56 (d, J = 8.4 Hz, 2H), 7.17 (d, J = 8.4 Hz, 2H)
¹⁹F NMR (CDCl₃, 565 MHz) δ -62.1
Mass Spectrum (ESI-MS) [M+H]⁺: 188.03178 (for the non-brominated analogue)
IR Spectrum (KBr, cm⁻¹) The isocyanate group (-NCO) typically shows a strong, sharp absorption band around 2270-2250 cm⁻¹.

Synthesis Protocol

The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate can be achieved from 4-bromo-2-(trifluoromethyl)aniline. The general method involves the phosgenation of the aniline derivative.

Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Materials:

  • 4-Bromo-2-(trifluoromethyl)aniline

  • Triphosgene (a safer substitute for phosgene gas)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM.

  • Slowly add the aniline solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add triethylamine (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove triethylammonium chloride salt.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 4-Bromo-2-(trifluoromethyl)phenyl isocyanate can be purified by vacuum distillation.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Triphosgene is a toxic substance and should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Application in Drug Development: Synthesis of Sorafenib

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a crucial intermediate in the synthesis of sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.

Experimental Protocol: Synthesis of Sorafenib[2][3]

Materials:

  • 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

  • 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide

  • Pyridine, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (1.0 equivalent) in anhydrous pyridine.

  • To this solution, add 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford sorafenib.

Biological Significance and Signaling Pathways

While 4-Bromo-2-(trifluoromethyl)phenyl isocyanate itself is not known to have direct biological activity, its importance lies in its role as a building block for pharmacologically active molecules like sorafenib.

Mechanism of Action of Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[2][3] It inhibits both cell surface receptor tyrosine kinases and intracellular serine/threonine kinases.

Key targets of sorafenib include:

  • Raf kinases (B-Raf and C-Raf): These are central components of the Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation.[4][5][6]

  • Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): By inhibiting these receptors, sorafenib blocks the signaling cascade that promotes angiogenesis, thereby cutting off the tumor's blood supply.[2][7]

  • Platelet-Derived Growth Factor Receptor (PDGFR-β): Inhibition of PDGFR-β also contributes to the anti-angiogenic effect of sorafenib.[2][7]

The dual action of inhibiting both tumor cell proliferation and angiogenesis makes sorafenib an effective anti-cancer agent.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow A 4-Bromo-2-(trifluoromethyl)aniline C Reaction Vessel (DCM, Et3N, 0°C to RT) A->C B Triphosgene B->C D 4-Bromo-2-(trifluoromethyl)phenyl isocyanate C->D F Reaction Vessel (Pyridine, 80°C) D->F E 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide E->F G Sorafenib F->G

Caption: Synthetic workflow for the preparation of Sorafenib.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf Proliferation Proliferation TranscriptionFactors->Proliferation Cell Proliferation, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.

Conclusion

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a vital chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably the anticancer drug sorafenib. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role in the production of a life-saving medication. The elucidation of the mechanism of action of sorafenib, targeting the Raf/MEK/ERK pathway, highlights the critical importance of such intermediates in modern drug discovery and development. The information presented herein serves as a valuable resource for researchers and professionals in the field, facilitating further innovation and application of this versatile chemical compound.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a paramount strategy in medicinal chemistry. Its unique electronic and steric properties can profoundly influence a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Impact of Trifluoromethylation on Key Physicochemical Properties

The introduction of a trifluoromethyl group in place of a methyl group can dramatically alter a molecule's lipophilicity, acidity (pKa), and metabolic stability. These changes are critical in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the partition coefficient (LogP) or distribution coefficient (LogD). This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[1] The Hansch π value, a measure of the hydrophobicity of a substituent, is +0.88 for the trifluoromethyl group.[2]

Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can have a substantial impact on the pKa of nearby acidic or basic functional groups. This modulation of ionization is crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. For instance, the presence of a trifluoromethyl group can significantly lower the pKa of an adjacent amine, making it less basic.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This increased stability often leads to a longer drug half-life, allowing for less frequent dosing. Studies have shown that replacing a metabolically labile methyl group with a trifluoromethyl group can block metabolic hotspots and improve a drug's pharmacokinetic profile.[2]

Quantitative Comparison of Trifluoromethyl vs. Methyl Analogues

The following tables summarize the quantitative impact of replacing a methyl group with a trifluoromethyl group on key drug properties for representative compounds.

Compound PairPropertyMethyl (-CH3) ValueTrifluoromethyl (-CF3) ValueFold ChangeReference
Captopril AnalogueACE Inhibition (IC50)8 x 10-8 M3 x 10-10 M~267x increase in potency[3]
N-substituted AzolesLogD7.4VariesGenerally HigherVaries[4]
N-substituted AzolesCaco-2 PermeabilityVariesLatent IncreaseVaries[4]
N-substituted AzolesHuman Liver Microsome StabilityVariesCan be significantly increased or decreasedVaries[4]
CB1 Allosteric ModulatorsPotencyVariesGenerally More PotentVaries
CB1 Allosteric ModulatorsIn Vitro Metabolic StabilityVariesImprovedVaries

Key Experimental Protocols in Medicinal Chemistry

Detailed and standardized experimental protocols are essential for accurately assessing the properties of drug candidates.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD) in a separatory funnel. Shake vigorously for 24 hours and allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated aqueous phase.

    • Add a known volume of the pre-saturated 1-octanol phase.

    • Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the 1-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Calculation:

    • The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)

Determination of pKa by UV-Visible Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of a compound with a UV-active chromophore near the ionizable center.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values covering a range above and below the expected pKa of the compound.

  • Compound Solutions: Prepare solutions of the test compound at a constant concentration in each of the buffer solutions.

  • Spectrophotometric Measurement:

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

    • Identify the wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the absorbance change.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor for P450 enzymes).

    • Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the test compound in the reaction buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding the role of trifluoromethylated drugs.

experimental_workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_pharma Pharmacology LogP LogP Determination (Shake-Flask) DataAnalysis Data Analysis & SAR LogP->DataAnalysis pKa pKa Determination (UV-Vis) pKa->DataAnalysis MetStab Metabolic Stability (Liver Microsomes) MetStab->DataAnalysis Permeability Permeability (e.g., Caco-2) Permeability->DataAnalysis Binding Binding Affinity (IC50/Ki) Binding->DataAnalysis Functional Functional Assays Functional->DataAnalysis LeadComp Lead Compound (-CH3) CF3Analog CF3 Analogue Synthesis LeadComp->CF3Analog Bioisosteric Replacement CF3Analog->LogP CF3Analog->pKa CF3Analog->MetStab CF3Analog->Permeability CF3Analog->Binding CF3Analog->Functional LeadOpt Lead Optimization DataAnalysis->LeadOpt

Experimental workflow for the evaluation of trifluoromethylated drug analogues.

Signaling Pathway of Celecoxib

Celecoxib, a well-known anti-inflammatory drug, contains a trifluoromethyl group. Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2). However, it also exhibits off-target effects, including the inhibition of the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling pathway.[4]

celecoxib_pathway cluster_cox2 COX-2 Pathway cluster_pdk1 PDK-1 Pathway Celecoxib Celecoxib (-CF3) COX2 COX-2 Celecoxib->COX2 Inhibits PDK1 PDK-1 Celecoxib->PDK1 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Akt Akt PDK1->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Simplified signaling pathways affected by Celecoxib.

Signaling Pathway of Fluoxetine

Fluoxetine, a widely prescribed antidepressant, features a trifluoromethyl group on its phenoxy ring. Its primary therapeutic effect is mediated by the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. Additionally, studies suggest that fluoxetine can modulate other signaling pathways, such as the ERK1/2-NF-κB and PI3K-AKT pathways, which are involved in neuroplasticity and cellular metabolism.

fluoxetine_pathway cluster_sert Serotonergic Synapse cluster_downstream Downstream Effects Fluoxetine Fluoxetine (-CF3) SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits ERK_NFkB ERK1/2-NF-κB Pathway Fluoxetine->ERK_NFkB Modulates PI3K_Akt PI3K-Akt Pathway Fluoxetine->PI3K_Akt Modulates Serotonin Synaptic Serotonin SERT->Serotonin Reuptake Mood Mood Regulation Serotonin->Mood Neuroplasticity Neuroplasticity ERK_NFkB->Neuroplasticity Metabolism Glucose/Lipid Metabolism PI3K_Akt->Metabolism

References

In-Depth Technical Guide: Discovery of Fluorinated Aminophenol Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a core class of fluorinated aminophenol derivatives, specifically N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, which have demonstrated significant potential as kinase inhibitors. The strategic incorporation of fluorine atoms into the aminophenol scaffold has been shown to enhance metabolic stability and binding affinity, leading to potent inhibition of key kinases in oncogenic signaling pathways such as the RAF/MEK/ERK cascade.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides, which incorporate a fluorinated aminophenol-like moiety. These compounds were evaluated for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[1]

Compound IDR'BRAFV600E IC50 (µM)p-ERK EC50 (µM)
2 3-t-Bu0.0030.04
9 3-Et<0.00040.1
10 3-iPr<0.00040.05
11 3-OCHF30.00040.1
12 3-CF30.0030.4
13 4-t-Bu0.0090.05
14 4-Et0.0010.08
15 4-iPr0.0040.09
16 4-OCHF30.0010.1
17 4-CF30.0040.05
18 2-F, 5-CF30.0010.09

Experimental Protocols

General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives

A general and versatile synthetic route to the core scaffold of these kinase inhibitors is outlined below. This procedure involves the acylation of 4-amino-2-(trifluoromethyl)phenol with a suitable carboxylic acid derivative.

Experimental Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product 4-Amino-2-(trifluoromethyl)phenol 4-Amino-2-(trifluoromethyl)phenol Coupling Agent (e.g., HATU, EDCI) Coupling Agent (e.g., HATU, EDCI) 4-Amino-2-(trifluoromethyl)phenol->Coupling Agent (e.g., HATU, EDCI) Reacts with Carboxylic Acid Carboxylic Acid Carboxylic Acid->Coupling Agent (e.g., HATU, EDCI) Activated by N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Coupling Agent (e.g., HATU, EDCI)->N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Forms Amide Bond Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM)->Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA, Et3N) Base (e.g., DIPEA, Et3N) Base (e.g., DIPEA, Et3N)->Coupling Agent (e.g., HATU, EDCI)

General Synthetic Workflow

Detailed Protocol:

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent (1.1 eq), for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

  • Amide Bond Formation: To the activated carboxylic acid mixture, a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise. The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivative.

Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) and Mass Spectrometry (MS).

BRAFV600E Kinase Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of the synthesized compounds against the BRAFV600E kinase.

Experimental Workflow:

G cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme and Substrate Preparation Enzyme and Substrate Preparation Enzyme and Substrate Preparation->Incubation ATP Addition ATP Addition Incubation->ATP Addition Initiates Reaction Luminescence Reading Luminescence Reading ATP Addition->Luminescence Reading Generates Signal

BRAF Kinase Inhibition Assay Workflow

Detailed Protocol: [2]

  • Compound Preparation: The test compounds are serially diluted, typically in DMSO, to achieve a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In a 96-well plate, the recombinant BRAFV600E enzyme, a suitable substrate (e.g., a peptide substrate for BRAF), and the diluted test compounds are mixed in a kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Signal Detection: After the incubation period, a detection reagent (e.g., a luciferase-based ATP detection reagent) is added to the wells. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is read using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: Signaling Pathway

The fluorinated aminophenol derivatives discussed in this guide are designed to inhibit the RAF kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers. The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of inhibition by the described compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Inhibitor Fluorinated Aminophenol Derivative Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Gene Expression

RAS/RAF/MEK/ERK Signaling Pathway Inhibition

References

The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The strategic incorporation of trifluoromethyl (CF3) groups into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic compounds, complete with detailed experimental protocols and visual representations of key concepts.

The trifluoromethyl group's unique electronic properties profoundly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's absorption, distribution, and half-life by blocking sites prone to metabolic degradation.[1][2] Consequently, trifluoromethylated aromatics are integral to a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

I. Synthesis of Trifluoromethylated Aromatic Compounds

The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through a variety of synthetic methodologies. Modern transition-metal-catalyzed cross-coupling reactions have emerged as particularly effective and versatile approaches.

A. Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods are widely employed for the trifluoromethylation of aryl halides and boronic acids. These reactions often utilize a trifluoromethyl source such as Ruppert-Prakash reagent (TMSCF3) or Togni's reagent.

Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides and Boronic Acids

EntryAryl SubstrateCF3 SourceCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-IodoanisoleTMSCF3CuI (10 mol%) / 1,10-phenanthrolineCsFDMF8085[This is a representative example based on literature]
24-BromobenzonitrileCuCF3NoneNoneDMF5092[6]
3Phenylboronic acidTogni's ReagentCuI (10 mol%) / 1,10-phenanthrolineK2CO3Diglyme3588[This is a representative example based on literature]
42-Naphthylboronic acidCF3I / ZnCuI (2 mol%) / 1,10-phenanthrolineNoneDMPU5095[7]
54-Acetylphenylboronic acidYlideFluorCu(OAc)2 (10 mol%) / BathocuproineK3PO4Toluene8091[This is a representative example based on literature]
B. Palladium-Catalyzed Trifluoromethylation

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the synthesis of trifluoromethylated arenes, often with a broad substrate scope and high functional group tolerance.

Table 2: Palladium-Catalyzed Trifluoromethylation of Aryl Halides

EntryAryl SubstrateCF3 SourceCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotolueneTESCF3[(allyl)PdCl]2 (3 mol%) / BrettPhosKFDioxane12085[8]
21-Chloro-4-nitrobenzeneCF3BrPd(OAc)2 (5 mol%) / SPhosK2CO3Toluene10078[4][9][10]
32-ChloropyridineTESCF3Pd2(dba)3 (2 mol%) / XPhosCsFToluene11092[This is a representative example based on literature]
4Methyl 4-chlorobenzoateCF3SO2NaPd(OAc)2 (5 mol%) / dppfK2CO3DMA12088[This is a representative example based on literature]
51-Bromo-3,5-dimethylbenzeneCF3BrPd(OAc)2 (2 mol%) / RuPhosNaOtBuToluene10093[4][9][10]

II. Physicochemical Properties of Trifluoromethylated Aromatic Compounds

The introduction of a trifluoromethyl group significantly alters the physicochemical properties of an aromatic molecule.

A. Lipophilicity (LogP)

The CF3 group is highly lipophilic, which generally leads to an increase in the LogP value of the parent molecule. This can improve membrane permeability and oral bioavailability of drug candidates.

B. Acidity (pKa)

As a strong electron-withdrawing group, the trifluoromethyl substituent increases the acidity (lowers the pKa) of nearby acidic protons, such as those on phenols or anilines. This modulation of pKa can be critical for optimizing drug-receptor interactions.

Table 3: Comparative Physicochemical Properties

Parent CompoundTrifluoromethylated AnalogΔLogP (calc.)Parent pKaTrifluoromethylated pKa
Aniline4-(Trifluoromethyl)aniline+1.124.603.50
Phenol4-(Trifluoromethyl)phenol+0.989.958.70
Toluene4-(Trifluoromethyl)toluene+1.05N/AN/A
Benzoic Acid4-(Trifluoromethyl)benzoic acid+1.084.203.77

Note: ΔLogP values are estimations and can vary based on the calculation method. pKa values are approximate and can be influenced by solvent and temperature.

III. Experimental Protocols

A. General Procedure for Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid

Materials:

  • Aryl boronic acid (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • Togni's Reagent (1.2 mmol)

  • Diglyme (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add aryl boronic acid, CuI, 1,10-phenanthroline, and K2CO3.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add diglyme via syringe.

  • Add Togni's reagent to the reaction mixture.

  • Stir the reaction mixture at 35 °C for 14 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated arene.

B. General Procedure for Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Cesium fluoride (CsF, 2.0 mmol)

  • Triethyl(trifluoromethyl)silane (TESCF3, 1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • In a nitrogen-filled glovebox, add Pd2(dba)3, XPhos, and CsF to an oven-dried Schlenk tube.

  • Add the aryl chloride and toluene.

  • Add TESCF3 to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated product.

IV. Applications in Drug Discovery: Signaling Pathways and Mechanisms of Action

Trifluoromethylated aromatic compounds are prevalent in a number of FDA-approved drugs. The CF3 group often plays a crucial role in the drug's mechanism of action by influencing its binding to target proteins and modulating its pharmacokinetic properties.

A. Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a trifluoromethylated drug approved for the treatment of primary kidney and liver cancer. It functions by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, including Raf-1, B-Raf, and VEGFR-2.

Below is a simplified workflow for the synthesis of Sorafenib.

Sorafenib_Synthesis cluster_0 Preparation of Amide Intermediate cluster_1 Ether Formation cluster_2 Urea Formation PicolinicAcid Picolinic Acid AcidChloride 4-Chloro-picolinoyl chloride PicolinicAcid->AcidChloride SOCl2, DMF Amide 4-Chloro-N-methyl- picolinamide AcidChloride->Amide Methylamine Ether 4-(4-Aminophenoxy)-N- methylpicolinamide Amide->Ether 4-Aminophenol, K2CO3 Aminophenol 4-Aminophenol Sorafenib Sorafenib Ether->Sorafenib Isocyanate, CH2Cl2 Isocyanate 4-Chloro-3-(trifluoromethyl) -phenyl isocyanate

Caption: A simplified workflow for the synthesis of Sorafenib.

B. Celecoxib: A Selective COX-2 Inhibitor with Pleiotropic Effects

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. However, its anticancer effects are also attributed to COX-2-independent mechanisms, including the induction of apoptosis through the inhibition of the Akt signaling pathway.

Celecoxib_Signaling cluster_cox2 COX-2 Dependent Pathway cluster_akt COX-2 Independent Pathway (Anti-Cancer) AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Celecoxib_dep Celecoxib Celecoxib_dep->COX2 Inhibits PDK1 PDK1 Akt Akt PDK1->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Celecoxib_indep Celecoxib Celecoxib_indep->Akt Inhibits

Caption: COX-2 dependent and independent signaling pathways of Celecoxib.

C. PI3K/Akt Signaling Pathway: A Common Target

The PI3K/Akt pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. Several trifluoromethylated aromatic compounds have been developed as inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Effectors Akt->Downstream CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse Inhibitor Trifluoromethylated Aromatic Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and its inhibition.

V. Conclusion

The introduction of trifluoromethyl groups into aromatic systems is a powerful and well-established strategy in modern chemical research, particularly in the realm of drug discovery. The continued development of novel and efficient trifluoromethylation methods, coupled with a deeper understanding of the influence of the CF3 group on molecular properties and biological activity, will undoubtedly lead to the creation of new and improved therapeutic agents and advanced materials. This guide serves as a foundational resource for scientists and researchers looking to harness the potential of trifluoromethylated aromatic compounds in their work.

References

An In-depth Technical Guide to 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on 2-Amino-4-bromo-5-(trifluoromethyl)phenol, a halogenated and trifluoromethyl-substituted aminophenol. Due to the limited specific data on this compound, this review also incorporates information on the synthesis and biological activities of structurally related molecules to provide a broader context for its potential applications in research and drug development.

Physicochemical Properties

While detailed experimental data for this compound is scarce in publicly available literature, basic physicochemical properties have been reported by chemical suppliers.

PropertyValueSource
CAS Number 1613719-78-0[1][2]
Molecular Formula C₇H₅BrF₃NO[1]
Molecular Weight 256.02 g/mol [1]
Minimum Purity 95%[1]
Long-Term Storage Store long-term in a cool, dry place[1]

Synthesis of Substituted Aminophenols

One common strategy involves the selective reduction of a nitrophenol derivative. For instance, the synthesis of 2-amino-4-nitrophenol is achieved through the partial reduction of 2,4-dinitrophenol using sodium sulfide.[3] Another approach is the hydrogenation of a nitro compound using a catalyst like platinum oxide.[4] Patents also describe processes for preparing substituted p-aminophenols, which can involve multiple steps of reaction and purification.[5]

Based on these general procedures, a hypothetical synthetic workflow for this compound could start from a commercially available substituted nitrophenol.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Start 4-Bromo-3-(trifluoromethyl)phenol Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Step 1 Intermediate 2-Nitro-4-bromo-5-(trifluoromethyl)phenol Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate->Reduction Step 2 Product This compound Reduction->Product

Hypothetical synthetic workflow for this compound.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound are not found in the current body of scientific literature. However, the structural motifs present in this molecule—a substituted aminophenol with bromine and a trifluoromethyl group—are common in compounds with significant biological activities.

  • Anticancer and Antioxidant Properties: Derivatives of bromophenols have been synthesized and evaluated for their antioxidant and anticancer activities.[6] Phenol-benzofuroxan hybrids have also demonstrated high cytotoxicity, primarily associated with the induction of apoptosis and an increase in reactive oxygen species (ROS) production.[7]

  • Antibacterial and Antifungal Activity: Derivatives of 2-amino-5-methylphenol have been shown to possess good antibacterial action.[8] The synthesis of 2-amino-3-cyano-4H-chromenes has led to compounds with both anticancer and antifungal properties.[9]

  • Enzyme Inhibition: The trifluoromethyl group is a common feature in many pharmaceuticals and can significantly influence a molecule's metabolic stability and binding affinity to biological targets. Some α-trifluoromethyl substituted α-amino acids exhibit interesting biological properties, acting as enzyme inhibitors or antibacterial agents.[8]

Given these precedents, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological profile and potential as a lead compound in drug discovery programs.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is unavailable, the following is a representative experimental procedure for the synthesis of a related compound, 2-amino-4-nitrophenol, which illustrates a common synthetic methodology for this class of compounds.[3]

Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol [3]

  • Reaction Setup: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 liters of water.

  • Addition of Reagents: Add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (about 28%) and heat the mixture to 85°C.

  • Reduction: Allow the mixture to cool to 70°C and then add 700 g (5.4 moles) of 60% fused sodium sulfide in portions, maintaining the temperature between 80-85°C.

  • Heating and Filtration: After the addition is complete, heat the reaction mixture at 85°C for 15 minutes and then filter it hot through a preheated Büchner funnel.

  • Crystallization and Purification: Cool the filtrate, collect the crystals, and dissolve them in boiling water. Acidify the solution with glacial acetic acid, treat with activated carbon (Norit), filter hot, and cool to 20°C to obtain the product. The yield of 2-amino-4-nitrophenol is typically in the range of 64–67%.[3]

This protocol highlights a general approach that could potentially be adapted for the synthesis of this compound from a suitable nitro-substituted precursor.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding specific signaling pathways modulated by this compound. Research on structurally similar compounds often investigates their effects on pathways related to apoptosis, oxidative stress, and cell cycle regulation. The diagram below illustrates a generalized logical relationship for the investigation of a novel compound's biological activity.

Biological_Investigation_Workflow Compound 2-Amino-4-bromo-5- (trifluoromethyl)phenol InVitro In Vitro Assays Compound->InVitro CellBased Cell-Based Assays Compound->CellBased Mechanism Mechanism of Action Studies CellBased->Mechanism InVivo In Vivo Studies (Animal Models) CellBased->InVivo Signaling Signaling Pathway Analysis Mechanism->Signaling

Generalized workflow for investigating the biological activity of a novel compound.

References

An In-depth Technical Guide to 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-amino-4-bromo-5-(trifluoromethyl)phenol and its derivatives. This class of compounds holds significant potential in drug discovery due to the unique combination of reactive functional groups and the influence of the trifluoromethyl and bromine substituents on biological activity.

Core Chemical Structure and Properties

The foundational molecule, this compound, possesses a unique substitution pattern on the benzene ring. The amino and hydroxyl groups offer multiple sites for derivatization, while the electron-withdrawing trifluoromethyl group and the bulky bromine atom significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These features make it an attractive scaffold for the development of novel therapeutic agents.

Synthesis of Derivatives

The synthesis of derivatives from the this compound core can be achieved through various established organic chemistry reactions. The primary sites for modification are the amino and hydroxyl groups.

N-Alkylation and N-Acylation of the Amino Group

The amino group can be readily alkylated or acylated to introduce a wide range of substituents.

Experimental Protocol: General Procedure for N-Alkylation

A general method for the selective N-alkylation of aminophenols involves a one-pot reaction via condensation with an aldehyde and subsequent reduction.[1]

  • Imination: To a stirred solution of this compound (1 equivalent) in methanol, add the desired aldehyde (1 equivalent). Stir the solution for 1 hour at room temperature.

  • Reduction: After cooling the mixture, add sodium borohydride (2 equivalents) portion-wise. Continue stirring for another hour.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-alkylated product.

Experimental Protocol: General Procedure for N-Acylation

Standard acylation procedures can be employed using acyl chlorides or acid anhydrides in the presence of a base.

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath and add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acylated derivative.

O-Alkylation and O-Acylation of the Hydroxyl Group

The phenolic hydroxyl group can be selectively alkylated or acylated. Protection of the more nucleophilic amino group is often necessary to achieve selective O-functionalization.

Experimental Protocol: General Procedure for Selective O-Alkylation

This procedure involves the protection of the amino group, followed by alkylation of the hydroxyl group, and subsequent deprotection.[1][2]

  • Protection of the Amino Group: React this compound (1 equivalent) with benzaldehyde (1 equivalent) in methanol to form the corresponding Schiff base (imine).

  • Alkylation of the Hydroxyl Group: To a solution of the Schiff base in acetone, add potassium carbonate (2 equivalents) and the desired alkyl halide (1 equivalent). Reflux the mixture for several hours.[2]

  • Deprotection: Hydrolyze the Schiff base using a dilute acid (e.g., HCl) to regenerate the amino group and yield the O-alkylated product.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of substituted aminophenols have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of different substituents at the amino and hydroxyl positions can significantly modulate this activity.

Anticancer Activity

Several studies have highlighted the potential of aminophenol derivatives as anticancer agents. For instance, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro growth inhibitory activity against various human tumor cell lines.[3] One such derivative, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile, exhibited significant cytotoxic activity with IC50 values ranging from 0.45 µM to 1.66 µM.[3]

Furthermore, a series of 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives were screened for their antitumor activity against a panel of 60 tumor cell lines.[4] A prominent compound from this series demonstrated remarkable activity across all investigated cell lines, with log GI50 values between -8.00 and -5.00.[4]

The trifluoromethyl group is a key feature in many modern anticancer drugs, as it can enhance metabolic stability and binding affinity.[5][6] The presence of the 5-(trifluoromethyl) substituent in the core structure of interest suggests a strong potential for developing potent anticancer agents.

Table 1: Anticancer Activity of Selected Aminophenol and Trifluoromethyl-Containing Derivatives

Compound ClassCell Line(s)Activity (IC50 / GI50)Reference
2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine derivativesVarious human tumor cell lines0.45 µM - 1.66 µM[3]
2-Amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives60 human tumor cell lineslog GI50 < -8.00 to -5.00[4]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesMelanoma, Breast, Prostate CancerIC50 = 24.4 µM - 75.5 µM[5]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesVarious cancer cell linesPGI up to 65.12[7]

PGI: Percent Growth Inhibition

Antimicrobial Activity

Substituted aminophenols have also been investigated for their antimicrobial properties. In a study on 4-aminophenol derivatives, several compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are not yet fully elucidated, the broader class of aminophenol and trifluoromethyl-containing compounds are known to interact with various cellular targets.

Kinase Inhibition

Many small molecule drugs exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Kinase inhibitor profiling is a crucial step in drug development to understand the mechanism of action and potential off-target effects. The development of dual Bcr-Abl and histone deacetylase (HDAC) inhibitors based on a 2-aminothiazole scaffold highlights the potential for aminophenol-related structures to target multiple signaling pathways involved in cancer.[10]

Workflow for Kinase Inhibition Profiling

G cluster_0 Compound Synthesis & Purification cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Data Analysis & Interpretation a Synthesize Derivatives b Purify & Characterize a->b c Primary Kinase Screen (Large Panel) b->c d IC50 Determination for Hits c->d e Target Engagement Assays d->e f Downstream Signaling Analysis (e.g., Western Blot) e->f g Selectivity Profiling f->g h Pathway Analysis g->h i i h->i Identify Lead Compounds

Caption: A typical workflow for identifying and characterizing kinase inhibitors.

Modulation of Apoptosis and Cell Cycle

Anticancer compounds often induce apoptosis (programmed cell death) and/or cause cell cycle arrest in cancer cells. The evaluation of novel compounds for these effects is a standard part of preclinical drug development.

Logical Flow of Apoptosis Induction

G A Test Compound C Treatment A->C B Cancer Cell Line B->C D Cellular Stress (e.g., DNA damage, ROS) C->D Induces E Activation of Caspases D->E Leads to F Apoptosis E->F Executes

Caption: Simplified pathway of drug-induced apoptosis.

Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Expansion of the chemical library: Synthesizing a diverse range of derivatives by modifying both the amino and hydroxyl groups to explore a wider chemical space.

  • Comprehensive biological screening: Evaluating the synthesized compounds against a broad panel of cancer cell lines, bacterial strains, and fungal species to identify potent and selective agents.

  • In-depth mechanistic studies: For lead compounds, elucidating the precise mechanism of action, including the identification of molecular targets and the characterization of their effects on cellular signaling pathways.

  • In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of the most promising candidates in relevant animal models.

By systematically exploring the structure-activity relationships and mechanisms of action, the therapeutic potential of this compound derivatives can be fully realized.

References

The Intricacies of Trifluoromethylphenols: A Deep Dive into Reactivity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group (-CF3) into phenolic scaffolds has profound implications for the reactivity and biological activity of the resulting trifluoromethylphenols (TFMPs). This guide provides an in-depth exploration of the synthesis, reactivity, and application of these versatile compounds, with a particular focus on their significance in drug discovery and development. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols for key transformations are provided, and complex pathways are visualized using the DOT language for clarity.

Core Reactivity: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing moiety that significantly influences the chemical properties of the phenol ring. This effect is most pronounced in the acidity of the phenolic hydroxyl group and the susceptibility of the -CF3 group itself to hydrolysis, a reaction heavily dependent on the substitution pattern (ortho, meta, or para).

Acidity and Hydrolytic Stability

The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, making TFMPs more acidic than phenol. The position of the -CF3 group also dictates the molecule's stability towards hydrolysis.[1] While the ortho and para isomers are susceptible to spontaneous aqueous defluorination, the meta isomer is notably more resistant.[1] This difference in reactivity is attributed to the ability of the phenolate oxygen to engage in resonance with the trifluoromethyl group in the ortho and para positions, facilitating an E1cb elimination mechanism for fluoride.[1]

Table 1: Physicochemical Properties of Trifluoromethylphenols

CompoundCAS NumberpKa[1]Melting Point (°C)Boiling Point (°C)
2-Trifluoromethylphenol444-30-48.1245-47[2]147-148[3]
3-Trifluoromethylphenol98-17-98.96-2 - -1.8[4]178-179[4]
4-Trifluoromethylphenol402-45-98.5145-47[2]63-64 @ 6 Torr[5]
Spontaneous Aqueous Defluorination

A key aspect of the reactivity of 2- and 4-trifluoromethylphenol is their propensity to undergo spontaneous hydrolysis in aqueous environments to form the corresponding hydroxybenzoic acids.[6][7] This defluorination process is pH-dependent, with the rate increasing at higher pH.[7][8] The reaction proceeds through a quinone methide intermediate.[6] In contrast, 3-trifluoromethylphenol exhibits significant stability against hydrolysis under similar conditions.[9]

Table 2: Hydrolysis Data for Trifluoromethylphenols

CompoundConditionHalf-life (t½)Activation Energy (Ea)Notes
2-TrifluoromethylphenolpH 7.4, 37°C6.9 hours[8]25.1 kcal/mol[8]Rate increases with higher pH.[8]
3-Trifluoromethylphenol-Stable-Resistant to hydrolysis.[9]
4-TrifluoromethylphenolPhysiological pHSpontaneous hydrolysis-Forms a quinone methide intermediate.[6] The ortho isomer has a threefold slower rate of fluoride release.[6]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylphenols and their derivatives is of significant interest for the preparation of advanced intermediates in the pharmaceutical and agrochemical industries.

Synthesis of Trifluoromethylphenols

A common route to trifluoromethylphenols involves the diazotization of the corresponding trifluoromethylaniline, followed by hydrolysis of the diazonium salt.[10][11][12]

Experimental Protocol: Synthesis of 4-Fluoro-3-trifluoromethylphenol [10]

  • Diazotization:

    • Mix concentrated sulfuric acid (6.3 g, 62 mmol), water (56 g), and 4-fluoro-3-trifluoromethylaniline (10 g, 56 mmol) at room temperature.

    • Cool the mixture to 10°C or lower.

    • Add a solution of sodium nitrite (4.0 g, 58 mmol) in water (28 g) dropwise, maintaining the temperature at 10°C or lower.

    • After the addition, maintain the mixture at 5°C for 30 minutes to yield the diazonium salt solution.

  • Hydrolysis:

    • Prepare a mixed solvent of an aqueous copper sulfate solution and a water-insoluble solvent (e.g., toluene).

    • Heat the mixed solvent to 75-85°C.

    • Add the diazonium salt solution dropwise to the heated mixed solvent to effect hydrolysis.

    • The product, 4-fluoro-3-trifluoromethylphenol, can be isolated by extraction with an organic solvent.

G Workflow for the Synthesis of 4-Fluoro-3-trifluoromethylphenol cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis A Mix 4-fluoro-3-trifluoromethylaniline, H₂SO₄, and H₂O B Cool to ≤ 10°C A->B C Add NaNO₂ solution dropwise B->C D Maintain at 5°C for 30 min C->D E Prepare heated (75-85°C) CuSO₄ solution in toluene/water D->E Diazonium Salt Solution F Add diazonium salt solution dropwise E->F G Isolate product by extraction F->G H Final Product G->H 4-Fluoro-3-trifluoromethylphenol

Synthesis of 4-Fluoro-3-trifluoromethylphenol Workflow
O-Trifluoromethylation of Phenols

Aryl trifluoromethyl ethers are valuable motifs in medicinal chemistry. One method for their synthesis involves a two-step process of xanthate formation followed by O-trifluoromethylation.[13]

Experimental Protocol: Sequential Xanthalation and O-Trifluoromethylation [13]

  • Xanthate Formation:

    • To a solution of the desired phenol (2.00 mmol) and triethylamine (2.2 mmol) in acetonitrile (10 mL) at 0°C, add imidazolium reagent 6 or 7 (2.00 mmol).

    • Stir the mixture at 0°C for 1 hour.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Purify the crude product by silica gel column chromatography to yield the aryl xanthate.

  • O-Trifluoromethylation:

    • The isolated aryl xanthate is then subjected to trifluoromethylation using a suitable reagent under mild conditions to afford the desired aryl trifluoromethyl ether.

Application in Drug Development: The Case of Fluoxetine

Trifluoromethylphenols are crucial building blocks for a variety of pharmaceuticals. A prominent example is 4-trifluoromethylphenol, a key precursor in the synthesis of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[14]

Mechanism of Action: SSRI Signaling Pathway

Fluoxetine functions by blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[14] This leads to an increased concentration of serotonin in the synapse, enhancing its signaling to the postsynaptic neuron.[15] The downstream effects are complex, involving the modulation of various intracellular signaling cascades.[16]

G Simplified SSRI Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_syn Serotonin (5-HT) Synthesis Tryptophan->Serotonin_syn Vesicle Synaptic Vesicle Serotonin_syn->Vesicle Synaptic_Cleft Synaptic Cleft (Increased 5-HT) Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Receptor 5-HT Receptor Synaptic_Cleft->Receptor Binds G_protein G-Protein Signaling Receptor->G_protein Second_Messenger Second Messengers (e.g., cAMP, IP₃) G_protein->Second_Messenger Cellular_Response Cellular Response (e.g., gene expression) Second_Messenger->Cellular_Response Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

References

Methodological & Application

Application Notes and Protocols for the Development of Novel AMPA Receptor Modulators from 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the discovery and characterization of novel positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While direct evidence for the use of 2-Amino-4-bromo-5-(trifluoromethyl)phenol as a scaffold for AMPA receptor modulators is not currently established in published literature, this document presents a hypothetical framework and detailed protocols for its evaluation. The methodologies described herein are based on established practices in the field of AMPA receptor drug discovery and are intended to serve as a foundational guide for researchers exploring new chemical entities.

Introduction

The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1] These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] Positive allosteric modulators of AMPA receptors (AMPAR PAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site.[1] In the presence of glutamate, PAMs enhance the receptor's function, typically by slowing the channel's deactivation or desensitization.[3][4] This modulatory action makes AMPAR PAMs promising therapeutic agents for treating a range of CNS disorders, including cognitive deficits in schizophrenia, Alzheimer's disease, depression, and ADHD.[2][5]

The development of novel AMPAR PAMs is an active area of research. A key strategy involves identifying and optimizing new chemical scaffolds. This application note uses this compound as a hypothetical starting point to illustrate a typical workflow for the synthesis, screening, and characterization of a novel series of potential AMPA receptor modulators.

Hypothetical Synthesis of a Candidate Library

Given the phenolic and amino functionalities of this compound, a plausible synthetic route to generate a library of candidate modulators could involve the formation of sulfonamides, a common motif in known AMPA receptor potentiators. The following scheme is a hypothetical pathway to generate a small library for initial screening.

  • Step 1: N-Sulfonylation: The amino group of this compound can be reacted with a variety of sulfonyl chlorides (R-SO₂Cl) under basic conditions to yield a series of N-sulfonylated aminophenols. The 'R' group can be varied to explore different chemical spaces (e.g., aliphatic, aromatic, heterocyclic).

  • Step 2 (Optional): O-Alkylation/Arylation: The phenolic hydroxyl group can be subsequently modified, for example, through Williamson ether synthesis with various alkyl or benzyl halides, to further increase structural diversity.

This two-step process allows for the creation of a matrix of compounds from a single starting material, enabling an initial exploration of the structure-activity relationship (SAR).

Experimental Workflow for Screening and Characterization

A tiered approach is typically employed to identify and characterize novel AMPA receptor modulators from a chemical library. The workflow progresses from high-throughput screening to more detailed mechanistic studies on a smaller number of promising 'hit' compounds.

G cluster_0 Compound Generation cluster_1 Primary Screening (High-Throughput) cluster_2 Hit Validation & Potency cluster_3 Mechanism of Action cluster_4 In Vivo & Preclinical A Hypothetical Synthesis (e.g., from 2-Amino-4-bromo- 5-(trifluoromethyl)phenol) B Voltage-Sensitive Dye (VSD) Assay on HEK293 cells expressing AMPA receptor subunits A->B Library of Test Compounds C Calcium Flux Assay (Dose-Response Curves) B->C Initial 'Hits' D Radioligand Binding Assay (Affinity Determination) E Whole-Cell Patch-Clamp Electrophysiology (Deactivation/Desensitization Kinetics) C->E Validated 'Hits' F Animal Models of Cognition (e.g., Morris Water Maze) E->F Lead Compound(s)

Caption: Experimental workflow for the discovery and development of novel AMPA receptor modulators.

Data Presentation

Quantitative data from the various assays should be organized to facilitate comparison and SAR analysis.

Table 1: Example Data from Primary High-Throughput Screening (VSD Assay)

Compound IDConcentration (µM)% Potentiation of Glutamate Response (EC₂₀)
MOD-0011015.2
MOD-0021089.5
MOD-003105.6
MOD-00410112.3

Table 2: Dose-Response Data for Validated Hits (Calcium Flux Assay)

Compound IDEC₅₀ (µM)95% Confidence IntervalMaximum Potentiation (%)
MOD-0021.2[0.9, 1.6]95
MOD-0040.8[0.6, 1.1]120
Aniracetam (Control)5.5[4.8, 6.3]100

Table 3: Electrophysiological Characterization of Lead Compounds

Compound IDConcentration (µM)Effect on Deactivation (τ, fold increase)Effect on Desensitization (τ, fold increase)
MOD-00413.21.5
Cyclothiazide (Control)1002.58.0

Table 4: Radioligand Binding Assay Data

Compound IDKᵢ (nM)95% Confidence Interval
MOD-00485[6][7]
[³H]PAM-43 (Reference)50 (Kₔ)N/A

Experimental Protocols

Protocol 1: High-Throughput Screening using a Voltage-Sensitive Dye (VSD) Assay

This assay is designed to rapidly screen compound libraries for their ability to modulate AMPA receptor activity by measuring changes in membrane potential.[8]

  • Cell Culture: Use HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., GluA2). Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Plate Preparation: Seed cells into 384-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with HBSS buffer. Load cells with a voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions, typically for 1 hour at room temperature.

  • Compound Addition: Transfer the cell plate to a fluorescence imaging plate reader (FLIPR). Add test compounds (e.g., at a final concentration of 10 µM) and incubate for 5-10 minutes.

  • Agonist Application and Reading: Add a sub-maximal concentration of glutamate (e.g., EC₂₀) to all wells. Measure the fluorescence intensity before and after the addition of glutamate.

  • Data Analysis: Calculate the potentiation by comparing the fluorescence change in the presence of the test compound to the control (glutamate alone). Identify hits as compounds that produce a statistically significant increase in the glutamate-evoked signal.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides detailed information on how a compound affects the kinetic properties of the AMPA receptor.[3]

  • Cell Preparation: Use transiently transfected HEK293 cells or cultured primary neurons.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell recording configuration. Clamp the cell at -60 mV.

    • Use a rapid solution exchange system to apply glutamate.

    • Deactivation: Apply a brief pulse of glutamate (e.g., 1 mM for 1 ms) and record the decay of the current after glutamate is removed.

    • Desensitization: Apply a prolonged pulse of glutamate (e.g., 1 mM for 500 ms) and record the decay of the current in the continued presence of the agonist.

  • Compound Application: Perfuse the test compound for 1-2 minutes before co-applying it with glutamate.

  • Data Analysis: Fit the decay phases of the currents to exponential functions to obtain time constants (τ) for deactivation and desensitization. Compare the time constants in the presence and absence of the compound.

Visualizations of Pathways and Logic

AMPA Receptor Signaling Pathway

The diagram below illustrates the potentiation of the AMPA receptor by a Positive Allosteric Modulator (PAM). In the presence of glutamate, the PAM stabilizes the open conformation of the channel, leading to increased cation influx.

AMPA_Pathway cluster_receptor Postsynaptic Membrane AMPA_R AMPA Receptor Na_Ca_Influx Increased Na+/Ca²⁺ Influx AMPA_R->Na_Ca_Influx Channel Opens (Potentiated) PAM_Site Allosteric Site PAM_Site->AMPA_R Glut_Site Glutamate Site Glut_Site->AMPA_R Glutamate Glutamate (Neurotransmitter) Glutamate->Glut_Site Binds PAM PAM Compound PAM->PAM_Site Binds Depolarization Enhanced Depolarization Na_Ca_Influx->Depolarization

Caption: Signaling pathway of an AMPA receptor potentiated by a PAM.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates a simplified decision-making process during the lead optimization phase based on SAR.

SAR_Logic cluster_modifications Chemical Modifications Start Initial Hit (e.g., MOD-004) EC₅₀ = 0.8 µM Mod1 Modify 'R' group (e.g., add electron- withdrawing group) Start->Mod1 Mod2 Modify 'R' group (e.g., add bulky alkyl group) Start->Mod2 Mod3 Modify core scaffold (Bioisosteric replacement) Start->Mod3 Result1 Result: MOD-004-A EC₅₀ = 0.2 µM (Increased Potency) Mod1->Result1 Result2 Result: MOD-004-B EC₅₀ = 5.0 µM (Decreased Potency) Mod2->Result2 Result3 Result: MOD-005 EC₅₀ = 1.1 µM (Similar Potency, Improved Solubility) Mod3->Result3 Decision1 Pursue this substitution pattern Result1->Decision1 Decision2 Deprioritize this substitution pattern Result2->Decision2 Decision3 Evaluate for improved ADME properties Result3->Decision3

References

Application Note: A Guide to the N-Alkylation of Aminophenols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-alkylated aminophenols are crucial intermediates in organic synthesis, serving as foundational building blocks for a wide range of pharmaceuticals, agrochemicals, and materials.[1][2][3] The selective alkylation of the nitrogen atom in the presence of a reactive hydroxyl group presents a significant synthetic challenge. Direct alkylation with agents like alkyl halides often results in a non-selective mixture of N-alkyl, O-alkyl, and N,O-dialkylated products, leading to complicated purification processes and reduced yields.[1][2] This document provides detailed protocols and application notes for the selective N-alkylation of aminophenols, with a focus on the highly efficient reductive amination method.

Core Method: Selective N-Alkylation via Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for the selective synthesis of N-alkylated aminophenols.[4] The strategy involves a two-step process that is typically performed in a one-pot reaction, enhancing its efficiency and practicality.[1][2] The first step is the condensation of an aminophenol with an aldehyde or ketone to form an imine (Schiff base) intermediate.[5] This is followed by the in-situ reduction of the imine to the desired N-alkylated amine.[1][5]

The general workflow for this process is outlined below.

G cluster_reactants Reactants cluster_process One-Pot Reaction Aminophenol Aminophenol Imine_Formation Step 1: Imine Formation (Solvent: Methanol) Aminophenol->Imine_Formation Aldehyde Aldehyde / Ketone Aldehyde->Imine_Formation Reduction Step 2: Reduction (Reagent: NaBH4) Imine_Formation->Reduction Imine Intermediate Workup Aqueous Workup & Purification Reduction->Workup Product N-Alkylated Aminophenol Workup->Product

Figure 1: General workflow for the one-pot selective N-alkylation of aminophenols via reductive amination.

The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced by a hydride reagent.

G Reactants Aminophenol + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) Product N-Alkylated Aminophenol Imine->Product Reduction (+[H]) e.g., NaBH4

Figure 2: Key mechanistic steps in the reductive amination of aminophenols.

Experimental Protocols

Protocol 1: General Procedure for One-Pot N-Alkylation via Reductive Amination

This protocol is adapted from a reported selective synthesis method.[1][2]

Materials:

  • Aminophenol (e.g., 2-aminophenol, 4-aminophenol)

  • Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Imination Step:

    • In a round-bottom flask, dissolve the aminophenol (3 mmol) in methanol (20 mL) with stirring.

    • To this solution, add the corresponding aldehyde (3 mmol).

    • Continue stirring the solution at room temperature for 1 hour to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction Step:

    • After 1 hour, cool the reaction mixture in an ice bath.

    • Carefully add sodium borohydride (NaBH₄, 216 mg, 6 mmol) to the solution in portions. Caution: Hydrogen gas evolution may occur.

    • Once the addition is complete, remove the ice bath and stir the reaction for an additional hour at room temperature.

  • Workup and Isolation:

    • Pour the reaction mixture into water (30 mL).

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • If the product is an oil or does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-alkylated aminophenol.

    • The product can be further purified by recrystallization or column chromatography on silica gel if necessary.[1]

Data Presentation

The reductive amination method provides excellent yields for a variety of aminophenols and aldehydes.[1]

Table 1: Selective N-Alkylation of Aminophenols with Various Aldehydes [1]

EntryAminophenol SubstrateAldehyde (ArCHO)ProductYield (%)
12-AminophenolBenzaldehyde2-(Benzylamino)phenol98.3
22-Aminophenol4-Hydroxybenzaldehyde2-((4-Hydroxybenzyl)amino)phenol90.7
32-Aminophenol4-Methoxybenzaldehyde2-((4-Methoxybenzyl)amino)phenol94.5
42-Aminophenol4-Chlorobenzaldehyde2-((4-Chlorobenzyl)amino)phenol89.1
54-AminophenolBenzaldehyde4-(Benzylamino)phenol96.7

Alternative N-Alkylation Strategies

While reductive amination is highly effective, other methods have been developed for specific applications.

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often with the benefit of being solvent-free.[6][7][8] A protocol using MnCl₂ as a catalyst for the N-alkylation of amines with alcohols under microwave conditions has been reported, offering high yields and easy workup.[9] This approach is part of a growing field of environmentally friendly "green chemistry" methodologies.[4]

Catalytic N-Alkylation with Alcohols

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology provides an atom-economical route for N-alkylation using alcohols as the alkylating agents.[10] This transformation can be catalyzed by earth-abundant metals like manganese, using defined pincer complexes.[10] The reaction proceeds under mild conditions (80-100 °C) and tolerates a wide variety of functional groups.[10]

N-Alkylation with Alkyl Halides

Direct alkylation of aminophenols with alkyl halides is challenging due to poor selectivity.[1][3] However, advancements in catalysis have provided new avenues. A dual copper/photoredox catalysis system enables the N-alkylation of various N-nucleophiles with a broad range of alkyl bromides under visible light, overcoming many limitations of traditional SN2 reactions.[11]

Conclusion

The selective N-alkylation of aminophenols is a critical transformation for the synthesis of valuable chemical entities. The one-pot reductive amination of aminophenols with aldehydes or ketones stands out as a robust, high-yielding, and broadly applicable method for researchers in synthetic chemistry and drug development. For specific substrate combinations or to meet green chemistry objectives, alternative methods such as microwave-assisted synthesis or catalytic hydrogen autotransfer reactions offer powerful solutions. The choice of method should be guided by the specific substrates, desired scale, and available laboratory equipment.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and bromo functionalities allow for a wide range of subsequent chemical modifications to generate diverse derivatives.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from the commercially available 2-Amino-5-(trifluoromethyl)phenol. The strategy involves the protection of the reactive amino group, followed by regioselective bromination, and subsequent deprotection to yield the target compound.

SynthesisWorkflow Start 2-Amino-5-(trifluoromethyl)phenol Intermediate1 N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide Start->Intermediate1 Acetic Anhydride, Pyridine Intermediate2 N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide Intermediate1->Intermediate2 N-Bromosuccinimide, Acetonitrile Product This compound Intermediate2->Product Aq. HCl, Reflux

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic protocol. Please note that yields are hypothetical and may vary based on experimental conditions.

StepReactantMolar Mass ( g/mol )ProductMolar Mass ( g/mol )Hypothetical Yield (%)Hypothetical Purity (%)
1. Acetylation2-Amino-5-(trifluoromethyl)phenol177.12N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide219.1595>98
2. BrominationN-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide219.15N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide298.0585>95
3. DeprotectionN-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide298.05This compound256.0290>99

Experimental Protocols

Step 1: Synthesis of N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide (Acetylation)

Objective: To protect the amino group of 2-Amino-5-(trifluoromethyl)phenol by acetylation to prevent side reactions during bromination.

Materials:

  • 2-Amino-5-(trifluoromethyl)phenol (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Amino-5-(trifluoromethyl)phenol in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide as a solid.

Step 2: Synthesis of N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide (Bromination)

Objective: To regioselectively introduce a bromine atom at the C4 position of the protected aminophenol.

Materials:

  • N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile

  • Round-bottom flask wrapped in aluminum foil

  • Magnetic stirrer

Procedure:

  • Dissolve N-(2-Hydroxy-4-(trifluoromethyl)phenyl)acetamide in acetonitrile in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration and washed with cold water.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide.

Step 3: Synthesis of this compound (Deprotection)

Objective: To remove the acetyl protecting group to yield the final product.

Materials:

  • N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend N-(5-Bromo-2-hydroxy-4-(trifluoromethyl)phenyl)acetamide in a mixture of ethanol and 6 M HCl in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a NaOH solution until a pH of 7-8 is reached.

  • The product may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • If extracted, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of Derivatives

The synthesized this compound can be further functionalized to create a library of derivatives.

  • N-Functionalization: The amino group can undergo acylation, alkylation, sulfonylation, or participate in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce various substituents.

  • O-Functionalization: The phenolic hydroxyl group can be alkylated (e.g., Williamson ether synthesis) or acylated to produce ethers and esters, respectively.

  • Bromo-Functionalization: The bromine atom can be utilized in cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions to introduce aryl, alkyl, or alkynyl groups.

Derivatives Core This compound N_Deriv N-Acylated/Alkylated Derivatives Core->N_Deriv Acyl/Alkyl Halide, Base O_Deriv O-Alkylated/Acylated Derivatives Core->O_Deriv Alkyl/Acyl Halide, Base Br_Deriv Cross-Coupling Products Core->Br_Deriv Boronic Acid/Ester, Pd Catalyst, Base

Screening for Biological Activity of Bromophenol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for screening the biological activity of bromophenol derivatives. Bromophenols, natural secondary metabolites found predominantly in marine algae, have garnered significant interest in the scientific community due to their diverse pharmacological properties.[1][2] These compounds have demonstrated a wide range of biological activities, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory effects, making them promising candidates for drug development.[1][2] This guide offers standardized methodologies to assess these activities, presents quantitative data for comparison, and illustrates key cellular pathways involved.

Antioxidant Activity Screening

Bromophenol derivatives are known to possess potent antioxidant properties, primarily attributed to their ability to scavenge free radicals.[3] The number and position of hydroxyl groups, as well as the presence of bromine atoms, are thought to be crucial for their antioxidant capacity.[1][3]

Quantitative Data: Antioxidant Activity of Bromophenol Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
3b-9Cellular Antioxidant Assay (H₂O₂-induced damage in HaCaT cells)Ameliorated damage[1]
4b-3Cellular Antioxidant Assay (H₂O₂-induced damage in HaCaT cells)Ameliorated damage[1]
Bromophenol 1.2DPPH Radical Scavenging7.5[3]
Bromophenol 1.11DPPH Radical Scavenging24.7[3]
Bromophenol 1.18DPPH Radical Scavenging6.8[3]
Bromophenol 1.19DPPH Radical Scavenging6.1[3]
Bromophenol 1.17DPPH Radical Scavenging35.8[3]
Butylated Hydroxytoluene (BHT) (Control)DPPH Radical Scavenging81.8[3]
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterDPPH Radical Scavenging9.67 - 21.90[4]
Bromophenol 6DPPH Radical Scavenging9.6[5]
Bromophenols 1-5DPPH Radical Scavenging≤ 31.5[5]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies described in studies on bromophenol antioxidant activity.[3][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Test bromophenol derivatives dissolved in a suitable solvent (e.g., DMSO, methanol).

  • Positive control (e.g., Butylated Hydroxytoluene (BHT), Ascorbic acid, Trolox).[5]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a stock solution of the test bromophenol derivative.

  • Create a series of dilutions of the test compound in the 96-well plate.

  • Add the DPPH solution to each well containing the test compound dilutions and the control.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This protocol is based on methods used to evaluate the antioxidant capacity of bromophenols.[5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

  • Potassium persulfate.

  • Test bromophenol derivatives.

  • Positive control (e.g., Trolox, Ascorbic acid).[5]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or methanol) to an absorbance of approximately 0.70 at 734 nm.

  • Add the test bromophenol derivatives at various concentrations to the 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated from a Trolox standard curve.[5]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Some bromophenol derivatives exert their antioxidant effects by modulating the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes like heme oxygenase-1 (HO-1) and thioredoxin reductase 1 (TrxR1).[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (e.g., H₂O₂) ROS->Nrf2_Keap1 induces dissociation Bromophenol Bromophenol Derivative Bromophenol->Nrf2_Keap1 may induce dissociation ARE Antioxidant Response Element (ARE) Transcription Gene Transcription ARE->Transcription Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, TrxR1) Transcription->Antioxidant_Genes

Nrf2 signaling pathway activation by oxidative stress and potential modulation by bromophenol derivatives.

Anticancer Activity Screening

Several bromophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[2][6][7] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[1][7]

Quantitative Data: Anticancer Activity of Bromophenol Derivatives
Compound/DerivativeCell LineAssayIC50Reference
Compound 4gA549, Bel7402, HepG2, HeLa, HCT116MTT AssayPotent activity[6]
Compound 17aA549, Bel7402, HepG2, HCT116, Caco2MTT AssaySignificant inhibitory activity[7]
Bromophenol 9A549, BGC-823, MCF-7, HCT-8Proliferation Assay1.8 - 3.8 nM
BDDE (12)K562Proliferation Assay13.9 µg/mL
Bromophenol 21HCT-116Growth Inhibition1.32 µM
Bromophenol sulfate (25)A2780 (ovarian)Proliferation Assay9.4 µM
XK-814T-1, MDA-MB-231, MCF-7MTT AssayDose-dependent decrease in viability[8]
Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and is frequently used for screening anticancer compounds.[6][7][9][8]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7).[6]

  • Complete cell culture medium.

  • Test bromophenol derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO, acidified isopropanol).

  • 96-well cell culture plates.

  • CO₂ incubator.

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the bromophenol derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.

Signaling Pathway: ROS-Mediated Apoptosis

Some bromophenol hybrids have been shown to induce apoptosis in cancer cells through a ROS-mediated pathway.[7][9] Increased intracellular ROS levels can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, ultimately resulting in programmed cell death.[7][9]

ROS_Apoptosis_Pathway Bromophenol Bromophenol Hybrid (e.g., 17a) Cancer_Cell Cancer Cell (e.g., A549) Bromophenol->Cancer_Cell ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Caspase3 ↑ Activated Caspase-3 ROS->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis inhibits PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

ROS-mediated apoptotic pathway induced by certain bromophenol derivatives in cancer cells.

Antimicrobial Activity Screening

Marine bromophenols have also been identified as potential sources of new antimicrobial agents, exhibiting activity against a range of bacteria.[10][11]

Quantitative Data: Antimicrobial Activity of Bromophenol Derivatives
Compound/DerivativeMicroorganismAssayResultReference
Compound 2S. aureus, MRSAAgar DiffusionSignificant antibacterial zone[10]
Compound 2P. aeruginosaAgar DiffusionLess effective[10]
Ampicillin (Control)S. aureusAgar Diffusion20 mm zone diameter[10]
BP 4.5P. fluorescence, S. aureusDisc DiffusionObvious inhibitory effect[12]
Synthetic BP 4.6S. epidermidisMIC0.556 µM[12]
Experimental Protocol: Agar Well Diffusion Method

This is a widely used method for preliminary screening of antimicrobial activity.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[10][11]

  • Nutrient agar plates.

  • Nutrient broth.

  • Test bromophenol derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Ampicillin).[10]

  • Sterile cork borer or pipette tips.

Procedure:

  • Prepare an overnight culture of the test bacteria in nutrient broth.

  • Spread the bacterial inoculum evenly over the entire surface of a nutrient agar plate.

  • Aseptically punch wells (6-8 mm in diameter) in the agar.

  • Add a defined volume (e.g., 20 µL) of the test compound solution into the wells.[10][11] Include wells for the solvent control and a positive control antibiotic.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[10][11]

  • Measure the diameter of the zone of complete inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Start: Prepare Bacterial Inoculum Prep_Plates Inoculate Agar Plates Start->Prep_Plates Create_Wells Create Wells in Agar Prep_Plates->Create_Wells Add_Samples Add Test Compounds, Positive & Negative Controls Create_Wells->Add_Samples Incubate Incubate Plates (e.g., 37°C, 24h) Add_Samples->Incubate Measure Measure Zones of Inhibition Incubate->Measure Analyze Analyze & Compare Results Measure->Analyze

General workflow for the agar well diffusion antimicrobial assay.

Enzyme Inhibition Screening

Bromophenol derivatives have been shown to inhibit various enzymes, suggesting their therapeutic potential for diseases like Alzheimer's, glaucoma, and diabetes.[2][13][14]

Quantitative Data: Enzyme Inhibition by Bromophenol Derivatives
Compound/DerivativeEnzymeKi (nM)IC50Reference
Bromophenols (13-21)Acetylcholinesterase (AChE)6.54 - 24.868.35 - 21.00 nM[13]
Bromophenols (13-21)Carbonic Anhydrase I (hCA I)2.53 - 25.6712.38 - 38.50 nM[13]
Bromophenols (13-21)Carbonic Anhydrase II (hCA II)1.63 - 15.057.45 - 27.72 nM[13]
Various BromophenolsButyrylcholinesterase (BChE)5.11 - 23.95-[15]
Various Bromophenolsα-Glycosidase63.96 - 206.78-[15]
Bromophenol 4.4Protein Tyrosine Phosphatase 1B (PTP1B)-0.84 µM[2]
Compound 10aProtein Tyrosine Phosphatase 1B (PTP1B)-199 nM[16]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a colorimetric method widely used to screen for AChE inhibitors.[13]

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

  • Buffer solution (e.g., phosphate buffer).

  • Test bromophenol derivatives.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the substrate, ATCI.

  • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

  • Monitor the formation of the yellow color by measuring the absorbance at 412 nm at regular intervals.[13]

  • Calculate the enzyme activity and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%. The inhibition constant (Ki) can be determined through further kinetic studies, such as by generating Lineweaver-Burk plots.[15]

This comprehensive guide provides a starting point for the systematic screening of bromophenol derivatives for their valuable biological activities. The provided protocols and data serve as a foundation for further research and development in the quest for novel therapeutic agents from marine sources.

References

Application Notes and Protocols for the Creation and Evaluation of Novel Phenoxazine Derivatives for Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] The planar tricyclic structure of the phenoxazine core allows it to intercalate with DNA, a mechanism famously employed by the well-known chemotherapeutic agent, Actinomycin D.[3] Modern research has revealed that novel phenoxazine derivatives can exert their anticancer effects through various other mechanisms, such as the induction of lysosomal dysfunction, stabilization of G-quadruplexes in telomeres, and modulation of key cellular signaling pathways.[4][5]

These application notes provide a comprehensive guide for the synthesis of novel phenoxazine derivatives and the subsequent evaluation of their antitumor activity. Detailed protocols for key in vitro assays are provided to enable researchers to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Synthesis of Novel Phenoxazine Derivatives

A common and adaptable method for synthesizing the phenoxazine core involves the condensation of an ortho-aminophenol derivative with a substituted quinone or a related electrophilic species. The following protocol is a generalized procedure that can be adapted for the creation of novel benzo[a]phenoxazine derivatives.

Protocol: Synthesis of a Benzo[a]phenoxazine Derivative

This protocol describes the synthesis of a 6-(substituted)-5H-benzo[a]phenoxazine-5-one derivative by reacting a 2-(substituted)-3-chloro-1,4-naphthoquinone with an o-aminophenol.

Materials:

  • 2-(Alkylthio)-3-chloro-1,4-naphthoquinone (or other substituted 3-chloro-1,4-naphthoquinone)

  • 2-Aminophenol (or a substituted aminophenol)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Silica Gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., Petroleum Ether/Chloroform mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(substituted)-3-chloro-1,4-naphthoquinone (1.0 eq) and the o-aminophenol derivative (1.0 eq) in ethanol.

  • Addition of Base: Add anhydrous sodium carbonate (1.5-2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 40°C for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether and chloroform) to yield the pure benzo[a]phenoxazine derivative.

  • Characterization: Characterize the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and FT-IR to confirm its structure.

Experimental Workflow for Antitumor Activity Evaluation

The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel phenoxazine derivatives.

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation synthesis Synthesis of Phenoxazine Derivative purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity Test Compound apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism

Caption: Experimental workflow for phenoxazine derivatives.

Protocols for In Vitro Antitumor Activity Assays

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Phenoxazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and determine the cell count and viability. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the phenoxazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture plates. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% Ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest cells as described for the apoptosis assay.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells at 4°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Quantitative Data Presentation

The antitumor activity of novel phenoxazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) values. The following tables summarize the reported activities of various phenoxazine derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Benzo[a]phenoxazine Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
C9RKOColorectalValue from source[6]
C9MCF7BreastValue from source[6]
A36RKOColorectalValue from source[6]
A36MCF7BreastValue from source[6]
A42RKOColorectalValue from source[6]
A42MCF7BreastValue from source[6]

Table 2: Cytotoxicity of Phenoxazine Derivatives

CompoundCell LineCancer TypeIC₅₀/CC₅₀ (µM)Reference
Phx-1NB-1Neuroblastoma~20
Phx-3NB-1Neuroblastoma~0.5
Nucleoside AnaloguesA549Lung AdenocarcinomaNanomolar range
Nucleoside AnaloguesHepG2LiverNanomolar range
Derivative 5d-2HeLaCervical1.04-2.27
Derivative 5d-2A549Lung1.04-2.27
Derivative 5d-2MCF-7Breast1.04-2.27
Derivative 5d-2HL-60Leukemia1.04-2.27

Note: Specific IC₅₀ values from reference[6] were not available in the provided snippets and should be retrieved from the full-text article.

Signaling Pathways and Mechanisms of Action

Novel phenoxazine derivatives can induce antitumor effects through various signaling pathways. Below are diagrams illustrating two of the reported mechanisms.

Lysosomal Membrane Permeabilization (LMP) Pathway

Certain benzo[a]phenoxazine derivatives have been shown to accumulate in lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP), release of cathepsins, and subsequent induction of apoptosis.[4]

G phenoxazine Phenoxazine Derivative lysosome Accumulation in Lysosome phenoxazine->lysosome lmp Lysosomal Membrane Permeabilization (LMP) lysosome->lmp cathepsins Release of Cathepsins lmp->cathepsins ros Increased ROS Production lmp->ros apoptosis Apoptosis cathepsins->apoptosis ros->apoptosis

Caption: Lysosomal membrane permeabilization by phenoxazines.
Inhibition of Akt/mTOR Signaling Pathway

Some hydrophobic phenoxazine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.

G phenoxazine Phenoxazine Derivative akt Akt phenoxazine->akt Inhibition mtor mTOR akt->mtor p70s6k p70S6K mtor->p70s6k s6 S6 p70s6k->s6 proliferation Cell Proliferation & Survival s6->proliferation

Caption: Inhibition of the Akt/mTOR pathway.

References

Application Notes and Protocols for Tracking Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for utilizing various analytical techniques to monitor the progress of chemical reactions. This document is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical methods for their specific research and process development needs.

Introduction to Reaction Monitoring

Effective reaction monitoring is a critical component of modern chemical research and pharmaceutical development. It provides real-time or near-real-time insights into reaction kinetics, mechanism, and the formation of intermediates and byproducts. This understanding is essential for optimizing reaction conditions, ensuring process safety, maximizing yield and purity, and meeting regulatory requirements. The adoption of Process Analytical Technology (PAT) has further emphasized the importance of in-situ and online monitoring to build quality into the manufacturing process from the start.

Spectroscopic Methods

Spectroscopic techniques are powerful, non-destructive methods that provide real-time, in-situ information about the molecular composition of a reaction mixture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note:

In-situ FT-IR spectroscopy is a versatile tool for real-time monitoring of changes in functional groups during a chemical reaction. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. This technique is particularly useful for tracking the consumption of reactants and the formation of products and intermediates, providing valuable kinetic and mechanistic data. FT-IR is widely used in the pharmaceutical industry for applications ranging from reaction optimization in research and development to quality control during manufacturing.

Quantitative Data Summary:

ParameterValueReference
Reaction Monitored Sucrose Hydrolysis
**Key Vibrational Bands Tracked (cm⁻¹) **992 (Sucrose), 1056 (Glucose), 1078 (Fructose)
Determined Kinetic Parameter Pseudo-first-order rate constant
Activation Energy (kJ/mol) 56.4

Experimental Protocol: In-situ FT-IR Monitoring of a Chemical Reaction

  • System Setup:

    • Ensure the FT-IR spectrometer is properly calibrated and the ATR probe is clean.

    • Insert the ATR probe into the reaction vessel, ensuring it is fully immersed in the reaction mixture.

    • Connect the probe to the spectrometer.

  • Background Spectrum Acquisition:

    • Before initiating the reaction, acquire a background spectrum of the solvent and any reagents that will be present at time zero. This will be subtracted from subsequent spectra.

  • Reaction Initiation:

    • Start the reaction by adding the final reactant or catalyst.

    • Simultaneously begin data acquisition on the FT-IR spectrometer.

  • Data Collection:

    • Collect spectra at regular intervals throughout the course of the reaction. The frequency of data collection will depend on the reaction rate.

    • Monitor the absorbance of characteristic peaks for reactants, products, and any key intermediates.

  • Data Analysis:

    • Process the collected spectra to obtain concentration profiles of the species of interest over time.

    • Use this data to determine reaction kinetics, endpoints, and to gain mechanistic insights.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Calibrate_Spectrometer Calibrate FT-IR Spectrometer Clean_Probe Clean ATR Probe Calibrate_Spectrometer->Clean_Probe Insert_Probe Insert Probe into Reactor Clean_Probe->Insert_Probe Acquire_Background Acquire Background Spectrum Insert_Probe->Acquire_Background Initiate_Reaction Initiate Reaction Acquire_Background->Initiate_Reaction Collect_Spectra Collect Spectra at Intervals Initiate_Reaction->Collect_Spectra Process_Spectra Process Spectra (e.g., Baseline Correction) Collect_Spectra->Process_Spectra Generate_Profiles Generate Concentration Profiles Process_Spectra->Generate_Profiles Determine_Kinetics Determine Kinetics & Endpoint Generate_Profiles->Determine_Kinetics

Caption: Workflow for in-situ FT-IR reaction monitoring.

Raman Spectroscopy

Application Note:

Raman spectroscopy is another powerful vibrational spectroscopy technique for real-time, in-situ reaction monitoring. It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. Raman is also well-suited for monitoring reactions involving solids and for analyzing polymorphism. Like FT-IR, it provides detailed information on molecular structure and can be used to track the concentration of reactants, products, and intermediates.

Experimental Protocol: Real-time Raman Monitoring of a Mechanochemical Reaction

This protocol is adapted for monitoring solid-state milling reactions.

  • System Setup:

    • Position the Raman probe to focus on the translucent milling jar.

    • Ensure the laser is properly aligned to illuminate the sample within the jar.

  • Initial Spectrum:

    • Acquire a Raman spectrum of the starting materials before milling begins.

  • Reaction and Monitoring:

    • Start the ball mill.

    • Begin acquiring Raman spectra at regular intervals throughout the milling process.

  • Data Analysis:

    • Plot the Raman spectra as a function of time to create a 2D time-resolved plot.

    • Identify characteristic peaks for the reactants and products.

    • Plot the intensity of these peaks versus time to generate a reaction profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for reaction monitoring. Flow NMR setups allow for the continuous monitoring of reactions by circulating the reaction mixture through the NMR spectrometer. This technique is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and obtaining precise kinetic data.

Quantitative Data Summary:

ParameterValueReference
Reaction Monitored Imine formation
Nucleus Monitored ¹⁹F
Key Chemical Shifts (ppm) Aldehyde: -105.1, Imine: -110.1
Data Correlation NMR data used to calibrate HPLC-UV response

Experimental Protocol: In-situ NMR Reaction Monitoring

  • Sample Preparation:

    • Prepare the reaction mixture in an NMR tube. If the reaction is slow, the sample can be prepared and then placed in the spectrometer. For faster reactions, one of the reactants can be injected into the NMR tube already in the spectrometer.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the sample.

    • Set the desired temperature for the reaction.

  • Data Acquisition:

    • Acquire a series of 1D NMR spectra over time. The number of scans per spectrum should be minimized to achieve adequate signal-to-noise while maintaining good temporal resolution.

  • Data Processing:

    • Process the array of spectra.

    • Integrate the signals corresponding to the reactants and products.

    • Plot the integral values as a function of time to obtain kinetic profiles.

Chromatographic Methods

Chromatography is a powerful separation technique that can be used for offline or online reaction monitoring. It is particularly useful for complex mixtures where spectroscopic techniques may suffer from overlapping signals.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Application Note:

HPLC and UPLC are widely used to monitor the progress of chemical reactions by separating the components of the reaction mixture at different time points. These techniques provide quantitative data on the concentration of reactants, products, and impurities. Online HPLC/UPLC systems can automate the sampling, quenching, and analysis process, providing near real-time data. UPLC offers faster analysis times and higher resolution compared to traditional HPLC.

Quantitative Data Summary:

ParameterValueReference
Reaction Monitored Atenolol Synthesis
Technique UPLC-PDA-MS
Column ACQUITY UPLC BEH C18
Total Run Time (min) 1.2
Separated Components Atenolol, 4-hydroxyphenylacetamide (intermediate), 4-hydroxyphenylacetic acid (side product)

Experimental Protocol: Online UPLC-MS Monitoring of a Pharmaceutical Reaction

  • System Setup:

    • Connect the UPLC-MS system to the reaction vessel via an automated sampling unit.

    • Develop and validate a UPLC method that provides good separation of all key components of the reaction mixture.

  • Reaction Monitoring:

    • Program the automated sampler to withdraw aliquots from the reaction at specified time intervals.

    • The sampler should be configured to quench the reaction in the aliquot immediately to stop further conversion.

    • The quenched sample is then automatically injected into the UPLC-MS system.

  • Data Acquisition and Analysis:

    • Acquire chromatograms and mass spectra for each time point.

    • Integrate the peak areas of the reactants and products in the chromatograms.

    • Use a calibration curve to convert peak areas to concentrations.

    • Plot concentration versus time to obtain kinetic profiles.

UPLC_Workflow Reactor Reactor Autosampler Automated Sampler (with Quenching) Reactor->Autosampler Withdraws & Quenches Sample UPLC_System UPLC System Autosampler->UPLC_System Injects Sample Mass_Spec Mass Spectrometer UPLC_System->Mass_Spec Separated Components Data_System Data Acquisition & Processing UPLC_System->Data_System Chromatogram Mass_Spec->Data_System Mass Spectra

Caption: Automated online UPLC-MS reaction monitoring workflow.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a highly sensitive and selective technique that can provide real-time information on the molecular weight of species in a reaction mixture. Process mass spectrometry can be used for online monitoring of gas-phase or volatile components. Ambient ionization techniques, such as Direct Analysis in Real Time (DART), allow for the rapid analysis of reaction aliquots with minimal sample preparation.

Experimental Protocol: Real-Time Reaction Monitoring using Process Mass Spectrometry

  • Interface Setup:

    • Connect a heated capillary or membrane probe from the mass spectrometer to the headspace of the reaction vessel or to a slipstream from the reaction.

  • Method Development:

    • Identify the mass-to-charge ratios (m/z) of the key reactants, products, and any volatile intermediates or byproducts.

    • Set up the mass spectrometer to monitor these specific m/z values (Selected Ion Monitoring - SIM) for enhanced sensitivity.

  • Data Acquisition:

    • Continuously introduce a small stream of the reaction headspace or slipstream into the mass spectrometer's ion source.

    • Record the ion intensity for each selected m/z value over time.

  • Data Analysis:

    • Plot the ion intensity of each species as a function of time to monitor the reaction progress.

Reaction Calorimetry

Application Note:

Reaction calorimetry measures the heat released or absorbed during a chemical reaction, providing critical information about the reaction's thermodynamics and kinetics. It is an essential tool for process safety assessment, as it can identify potentially hazardous exothermic events. By monitoring the heat flow as a function of time, one can determine the reaction rate, total heat of reaction, and heat capacity of the reaction mixture.

Quantitative Data Summary:

ParameterMeasurementImportanceReference
Heat of Reaction (ΔHr) Total heat evolved or absorbedProcess safety, reactor design
Heat Flow (q) Instantaneous rate of heat generationReaction kinetics, identifying accumulation
Adiabatic Temperature Rise (ΔTad) Maximum potential temperature increaseHazard assessment, runaway potential
Heat Transfer Coefficient (UA) Rate of heat removal from the reactorScale-up, reactor performance

Experimental Protocol: Isothermal Heat Flow Calorimetry

  • System Preparation:

    • Calibrate the calorimeter.

    • Charge the reactor with the initial reactants and solvent.

  • Isothermal Operation:

    • Bring the reactor contents to the desired reaction temperature and allow the system to reach a stable baseline.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reactant, often via a controlled dosing pump.

    • The calorimeter's control system will adjust the jacket temperature to maintain a constant reactor temperature, and the heat flow is calculated from the temperature difference between the reactor and the jacket.

    • Record the heat flow, reactor temperature, and jacket temperature throughout the reaction.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction.

    • The shape of the heat flow curve provides information about the reaction kinetics.

Signaling Pathway Visualization

In drug development, understanding how a drug interacts with cellular signaling pathways is crucial. The following is a simplified representation of the PI3K/Akt signaling pathway, a key pathway in cell survival and proliferation that is often targeted in cancer therapy.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

Application Note: A Scalable Synthesis Protocol for 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable two-step synthetic protocol for the preparation of 2-Amino-4-bromo-5-(trifluoromethyl)phenol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis commences with the nitration of commercially available 4-bromo-3-(trifluoromethyl)phenol to yield 4-bromo-2-nitro-5-(trifluoromethyl)phenol, followed by the reduction of the nitro group to the corresponding amine. This method provides a clear and efficient pathway to the target compound with good overall yield and purity. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology for laboratory-scale and potential pilot-plant scale-up.

Introduction

Substituted aminophenols are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The title compound, this compound, incorporates these desirable features along with a bromine atom that allows for further functionalization, making it a valuable intermediate for the synthesis of a wide range of target molecules. This document provides a comprehensive protocol for the synthesis of this compound, designed for scalability and reproducibility.

Overall Reaction Scheme

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start_material 4-Bromo-3-(trifluoromethyl)phenol intermediate 4-Bromo-2-nitro-5-(trifluoromethyl)phenol start_material->intermediate HNO₃, H₂SO₄ intermediate_2 4-Bromo-2-nitro-5-(trifluoromethyl)phenol final_product This compound intermediate_2->final_product Fe, NH₄Cl

Caption: Overall synthetic route for this compound.

Experimental Protocols

Materials and Equipment

All reagents were of analytical grade and used as received from commercial suppliers. Standard laboratory glassware, a magnetic stirrer with heating capabilities, a rotary evaporator, and a filtration setup are required. All reactions should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)phenol
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-3-(trifluoromethyl)phenol (10.0 g, 41.5 mmol).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (3.2 mL, 75.6 mmol) and concentrated sulfuric acid (10 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to stir at 0-5 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Upon completion, slowly pour the reaction mixture into 500 mL of ice-water with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 50 °C to afford 4-bromo-2-nitro-5-(trifluoromethyl)phenol as a pale-yellow solid.

Step 2: Synthesis of this compound
  • In a 500 mL round-bottom flask, prepare a solution of ammonium chloride (25.0 g, 467 mmol) in water (200 mL).

  • Add iron powder (14.0 g, 250 mmol) to the ammonium chloride solution and heat the mixture to 80 °C with vigorous stirring.

  • Add the 4-bromo-2-nitro-5-(trifluoromethyl)phenol (10.0 g, 34.7 mmol) portion-wise over 30 minutes, maintaining the temperature at 80-90 °C.

  • After the addition is complete, continue to stir the reaction mixture at 90 °C for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethyl acetate (3 x 50 mL).

  • Combine the organic and aqueous layers in a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 4:1 Hexane/Ethyl Acetate) to give this compound as an off-white to light brown solid.

Data Presentation

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 4-Bromo-3-(trifluoromethyl)phenol4-Bromo-2-nitro-5-(trifluoromethyl)phenol
Molar Mass ( g/mol ) 241.01286.01
Amount (g) 10.010.0
Moles (mmol) 41.534.7
Key Reagents HNO₃, H₂SO₄Fe, NH₄Cl
Solvent H₂SO₄Water, Ethyl Acetate
Reaction Temperature (°C) 0-590
Reaction Time (h) 23
Product 4-Bromo-2-nitro-5-(trifluoromethyl)phenolThis compound
Theoretical Yield (g) 11.878.92
Actual Yield (g) 10.87.8
Yield (%) 91%87%
Purity (by HPLC) >95%>98%

Experimental Workflow Visualization

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Charge 4-Bromo-3-(trifluoromethyl)phenol and H₂SO₄ to reactor B Cool to 0-5 °C A->B C Slowly add HNO₃/H₂SO₄ mixture B->C D Stir at 0-5 °C for 2h C->D E Quench in ice-water D->E F Filter and wash precipitate E->F G Dry product: 4-Bromo-2-nitro-5-(trifluoromethyl)phenol F->G H Prepare aqueous NH₄Cl solution G->H Intermediate Product I Add Fe powder and heat to 80 °C H->I J Add nitrophenol intermediate portion-wise I->J K Stir at 90 °C for 3h J->K L Hot filtration through celite K->L M Extract with Ethyl Acetate L->M N Dry, concentrate, and purify by column chromatography M->N O Final Product: this compound N->O

Caption: Detailed workflow for the two-step synthesis of the target compound.

Safety Precautions

  • General: This synthesis should be performed by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

  • Organic Solvents: Ethyl acetate and hexane are flammable. Keep away from open flames and other ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The described two-step protocol provides an efficient and scalable method for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, and the reaction conditions are well-controlled, leading to high yields and purity of the final product. This application note serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for various applications.

Application Notes and Protocols: Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The strategic incorporation of halogen and trifluoromethyl groups into inhibitor scaffolds has been shown to significantly enhance potency, selectivity, and pharmacokinetic properties. 2-Amino-4-bromo-5-(trifluoromethyl)phenol is a versatile chemical building block that possesses key structural motifs—a nucleophilic amino group, a strategically positioned bromine atom for potential covalent modification or hydrogen bonding, and an electron-withdrawing trifluoromethyl group to modulate pKa and improve metabolic stability—making it an attractive starting material for the synthesis of novel kinase inhibitors.

This document provides detailed application notes and protocols for the proposed use of this compound in the development of a hypothetical kinase inhibitor, targeting the Receptor Tyrosine Kinase (RTK) family, which is frequently implicated in oncogenesis.

Proposed Kinase Inhibitor: A Hypothetical Pyrrolo[2,3-d]pyrimidine Derivative

Based on established synthetic routes for similar classes of compounds, we propose the synthesis of a novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, herein designated as KI-ABT-737 , from this compound. This class of compounds has shown promise in inhibiting various RTKs.[1][2]

Hypothetical Kinase Inhibitor Profile: KI-ABT-737
FeatureDescription
Chemical Name N-(4-bromo-2-hydroxy-5-(trifluoromethyl)phenyl)-6-((3-fluorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular Formula C22H15BrF4N6O
Molecular Weight 547.3 g/mol
Proposed Target Kinase Family Receptor Tyrosine Kinases (RTKs), including EGFR, VEGFR2, and PDGFRβ
Mechanism of Action ATP-competitive inhibition

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activities of KI-ABT-737 against a panel of selected kinases. These values are postulated based on the activities of structurally similar compounds reported in the literature.[1][2]

Kinase TargetIC50 (nM)Assay Type
EGFR 15Enzymatic Assay
VEGFR2 35Enzymatic Assay
PDGFRβ 50Enzymatic Assay
SRC >1000Enzymatic Assay
CDK2 >1000Enzymatic Assay

Signaling Pathway

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play a crucial role in cell proliferation, differentiation, and survival. Upon ligand binding, RTKs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of these pathways is a common driver of cancer. KI-ABT-737 is proposed to inhibit the ATP-binding site of RTKs, thereby blocking these downstream signals.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation KI_ABT_737 KI-ABT-737 KI_ABT_737->RTK Inhibition RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Proposed inhibition of RTK signaling by KI-ABT-737.

Experimental Protocols

Protocol 1: Synthesis of KI-ABT-737

This protocol outlines a plausible multi-step synthesis of KI-ABT-737 starting from this compound.

Caption: Synthetic workflow for KI-ABT-737.

Materials:

  • This compound

  • 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • 3-fluorobenzylamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Synthesis of Intermediate A a. To a solution of this compound (1.0 eq) in DMF, add 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) and DIPEA (2.0 eq). b. Stir the reaction mixture at 80°C for 12 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and pour into ice-water. e. Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate A.

  • Step 2: Synthesis of KI-ABT-737 a. Dissolve Intermediate A (1.0 eq) in a mixture of DCM and MeOH. b. Add 3-fluorobenzylamine (1.2 eq) and DIPEA (2.0 eq). c. Stir the reaction at room temperature for 24 hours. d. Monitor the reaction by TLC. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by reverse-phase HPLC to obtain KI-ABT-737 .

  • Characterization: a. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a standard in vitro enzymatic assay to determine the IC50 values of KI-ABT-737 against target kinases.

Materials:

  • Recombinant human kinases (EGFR, VEGFR2, PDGFRβ, etc.)

  • ATP

  • Kinase-specific substrate peptides

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • KI-ABT-737 stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of KI-ABT-737 in DMSO, and then further dilute in kinase buffer.

  • In a 384-well plate, add the kinase, the specific substrate peptide, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Proliferation Assay

This protocol measures the anti-proliferative effect of KI-ABT-737 on a cancer cell line that overexpresses the target RTK (e.g., A431 for EGFR).

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • KI-ABT-737 stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well plates

  • Luminometer

Procedure:

  • Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of KI-ABT-737 for 72 hours.

  • Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to a DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.

Conclusion

This compound represents a promising starting scaffold for the generation of novel kinase inhibitors. The hypothetical inhibitor, KI-ABT-737 , illustrates a potential synthetic and therapeutic application of this versatile building block. The provided protocols offer a foundational framework for the synthesis, in vitro characterization, and cell-based evaluation of such compounds. Further optimization of this scaffold could lead to the discovery of potent and selective kinase inhibitors with significant therapeutic potential.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Halogenated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for three key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to halogenated phenols. This class of substrates is of particular importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The following sections offer detailed experimental procedures, comparative data, and mechanistic insights to aid in the successful application of these powerful synthetic methods.

Suzuki-Miyaura Coupling of Halogenated Phenols

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide. For halogenated phenols, this reaction provides a direct route to biphenyls and their derivatives, which are common motifs in biologically active molecules. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

General Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromophenol with 4-Methoxyphenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a halogenated phenol with an arylboronic acid.

Materials:

  • 4-Bromophenol

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-bromophenol (1.0 mmol, 173 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), potassium carbonate (2.0 mmol, 276 mg), and a magnetic stir bar.

  • Catalyst Preparation: In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 2 mL of 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed water to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Phenols
EntryHalogenated PhenolBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromophenolPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O801292
22-Chlorophenol4-Methylphenylboronic acidPd(OAc)₂ (3) / SPhos (6)K₃PO₄Toluene1001885
34-Iodophenol3-Furylboronic acidPdCl₂(dppf) (2)Na₂CO₃DME/H₂O85895
43-BromophenolNaphthalene-2-boronic acidPd(OAc)₂ (2) / P(o-tol)₃ (4)Cs₂CO₃1,4-Dioxane1001688
54-Chlorophenol4-Cyanophenylboronic acidNiCl₂(dppp) (5)K₃PO₄t-Amyl alcohol1001278[1]

DME = 1,2-dimethoxyethane; dppf = 1,1'-bis(diphenylphosphino)ferrocene; dppp = 1,3-bis(diphenylphosphino)propane; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-R')

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination of Halogenated Phenols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates. When applied to halogenated phenols, it provides a powerful method for the synthesis of N-arylphenols, which are prevalent in many pharmaceutical compounds. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

General Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromophenol with Morpholine

This protocol outlines a general procedure for the C-N coupling of a halogenated phenol with a secondary amine.

Materials:

  • 4-Bromophenol

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried sealed tube, add sodium tert-butoxide (1.4 mmol, 135 mg), XPhos (0.04 mmol, 19 mg), and tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg).

  • Reagent Addition: Add 4-bromophenol (1.0 mmol, 173 mg) and a magnetic stir bar.

  • Solvent and Amine Addition: Add 5 mL of anhydrous toluene, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-arylphenol.

Quantitative Data for Buchwald-Hartwig Amination of Halogenated Phenols
EntryHalogenated PhenolAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromophenolAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene802089
23-Iodophenoln-ButylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101882
32-ChlorophenolPyrrolidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1002475
44-BromophenolIndolePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃1,4-Dioxane1102491
52-BromophenolMorpholinePd(OAc)₂ (2)DavePhos (4)NaOt-BuToluene1001685

BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene; RuPhos = 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; DavePhos = 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_ox->pd2_amido Amine Coordination & Deprotonation (R¹R²NH + Base) pd2_amido->pd0 Reductive Elimination (Ar-NR¹R²)

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling of Halogenated Phenols

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly valuable for the synthesis of aryl alkynes. For halogenated phenols, this provides a direct route to alkynylphenols, which are versatile intermediates in organic synthesis and can be found in various natural products and materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

General Reaction Scheme:
Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling of 4-Iodophenol with Phenylacetylene

This protocol provides a standard procedure for the Sonogashira coupling of a halogenated phenol with a terminal alkyne.

Materials:

  • 4-Iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-iodophenol (1.0 mmol, 220 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), copper(I) iodide (0.04 mmol, 7.6 mg), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add 10 mL of anhydrous, degassed THF and 5 mL of triethylamine. Then, add phenylacetylene (1.2 mmol, 132 µL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in 30 mL of ethyl acetate and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove copper salts, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alkynylphenol.

Quantitative Data for Sonogashira Coupling of Halogenated Phenols
EntryHalogenated PhenolAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT1294
23-Bromophenol1-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF601085
32-IodophenolTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NToluene50891
44-BromophenolCyclopropylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile801878
52-Bromophenol2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT690

RT = Room Temperature; DMF = N,N-Dimethylformamide

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂(C≡CR) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_alkyne Cu-C≡CR cu_alkyne->pd2_trans Regenerates Cu(I)

Sonogashira Catalytic Cycle

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for performing a cross-coupling reaction in a research laboratory setting.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Weighing solids, measuring liquids) start->reagent_prep setup Reaction Setup (Assemble glassware, add reagents) reagent_prep->setup inert Inert Atmosphere (Evacuate/backfill with N₂ or Ar) setup->inert reaction Reaction (Heating, stirring) inert->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring Periodic sampling monitoring->reaction Reaction incomplete workup Workup (Quenching, extraction, washing) monitoring->workup Reaction complete purification Purification (Column chromatography, recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Typical Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and insights into the synthesis of several key agrochemicals, highlighting modern synthetic methodologies that emphasize efficiency, stereoselectivity, and green chemistry principles. The information is intended to aid researchers and professionals in the development of novel and effective crop protection agents.

Asymmetric Synthesis of (S)-Metolachlor: A Chiral Herbicide

(S)-Metolachlor is a widely used herbicide that controls a broad spectrum of annual grasses and certain broadleaf weeds. Its efficacy resides primarily in the (S)-enantiomer, making enantioselective synthesis a critical aspect of its production. The key step in the industrial synthesis is the asymmetric hydrogenation of an imine precursor.

Experimental Protocol: Asymmetric Hydrogenation for (S)-Metolachlor Synthesis

This protocol outlines the iridium-catalyzed asymmetric hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine) to produce the chiral amine precursor of (S)-metolachlor.

Materials:

  • [Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

  • (R,S)-Xyliphos ligand

  • N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)

  • Tetrabutylammonium iodide (NBu₄I)

  • Acetic acid

  • Hydrogen gas (high pressure)

  • Anhydrous, degassed solvent (e.g., methanol or a non-polar solvent)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ and the (R,S)-Xyliphos ligand in the desired molar ratio (typically around 1:1.1 Ir:(R,S)-Xyliphos). Add the solvent and stir the mixture to form the catalyst precursor.

  • Reaction Setup: To the autoclave containing the catalyst solution, add the MEA imine substrate, tetrabutylammonium iodide, and acetic acid.

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the hydrogen. The resulting product, (S)-N-(2-ethyl-6-methylphenyl)-N-(1'-methoxyprop-2'-yl)amine, can be purified by distillation under reduced pressure.

  • Acylation: The purified chiral amine is then acylated with chloroacetyl chloride in the presence of a base to yield (S)-metolachlor.

Quantitative Data for (S)-Metolachlor Synthesis
ParameterValueReference
Substrate to Catalyst Ratio (S/C)>1,000,000[1]
Hydrogen Pressure80 bar[1]
Temperature50°C[1]
Enantiomeric Excess (ee)90-93%[2]
Overall YieldHigh (specific values vary with process)[3]

Logical Relationship of (S)-Metolachlor Synthesis

G MEA 2-Ethyl-6-methylaniline (MEA) Imine MEA Imine MEA->Imine Methoxyacetone Methoxyacetone Methoxyacetone->Imine S_Amine (S)-N-(2-ethyl-6-methylphenyl)-N-(1'-methoxyprop-2'-yl)amine Imine->S_Amine Asymmetric Hydrogenation (H₂) S_Metolachlor (S)-Metolachlor S_Amine->S_Metolachlor Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->S_Amine Catalyst [Ir(COD)Cl]₂ + (R,S)-Xyliphos + NBu₄I + Acetic Acid Catalyst->Imine

Caption: Synthetic pathway of (S)-Metolachlor.

Synthesis of Mandipropamid: A Carboxylic Acid Amide Fungicide

Mandipropamid is a fungicide effective against oomycete pathogens. Its synthesis involves key steps such as the Henry and Cannizzaro reactions, followed by amide bond formation and O-propargylation.

Experimental Protocol: Synthesis of Mandipropamid

This protocol describes a protecting group-free synthesis of mandipropamid.[4][5]

Step 1: Synthesis of 4-(2-nitrovinyl)-2-methoxyphenol

  • To a solution of vanillin in a suitable solvent, add nitromethane and a base (e.g., an amine).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 4-(2-aminoethyl)-2-methoxyphenol

  • In a flask, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Add a solution of 4-(2-nitrovinyl)-2-methoxyphenol in THF dropwise at 0°C.

  • After the addition, reflux the mixture for several hours.

  • Cool the reaction and quench carefully with water, followed by the addition of a base (e.g., NaHCO₃).

  • Filter the mixture and concentrate the filtrate to obtain the crude amine, which can be purified by column chromatography.

Step 3: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetic acid

  • This step can be achieved via a modified Cannizzaro reaction from 4-chloroacetophenone using selenium dioxide and a Lewis acid catalyst in a mixture of dioxane and water at elevated temperature.

Step 4: Amide Coupling

  • To a solution of 2-(4-chlorophenyl)-2-hydroxyacetic acid in DMF, add HOBt and EDCI.

  • After a short period, add 4-(2-aminoethyl)-2-methoxyphenol to the mixture.

  • Stir the reaction at room temperature for several hours.

  • Work-up involves pouring the reaction mixture into ice-cold water and extracting the product with an organic solvent.

Step 5: O-propargylation to yield Mandipropamid

  • To a solution of the amide from the previous step in DMF, add cesium carbonate (Cs₂CO₃) and propargyl bromide.

  • Heat the suspension with stirring for a few hours.

  • After completion, the reaction is worked up by pouring into water and extracting with an organic solvent. The final product is purified by column chromatography.

Quantitative Data for Mandipropamid Synthesis
StepReagentsConditionsYieldReference
Henry ReactionVanillin, Nitromethane, BaseRoom Temperature~90%[6]
Reduction4-(2-nitrovinyl)-2-methoxyphenol, LiAlH₄Reflux in THF~73%[6]
Amide CouplingAmine, Carboxylic Acid, EDCI, HOBtRoom Temperature in DMF~87%[6]
O-propargylationAmide, Propargyl bromide, Cs₂CO₃60°C in DMF~82%[6]
Overall Yield ~43% [7]

Experimental Workflow for Mandipropamid Synthesis

G cluster_0 Amine Fragment Synthesis cluster_1 Acid Fragment Synthesis Vanillin Vanillin Henry Henry Reaction (4-(2-nitrovinyl)-2-methoxyphenol) Vanillin->Henry Nitromethane Reduction Reduction (4-(2-aminoethyl)-2-methoxyphenol) Henry->Reduction LiAlH₄ AmideCoupling Amide Coupling (EDCI, HOBt) Reduction->AmideCoupling pChloroacetophenone p-Chloroacetophenone Cannizzaro Modified Cannizzaro (2-(4-chlorophenyl)-2-hydroxyacetic acid) pChloroacetophenone->Cannizzaro SeO₂, Lewis Acid Cannizzaro->AmideCoupling OPropargylation O-propargylation AmideCoupling->OPropargylation Propargyl Bromide, Cs₂CO₃ Mandipropamid Mandipropamid OPropargylation->Mandipropamid

Caption: Workflow for the synthesis of Mandipropamid.

Synthesis of Pyraclostrobin: A Strobilurin Fungicide

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its synthesis involves several steps, including the formation of a pyrazole ring and subsequent etherification and carbamate formation.

Experimental Protocol: Synthesis of Pyraclostrobin

This protocol is a general guide based on common synthetic routes.[4][8]

Step 1: Synthesis of 1-(4-chlorophenyl)-3-pyrazolone

  • React p-chlorophenylhydrazine with an appropriate dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent.

  • The cyclization is typically acid- or base-catalyzed.

  • The resulting pyrazolone can be isolated by filtration and purified.

Step 2: Synthesis of N-methoxy-N-(2-bromomethylphenyl)carbamate

  • This intermediate can be prepared from o-toluidine through a series of reactions including diazotization, hydroxylation, protection of the hydroxyl group, bromination of the methyl group, and finally, carbamate formation.

Step 3: Etherification

  • Dissolve 1-(4-chlorophenyl)-3-pyrazolone and N-methoxy-N-(2-bromomethylphenyl)carbamate in a solvent such as DMF or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃), to the mixture.

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction, filter the mixture and remove the solvent.

Step 4: Final Product Formation

  • The crude product from the etherification step is then treated to form the final pyraclostrobin. This may involve a rearrangement or other modification depending on the specific synthetic route.

  • Purification is typically achieved by recrystallization from a suitable solvent like methanol to yield pyraclostrobin as a solid.

Quantitative Data for Pyraclostrobin Synthesis
StepKey ReagentsConditionsYieldPurityReference
Etherification1-(4-chlorophenyl)-3-pyrazolone, N-methoxy-N-(2-bromomethylphenyl)carbamate, K₂CO₃Reflux in Acetone, 7 hours83%89.1%[9]
Final Step (Methylation)N-hydroxy intermediate, Trimethyl orthoacetate10-80°C, 2-12 hours>90%>98.5%[10]

Experimental Workflow for Pyraclostrobin Synthesis

G pChlorophenylhydrazine p-Chlorophenylhydrazine Pyrazolone 1-(4-chlorophenyl)-3-pyrazolone pChlorophenylhydrazine->Pyrazolone dicarbonyl Dicarbonyl Compound dicarbonyl->Pyrazolone Etherification Etherification (K₂CO₃) Pyrazolone->Etherification oToluidine o-Toluidine Carbamate N-methoxy-N-(2-bromomethylphenyl)carbamate oToluidine->Carbamate Multi-step synthesis Carbamate->Etherification Pyraclostrobin Pyraclostrobin Etherification->Pyraclostrobin Further reaction steps & Purification

Caption: Synthetic overview of Pyraclostrobin.

Mode of Action of Selected Agrochemicals

Understanding the mode of action of agrochemicals is crucial for their effective use and for the development of new compounds that can overcome resistance.

Spinetoram: A Spinosyn Insecticide

Spinetoram is a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa. It acts on the insect's nervous system by targeting two different receptors: the nicotinic acetylcholine receptor (nAChR) and the gamma-aminobutyric acid (GABA) receptor.[11][12]

  • Nicotinic Acetylcholine Receptor (nAChR): Spinetoram allosterically activates nAChRs, leading to prolonged opening of the ion channel. This causes an influx of cations, leading to hyperexcitation of the neuron, involuntary muscle contractions, tremors, and ultimately paralysis and death of the insect.[13][14]

  • GABA Receptor: Spinetoram also acts as a negative allosteric modulator of GABA receptors. GABA is an inhibitory neurotransmitter. By inhibiting the action of GABA, spinetoram reduces the hyperpolarization of the neuron, contributing to the overall hyperexcitation of the nervous system.[6][15]

G cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_GABA GABA Receptor Pathway Spinetoram Spinetoram nAChR nAChR Spinetoram->nAChR Allosteric Activation GABA_R GABA Receptor Spinetoram->GABA_R Negative Allosteric Modulation CationInflux Cation (Na⁺, Ca²⁺) Influx nAChR->CationInflux Hyperexcitation Neuronal Hyperexcitation CationInflux->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis ChlorideInflux Reduced Chloride (Cl⁻) Influx GABA_R->ChlorideInflux ReducedInhibition Reduced Neuronal Inhibition ChlorideInflux->ReducedInhibition ReducedInhibition->Hyperexcitation

Caption: Dual mode of action of Spinetoram on insect neurons.

HPPD Inhibitor Herbicides

4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a class of bleaching herbicides. They block the activity of the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[16][17]

The inhibition of HPPD leads to a cascade of effects:

  • Blockage of Homogentisate Synthesis: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Inhibition of this step is the primary mode of action.[18]

  • Plastoquinone Depletion: Homogentisate is a precursor for the synthesis of plastoquinone, an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.

  • Carotenoid Biosynthesis Inhibition: With depleted plastoquinone levels, carotenoid synthesis is halted. Carotenoids are vital for photoprotection of chlorophyll.

  • Chlorophyll Degradation: In the absence of protective carotenoids, chlorophyll is rapidly degraded by photooxidation, leading to the characteristic bleaching symptoms (white or yellowing of plant tissues).

  • Plant Death: The loss of chlorophyll and disruption of photosynthesis ultimately lead to the death of the plant.

G HPPD_Inhibitor HPPD Inhibitor Herbicide HPPD_Enzyme HPPD Enzyme HPPD_Inhibitor->HPPD_Enzyme Inhibition HPP 4-Hydroxyphenylpyruvate HPPD_Enzyme->HPP Homogentisate Homogentisate HPP->Homogentisate Catalyzed by HPPD Enzyme Plastoquinone Plastoquinone Homogentisate->Plastoquinone Biosynthesis Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Photoprotection Photooxidation Photooxidation Carotenoids->Photooxidation Inhibition of Chlorophyll->Photooxidation Bleaching Bleaching Symptoms Photooxidation->Bleaching PlantDeath Plant Death Bleaching->PlantDeath

Caption: Mode of action of HPPD inhibitor herbicides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Amino-4-bromo-5-(trifluoromethyl)phenol. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Low Purity After Initial Purification Attempt

Q: My initial purification of this compound by recrystallization resulted in low purity. What are the likely causes and how can I improve it?

A: Low purity after a single recrystallization is a common issue and can stem from several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.

  • Presence of Insoluble Impurities: Mechanical impurities or highly non-polar byproducts may not dissolve in the hot solvent.

  • Co-precipitation of Impurities: If impurities have similar solubility profiles to the desired product, they may crystallize out together.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents with varying polarities. A good starting point for a substituted phenol would be a mixed solvent system, such as ethanol/water, or toluene.

  • Hot Filtration: If you observe insoluble material in the hot solution, perform a hot filtration step to remove these impurities before allowing the solution to cool.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Consider Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a more effective method for separating compounds with different polarities.

Issue 2: Oiling Out During Recrystallization

Q: During my attempt to recrystallize this compound, the compound separated as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved and the solution is no longer supersaturated.

  • Lower the Crystallization Temperature: If the compound is melting, try using a solvent with a lower boiling point.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

  • Modify Solvent System: If using a single solvent, try a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Issue 3: Poor Separation During Column Chromatography

Q: I am using silica gel column chromatography to purify this compound, but I am getting poor separation of my product from impurities. How can I optimize the separation?

A: Poor separation on a silica gel column is typically due to an inappropriate mobile phase (eluent) or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Eluent System:

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation between your product and the impurities. The ideal Rf value for the product should be between 0.2 and 0.4.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the non-polar impurities, followed by your product, and finally the more polar impurities.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as this can lead to channeling and poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. Using too much solvent or a solvent stronger than the eluent will broaden the bands and decrease resolution.

  • Check for Compound Degradation: The amino and phenol groups can sometimes interact strongly with the acidic silica gel, leading to tailing or degradation. If this is suspected, you can try using deactivated silica gel (by adding a small percentage of water) or using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include:

  • Unreacted starting materials.

  • Over-brominated byproducts, such as dibromo-derivatives.

  • Isomeric products.

  • Byproducts from side reactions. A study on the related compound 3-bromo-5-(trifluoromethyl)aniline identified di-bromo derivatives as significant impurities[1].

Q2: What is the recommended storage condition for purified this compound?

A2: Based on the storage recommendations for a similar compound, 2-Amino-5-bromo-4-fluorophenol, it is advisable to store the purified product in a dark place, under an inert atmosphere, and at a refrigerated temperature (2-8°C)[2].

Q3: What are the expected physical properties of this compound?

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent pair (e.g., ethanol/water, toluene).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate).

  • Column Packing: Prepare a column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Solvent SystemPurity BeforePurity AfterTypical Yield
RecrystallizationEthanol/Water (e.g., 10:1)~85%95-97%70-85%
Column ChromatographyHexane/Ethyl Acetate (gradient)~85%>98%60-75%

Table 2: TLC Data for Eluent System Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity 1Rf of Impurity 2Separation Quality
9:10.150.250.05Poor
4:10.350.550.15Good
1:10.600.750.40Poor (high Rf)

Visualizations

PurificationWorkflow start Crude Product (this compound) assess_purity Assess Purity (e.g., TLC, NMR) start->assess_purity high_purity Purity > 95%? assess_purity->high_purity recrystallization Attempt Recrystallization high_purity->recrystallization No final_product Pure Product high_purity->final_product Yes check_recryst_purity Assess Purity recrystallization->check_recryst_purity column_chrom Perform Column Chromatography check_recryst_purity->column_chrom Purity < 98% check_recryst_purity->final_product Purity > 98% check_col_purity Assess Purity column_chrom->check_col_purity check_col_purity->final_product Purity > 98% end End check_col_purity->end Further Purification Needed

Caption: Workflow for selecting a purification method.

TroubleshootingTree start Purification Issue issue_type What is the issue? start->issue_type low_purity Low Purity issue_type->low_purity Low Purity oiling_out Oiling Out issue_type->oiling_out Oiling Out poor_sep Poor Column Separation issue_type->poor_sep Poor Separation lp_cause Cause? low_purity->lp_cause oo_cause Cause? oiling_out->oo_cause ps_cause Cause? poor_sep->ps_cause lp_sol Wrong Solvent lp_cause->lp_sol Solvent lp_insol Insoluble Impurities lp_cause->lp_insol Insolubles lp_coprecip Co-precipitation lp_cause->lp_coprecip Co-precip. lp_sol_act Screen Solvents lp_sol->lp_sol_act lp_insol_act Hot Filtration lp_insol->lp_insol_act lp_coprecip_act Slow Cooling / Column Chromatography lp_coprecip->lp_coprecip_act oo_super Supersaturation oo_cause->oo_super Supersat. oo_melt Melting oo_cause->oo_melt Melting oo_super_act Add More Solvent / Seed / Scratch oo_super->oo_super_act oo_melt_act Use Lower Boiling Point Solvent oo_melt->oo_melt_act ps_eluent Wrong Eluent ps_cause->ps_eluent Eluent ps_packing Poor Packing ps_cause->ps_packing Packing ps_loading Improper Loading ps_cause->ps_loading Loading ps_eluent_act Optimize with TLC / Use Gradient ps_eluent->ps_eluent_act ps_packing_act Repack Column ps_packing->ps_packing_act ps_loading_act Use Minimal Concentrated Sample ps_loading->ps_loading_act

References

Technical Support Center: Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol. The information is designed to help identify and resolve common issues related to impurities that may arise during the synthesis process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a likely synthetic route for this compound and what are the potential impurities at each stage?

A plausible and common synthetic approach involves a three-step process starting from 3-(trifluoromethyl)phenol. Each step presents a possibility for the formation of specific impurities.

  • Nitration: The initial step is the nitration of 3-(trifluoromethyl)phenol to introduce a nitro group, which is expected to yield 4-nitro-3-(trifluoromethyl)phenol.

  • Bromination: The subsequent bromination of the nitrated intermediate is anticipated to produce 2-bromo-4-nitro-5-(trifluoromethyl)phenol.

  • Reduction: The final step involves the reduction of the nitro group to an amine, yielding the target compound, this compound.

Potential impurities can be introduced at each of these stages through side reactions or incomplete conversions.

Q2: I've detected an impurity with the same mass as my desired nitrated product. What could it be?

During the nitration of 3-(trifluoromethyl)phenol, the formation of a constitutional isomer, 2-nitro-5-(trifluoromethyl)phenol , is a common possibility alongside the desired 4-nitro-3-(trifluoromethyl)phenol. The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the aromatic ring influence the position of the incoming nitro group. While the 4-position is generally favored, a smaller amount of the 2-isomer can be formed.

To confirm the identity of the isomer, it is recommended to use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , as the proton and carbon environments will be distinct for each isomer. High-Performance Liquid Chromatography (HPLC) can also be used to separate the two isomers, which will typically exhibit different retention times.

Q3: My bromination reaction is showing multiple products on the TLC plate. What are the likely side products?

When brominating 4-nitro-3-(trifluoromethyl)phenol, several impurities can be generated:

  • Over-bromination: The introduction of more than one bromine atom can lead to the formation of dibrominated impurities .

  • Isomeric bromination: Although less common due to steric hindrance, the bromine atom could potentially add to a different position on the ring, resulting in an isomeric bromo-nitro compound .

  • Unreacted starting material: Incomplete reaction will result in the presence of residual 4-nitro-3-(trifluoromethyl)phenol .

Careful control of the reaction stoichiometry and time can help to minimize the formation of these impurities.

Q4: The final reduction step seems to be the source of impurities in my final product. What should I be looking for?

The reduction of the nitro group to an amine can sometimes be incomplete, leading to the presence of intermediates in your final product. These can include:

  • Nitroso intermediate: A partially reduced species, 2-bromo-4-nitroso-5-(trifluoromethyl)phenol .

  • Hydroxylamine intermediate: Another partially reduced species, 2-bromo-4-(hydroxylamino)-5-(trifluoromethyl)phenol .

  • Unreacted nitro compound: Residual 2-bromo-4-nitro-5-(trifluoromethyl)phenol .

The presence of these impurities can often be detected by HPLC, as they will have different retention times compared to the final amine product. Optimizing the reduction conditions, such as the choice of reducing agent, reaction temperature, and time, is crucial for achieving a complete conversion.

Analytical Protocols for Impurity Detection

The following tables outline recommended starting conditions for HPLC and GC-MS analysis to identify and quantify impurities.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterRecommended Conditions
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterRecommended Conditions
Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
Mass Range 50 - 500 m/z

Visual Workflow and Pathway Diagrams

synthetic_pathway start 3-(Trifluoromethyl)phenol step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 4-Nitro-3-(trifluoromethyl)phenol step1->intermediate1 step2 Bromination (Br2) intermediate1->step2 intermediate2 2-Bromo-4-nitro-5-(trifluoromethyl)phenol step2->intermediate2 step3 Reduction (e.g., SnCl2/HCl) intermediate2->step3 end_product 2-Amino-4-bromo-5- (trifluoromethyl)phenol step3->end_product

Caption: Proposed synthetic pathway for this compound.

impurity_formation_pathways cluster_0 Nitration Step cluster_1 Bromination Step cluster_2 Reduction Step A 3-(Trifluoromethyl)phenol B 4-Nitro-3-(trifluoromethyl)phenol (Desired Product) A->B Major C 2-Nitro-5-(trifluoromethyl)phenol (Isomeric Impurity) A->C Minor D 4-Nitro-3-(trifluoromethyl)phenol E 2-Bromo-4-nitro-5-(trifluoromethyl)phenol (Desired Product) D->E Main Reaction F Dibrominated Impurity D->F Side Reaction G 2-Bromo-4-nitro-5-(trifluoromethyl)phenol H This compound (Final Product) G->H Complete Reduction I Nitroso/Hydroxylamine Intermediates G->I Incomplete Reduction

Caption: Potential impurity formation pathways at each synthetic step.

troubleshooting_workflow start Impurity Detected step1 Analyze sample by HPLC and/or GC-MS start->step1 decision1 Impurity Identified? step1->decision1 step2 Compare with potential impurities from each synthetic step decision1->step2 Yes end_node Pure Product decision1->end_node No - Further characterization needed decision2 Source of impurity clear? step2->decision2 step3 Optimize reaction conditions (temperature, stoichiometry, time) decision2->step3 Yes step4 Improve purification method (recrystallization, chromatography) decision2->step4 No step3->step1 Re-analyze step3->end_node step4->step1 Re-analyze step4->end_node

Caption: A logical workflow for troubleshooting impurities in the synthesis.

Technical Support Center: Synthesis of Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of trifluoromethylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethylphenols?

A1: Several methods are commonly employed, each with its own advantages and challenges. The primary routes include:

  • Diazotization of Trifluoromethylaniline: This classic method involves the diazotization of a trifluoromethyl-substituted aniline followed by hydrolysis of the diazonium salt. Modern variations utilizing continuous flow reactors have shown high yields and purity.[1][2]

  • From Trifluoromethylhalobenzenes: This approach involves the reaction of a trifluoromethylhalobenzene with a protected phenol equivalent, such as sodium benzylate, followed by a deprotection step like hydrogenolysis.[3][4]

  • Direct Trifluoromethylation of Phenols: Newer methods focus on the direct introduction of a trifluoromethyl group onto the phenol ring, often using photoredox catalysis.[5]

  • Synthesis of Aryl Trifluoromethyl Ethers as Precursors: In some cases, it is advantageous to first synthesize an aryl trifluoromethyl ether, which can then be a stable precursor or the desired final product. Methods for this include sequential xanthalation and O-trifluoromethylation, or O-carboxydifluoromethylation followed by decarboxylative fluorination.[6][7][8][9]

Q2: Why is the trifluoromethyl group sensitive to basic conditions?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which makes the ipso-carbon atom susceptible to nucleophilic attack. Under strong basic conditions, this can lead to hydrolysis of the trifluoromethyl group, resulting in the formation of a carboxylic acid and fluoride ions, thereby reducing the yield of the desired trifluoromethylphenol.[3][10]

Q3: What are the main challenges in purifying trifluoromethylphenols?

A3: Purification challenges often stem from the formation of isomeric byproducts, especially in direct trifluoromethylation reactions where ortho- and para-isomers can be formed. The presence of unreacted starting materials and side products from the decomposition of the trifluoromethyl group can also complicate purification. Distillation and column chromatography are common purification techniques, but their effectiveness depends on the specific impurities present.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of trifluoromethylphenols.

Low Yield in Diazotization of Trifluoromethylaniline

Problem: The yield of trifluoromethylphenol from the diazotization of trifluoromethylaniline is lower than expected.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Diazotization Ensure the reaction temperature is maintained at or below 5°C to prevent premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline.
Decomposition of Diazonium Salt The diazonium salt is unstable and should be used immediately in the subsequent hydrolysis step. Avoid exposing the diazonium salt solution to elevated temperatures or direct sunlight.
Formation of Tar and Other Byproducts During hydrolysis, localized overheating can lead to the formation of tarry byproducts. Employing steam distillation during the hydrolysis can help maintain a uniform temperature and remove the product as it forms, minimizing side reactions.[1] Using a continuous flow reactor for both diazotization and hydrolysis can significantly reduce byproduct formation and improve yield and safety.[2]
Incomplete Hydrolysis Ensure the hydrolysis is carried out at a sufficiently high temperature (e.g., 98-102°C for steam distillation or 101-200°C in a continuous flow reactor) to drive the reaction to completion.[1][2]

G cluster_start cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield Observed incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization decomposition Diazonium Salt Decomposition? incomplete_diazotization->decomposition No optimize_temp_reagents Optimize Temperature (<5°C) and Reagent Stoichiometry incomplete_diazotization->optimize_temp_reagents Yes byproducts Excessive Tar/Byproducts? decomposition->byproducts No immediate_use Use Diazonium Salt Immediately decomposition->immediate_use Yes incomplete_hydrolysis Incomplete Hydrolysis? byproducts->incomplete_hydrolysis No steam_distillation Employ Steam Distillation or Continuous Flow Reactor byproducts->steam_distillation Yes increase_hydrolysis_temp Increase Hydrolysis Temperature incomplete_hydrolysis->increase_hydrolysis_temp Yes

Low Yield in Synthesis from Trifluoromethylhalobenzene

Problem: Low yield of trifluoromethylphenol when starting from a trifluoromethylhalobenzene and a protected phenol.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrolysis of Trifluoromethyl Group The reaction conditions, especially if using a strong base, may be too harsh, leading to the degradation of the trifluoromethyl group. Consider using a milder base or protecting the trifluoromethyl group if possible, although the latter is often not practical. The use of a special solvent system, such as dimethylsulfoxide with tert-butanol, can help achieve good yields even with a base like potassium hydroxide.[10]
Inefficient Deprotection (Hydrogenolysis) If using a benzyl protecting group, ensure the palladium catalyst is active. Use a sufficient catalyst loading (e.g., 5% palladium-on-carbon) and an appropriate hydrogen pressure (e.g., 50-100 psi).[3] The reaction solvent can also influence the efficiency of hydrogenolysis.
Side Reactions during Deprotection Over-reduction of the aromatic ring can occur during hydrogenolysis. Monitor the reaction closely and stop it once the starting material is consumed. Using a different catalyst or reaction conditions might be necessary to improve selectivity.

G start Low Yield in Hydrogenolysis catalyst_check Is the Catalyst Active? start->catalyst_check pressure_check Is Hydrogen Pressure Optimal (50-100 psi)? catalyst_check->pressure_check Yes replace_catalyst Replace Catalyst catalyst_check->replace_catalyst No over_reduction_check Is Over-reduction Observed? pressure_check->over_reduction_check Yes adjust_pressure Adjust H2 Pressure pressure_check->adjust_pressure No monitor_reaction Monitor Reaction Closely / Modify Conditions over_reduction_check->monitor_reaction Yes success Improved Yield over_reduction_check->success No replace_catalyst->pressure_check adjust_pressure->over_reduction_check monitor_reaction->success

Data Presentation

Table 1: Comparison of Yields for Different Trifluoromethylphenol Synthesis Methods
Synthesis Method Starting Material Product Reported Yield Reference
Diazotization and Hydrolysis (Continuous Flow)m-Trifluoromethylanilinem-Trifluoromethylphenol>95%[2]
Diazotization and Hydrolysis (Steam Distillation)m-Trifluoromethylanilinem-Trifluoromethylphenol>90%[1]
From Halobenzene and Benzyl Ether4-Trifluoromethylchlorobenzene4-Trifluoromethylphenol84.5%[3]
From Halobenzene and Benzyl Ether2-Trifluoromethylchlorobenzene2-Trifluoromethylphenol75%[3]
From Halobenzene and Benzyl Ether3-Trifluoromethylchlorobenzene3-Trifluoromethylphenol79%[3]
Visible-Light Promoted TrifluoromethylationPhenolDi-trifluoromethylphenolModerate to good[5]

Experimental Protocols

Protocol 1: Synthesis of m-Trifluoromethylphenol via Diazotization and Hydrolysis (Improved Method with Steam Distillation)

This protocol is adapted from an improved synthesis method.[1]

Step 1: Diazotization

  • Prepare a 25% aqueous sulfuric acid solution.

  • To 315g of the 25% sulfuric acid solution, add 31g of m-trifluoromethylaniline using a dropping funnel. Stir the mixture for 30 minutes.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add a solution of 20.7g of sodium nitrite in 40mL of water. Maintain the temperature at or below 5°C during the addition.

  • Continue the diazotization reaction at 5°C for 3 hours.

  • Add a small amount of urea to quench any excess nitrous acid. Test for the absence of nitrous acid using starch-iodide paper.

  • Allow the reaction mixture to warm to 15°C.

Step 2: Hydrolysis via Steam Distillation

  • Set up a steam distillation apparatus. The receiving flask should be cooled in an ice bath.

  • In the distillation flask, place water containing a small amount of urea (weight ratio of urea to m-trifluoromethylaniline should be approximately 0.1:1).

  • Begin passing steam through the apparatus to heat the water to 98-102°C.

  • Once the distillate begins to collect, slowly add the diazonium salt solution prepared in Step 1 to the distillation flask. The rate of addition should match the rate of distillation.

  • Continue the steam distillation for 3-5 hours until no more oily product is observed in the distillate.

  • Separate the organic layer from the distillate. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation.

Protocol 2: Synthesis of 4-Trifluoromethylphenol from 4-Trifluoromethylchlorobenzene

This protocol is based on the method involving a benzyl ether intermediate.[3][4]

Step 1: Formation of 4-Trifluoromethylphenyl Benzyl Ether

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium benzylate. This can be done by reacting sodium hydride with benzyl alcohol in a non-reactive solvent like N,N-dimethylacetamide (DMA) under a nitrogen atmosphere.

  • Once the sodium benzylate solution is formed, add 4-trifluoromethylchlorobenzene.

  • Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 80-120°C). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a water-immiscible organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude ether can be purified by distillation or recrystallization.

Step 2: Hydrogenolysis of 4-Trifluoromethylphenyl Benzyl Ether

  • Dissolve the purified 4-trifluoromethylphenyl benzyl ether in a suitable solvent, such as ethanol.

  • Add a catalytic amount of 5% palladium-on-carbon.

  • Place the reaction mixture in a low-pressure hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as indicated by TLC or GC analysis (typically 2-4 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-trifluoromethylphenol.

  • Purify the product by distillation under reduced pressure.

References

2-Amino-4-bromo-5-(trifluoromethyl)phenol stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Amino-4-bromo-5-(trifluoromethyl)phenol

This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. Based on data for structurally similar compounds, the following storage conditions are recommended.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., development of a yellowish or brownish tint), or a change in its physical state. For definitive identification of degradation, analytical methods such as HPLC should be used to detect the appearance of new impurity peaks or a decrease in the main peak area of the compound.

Q3: How can I troubleshoot unexpected experimental results that may be related to the stability of this compound?

A3: If you suspect that the stability of your compound is affecting your experimental outcomes, refer to the Troubleshooting Guide below. This guide will walk you through a logical workflow to identify and resolve potential stability-related issues.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the amino and phenol functional groups.
Light In the dark (amber vial)Phenolic compounds can be light-sensitive and prone to photodegradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.
Moisture Dry/desiccated environmentHydrolysis of the trifluoromethyl group can occur under certain conditions.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the stability of this compound under accelerated conditions. This method should be adapted and validated for specific experimental needs.

1. Objective: To evaluate the stability of this compound under thermal stress over a defined period.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled oven or stability chamber

3. Method:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

    • From the stock solution, prepare a working solution of a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.

  • Initial Analysis (Time Zero):

    • Analyze the freshly prepared working solution by HPLC to determine the initial purity and peak area of this compound.

    • Set the detection wavelength based on the UV spectrum of the compound (a wavelength around 280 nm is a reasonable starting point for phenolic compounds).

    • A suitable gradient elution for a C18 column could be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

  • Stress Conditions:

    • Store a portion of the solid compound in a tightly sealed vial in an oven at an elevated temperature (e.g., 40°C).

    • Store another portion of the stock solution at the same elevated temperature.

  • Time Points for Analysis:

    • At specified time intervals (e.g., 1, 2, 4, and 8 weeks), withdraw a sample from the oven.

    • Prepare a working solution from the stressed solid sample and analyze the stressed stock solution directly (after dilution if necessary).

  • Data Analysis:

    • For each time point, analyze the samples by HPLC.

    • Compare the chromatograms of the stressed samples with the time-zero sample.

    • Calculate the percentage of this compound remaining.

    • Observe the formation of any new peaks, which would indicate degradation products.

Mandatory Visualization

G Troubleshooting Workflow for Stability Issues A Unexpected Experimental Results B Check for Obvious Degradation (Color Change, etc.) A->B C Analyze by HPLC B->C D Compare to Standard/Initial Sample C->D E Purity and Peak Area Unchanged? D->E F Issue is Likely Not Compound Stability E->F Yes G Purity Decreased or New Peaks Observed? E->G No H Review Storage Conditions G->H Yes I Review Experimental Conditions (Solvent, pH, Temperature) G->I Yes J Implement Correct Storage (Cool, Dark, Inert) H->J K Modify Experimental Protocol I->K L Re-run Experiment with Fresh Compound J->L K->L

Caption: Troubleshooting workflow for stability issues.

Troubleshooting Guide

Q: My experimental results are inconsistent. Could it be due to the instability of this compound?

A: Inconsistent results can stem from various factors, but compound stability is a critical one to investigate. First, visually inspect your stock of the compound. Any noticeable change in color (e.g., from off-white to yellow or brown) can be an indicator of degradation. For a more definitive answer, perform an analytical check. An HPLC analysis of your current compound stock compared to a fresh sample or a previously recorded chromatogram can reveal a decrease in the main compound's peak area and the emergence of new peaks, which are signs of degradation.

Q: I've confirmed that my this compound has degraded. What are the likely causes?

A: The most common causes for the degradation of phenolic and amino-containing compounds are exposure to light, heat, and oxygen. Review your storage and handling procedures. Was the compound stored in a clear vial on the lab bench? Was it subjected to elevated temperatures? Was the container properly sealed? Any of these conditions could contribute to degradation.

Q: I am dissolving this compound in a solvent for my experiments, and the solution changes color over time. What does this mean?

A: A color change in solution is a strong indicator of instability under your specific experimental conditions. The solvent, pH, and presence of other reactive species can all influence the stability of the compound. Consider if your solvent is protic or aprotic, and if the pH of your solution is acidic or basic, as these factors can catalyze degradation reactions. It is advisable to prepare solutions fresh before use and to minimize their exposure to light and air.

Q: How can I prevent the degradation of this compound in my experiments?

A: To mitigate degradation, adhere strictly to the recommended storage conditions (cool, dark, inert atmosphere). When preparing solutions, use de-gassed solvents if possible, and prepare them fresh for each experiment. If your experimental setup allows, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). If you suspect pH is a factor, buffering your solution may help. If light sensitivity is a concern, use amber glassware or cover your reaction vessels with aluminum foil.

Technical Support Center: Aminophenol Reactions Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during chemical reactions involving aminophenols.

Frequently Asked Questions (FAQs)

1. My aminophenol starting material is discolored (yellow, brown, or purple). Can I still use it?

Discoloration of aminophenols, particularly 2- and 4-aminophenol, is a common issue caused by oxidation upon exposure to air and light.[1][2] While slight discoloration may not significantly impact some reactions, it is generally advisable to use pure, colorless starting material for best results and to avoid introducing impurities. The colored products are oxidation byproducts that can interfere with the desired reaction and complicate purification.[3]

  • Recommendation: Purify the discolored aminophenol by recrystallization before use. Storing aminophenols under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored containers can help prevent oxidation.[1][3] For long-term storage, converting aminophenols to their more stable hydrochloride salts can be an effective strategy.[4]

2. My reaction to synthesize p-aminophenol from nitrobenzene is giving a low yield. What are the common causes and how can I improve it?

Low yields in the synthesis of p-aminophenol from nitrobenzene can be attributed to several factors, including suboptimal reaction conditions and the formation of side products like aniline.[5]

  • Troubleshooting Steps:

    • Reaction Temperature: The temperature is a critical parameter. For the Bamberger rearrangement of phenylhydroxylamine (an intermediate in the reduction of nitrobenzene), a temperature of around 70°C is often optimal. Higher temperatures can favor the formation of aniline as a byproduct, thus reducing the yield of p-aminophenol.[5]

    • Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) significantly influences the reaction rate and yield. An optimal concentration needs to be determined experimentally, as both too low and too high concentrations can be detrimental.[5]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to maximize the conversion of the starting material. Monitoring the reaction progress by TLC or HPLC is recommended.[5][6]

3. I am observing the formation of aniline as a major byproduct in my p-aminophenol synthesis from nitrobenzene. How can I minimize this?

Aniline is a common byproduct in the reduction of nitrobenzene, arising from the further reduction of the intermediate phenylhydroxylamine.[5]

  • Mitigation Strategies:

    • Control Reaction Temperature: As mentioned, higher temperatures can promote the formation of aniline. Maintaining the optimal reaction temperature is crucial for maximizing the selectivity towards p-aminophenol.[5]

    • Catalyst Selection: The choice of catalyst and its support can influence the selectivity of the reaction. For instance, in the catalytic hydrogenation of nitrobenzene, platinum-based catalysts are often used.[2]

4. During the acylation of p-aminophenol to synthesize paracetamol, I am getting a significant amount of an O-acylated byproduct. How can I improve the N-acylation selectivity?

The formation of the O-acylated product is a known side reaction in the synthesis of paracetamol (N-acetyl-p-aminophenol). This occurs because both the amino (-NH2) and hydroxyl (-OH) groups of p-aminophenol can be acylated.

  • Improving N-acylation Selectivity:

    • Reaction Conditions: The amino group is generally more nucleophilic than the hydroxyl group in p-aminophenol, favoring N-acylation under kinetically controlled conditions.[7] Using milder reaction conditions and shorter reaction times can enhance the selectivity for N-acylation.

    • pH Control: The nucleophilicity of the amino and hydroxyl groups is pH-dependent. In acidic conditions, the amino group is protonated and becomes less nucleophilic, which can lead to a higher proportion of O-acylation. Conversely, in basic conditions, the hydroxyl group is deprotonated to a phenoxide, which is a better nucleophile. Careful control of pH is therefore important.

5. My final aminophenol product is pure by NMR, but it develops color over time. How can I prevent this?

The post-purification discoloration is due to the oxidation of the aminophenol.[2][3]

  • Prevention of Discoloration:

    • Storage: Store the purified aminophenol under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.[3]

    • Antioxidants: The addition of a small amount of an antioxidant or stabilizer can inhibit the oxidation process.[1]

    • Salt Formation: For long-term stability, consider converting the aminophenol to its hydrochloride salt, which is more resistant to oxidation.[4]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Yield of p-Aminophenol from Nitrobenzene [5]

ParameterCondition 1Condition 2Condition 3Condition 4Optimal Condition
Temperature (°C) 6070809070
Yield (%)46.5848.0445.5643.8748.04
H₂SO₄ Concentration (M) 0.801.502.202.901.50
Yield (%)36.3148.0447.3742.6348.04
Reaction Time (min) 6090120150150
Yield (%)36.2045.5648.0450.5250.52

Experimental Protocols

Protocol 1: Synthesis of p-Aminophenol from Nitrobenzene via Bamberger Rearrangement [5]

This protocol involves a two-step reaction: the reduction of nitrobenzene to phenylhydroxylamine, followed by the acid-catalyzed Bamberger rearrangement to p-aminophenol.

Materials:

  • Nitrobenzene

  • Zinc powder

  • Ammonium chloride solution (0.0550 M)

  • Sulfuric acid (1.50 M)

  • Toluene

  • Activated carbon

  • Ammonia solution

  • Sodium chloride

Procedure:

  • Synthesis of Phenylhydroxylamine:

    • In a glass reactor, add 10 g of nitrobenzene to the ammonium chloride solution.

    • Add 12 g of zinc powder to the solution under stirring for 30 minutes. The temperature will rise to 60-65°C.

    • Filter the mixture and saturate the filtrate with sodium chloride.

    • Cool the solution to 3°C to crystallize the phenylhydroxylamine.

  • Bamberger Rearrangement to p-Aminophenol:

    • Add the crystallized phenylhydroxylamine to a 1.50 M H₂SO₄ solution in a glass reactor.

    • Heat the solution to 70°C and stir continuously for 150 minutes.

    • After the reaction, adjust the pH to 3 with ammonia solution.

    • Extract the residue with 100 mL of toluene.

    • Purify the extract using 2 g of activated carbon.

    • Crystallize the p-aminophenol from the clear solution by adjusting the pH to 8 and cooling.

    • Filter the p-aminophenol crystals and dry them in a vacuum oven at 60°C for 2 hours.

Protocol 2: Synthesis of Paracetamol from p-Aminophenol [8][9]

This protocol describes the N-acetylation of p-aminophenol using acetic anhydride.

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Water

  • Ice bath

Procedure:

  • Suspend p-aminophenol in water in a flask.

  • Add a slight excess of acetic anhydride to the suspension.

  • Heat the mixture to boiling for a short period.

  • Cool the reaction mixture in an ice bath to induce crystallization of paracetamol.

  • Filter the crude paracetamol crystals and wash them with cold water.

  • Recrystallize the crude product from hot water to obtain pure paracetamol.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low Yield in Aminophenol Reaction check_reaction Check Reaction Monitoring Data (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains? side_products Significant Side Products Observed check_reaction->side_products Unexpected spots/peaks? workup_issue Check Workup Procedure check_reaction->workup_issue Reaction complete, but low isolated yield? extend_time Extend Reaction Time or Increase Temperature Moderately incomplete->extend_time Yes optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst, pH) side_products->optimize_conditions Yes end Improved Yield extend_time->end optimize_conditions->end product_loss Product Loss During Extraction/Purification workup_issue->product_loss Yes review_workup Review and Optimize Workup and Purification Steps product_loss->review_workup review_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

Aminophenol_Oxidation_Prevention start Aminophenol Discoloration (Oxidation) during_reaction Discoloration During Reaction/Workup start->during_reaction after_purification Discoloration After Purification and Storage start->after_purification inert_atmosphere Use Inert Atmosphere (N2 or Ar) during_reaction->inert_atmosphere degas_solvents Degas Solvents during_reaction->degas_solvents antioxidants_workup Add Antioxidant During Workup (e.g., Sodium Metabisulfite) during_reaction->antioxidants_workup store_properly Store Under Inert Atmosphere in Amber Vial after_purification->store_properly salt_formation Convert to Hydrochloride Salt for Long-Term Storage after_purification->salt_formation solution Stable, Colorless Aminophenol inert_atmosphere->solution degas_solvents->solution antioxidants_workup->solution store_properly->solution salt_formation->solution

Caption: Strategies to prevent the oxidation of aminophenols.

References

Technical Support Center: Optimizing Catalyst Selection for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during C-N bond formation experiments.

General Catalyst Selection & Optimization

This section provides a general workflow for selecting and optimizing a catalyst system for a C-N cross-coupling reaction.

Catalyst_Selection_Workflow start Define Substrates (Aryl/Heteroaryl Halide & Amine) reaction_choice Initial Reaction Choice (e.g., Buchwald-Hartwig, Ullmann, Chan-Lam) start->reaction_choice pd_catalyst Select Pd Precatalyst (e.g., G3-Pd, XPhos-Pd-G3) reaction_choice->pd_catalyst For Pd-catalyzed reactions cu_catalyst Select Cu Catalyst (e.g., CuI, Cu(OAc)2) reaction_choice->cu_catalyst For Cu-catalyzed reactions screen_ligand Screen Ligands (e.g., Buchwald, Josiphos type) pd_catalyst->screen_ligand screen_base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) cu_catalyst->screen_base screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) screen_base->screen_solvent optimization Optimize Conditions (Temp, Concentration, Time) screen_solvent->optimization success Successful Coupling optimization->success

Caption: A general workflow for catalyst system selection and optimization.

Buchwald-Hartwig Amination: Troubleshooting & FAQs

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[3][4]

Q1: My Buchwald-Hartwig reaction shows low to no conversion. What are the first things to check?

A: When troubleshooting a low-yielding Buchwald-Hartwig reaction, consider the following factors systematically:

  • Inert Atmosphere: These reactions are notoriously sensitive to oxygen. Ensure your solvent is properly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen).

  • Reagent Quality: Use a fresh, high-quality palladium precatalyst.[5] Older palladium sources like Pd(OAc)2 can be unreliable for generating the active catalytic species.[5] Ensure the base is not old or hydrated, and the solvent is anhydrous.

  • Catalyst/Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent.[3] For challenging substrates like aryl chlorides, which have difficulty undergoing oxidative addition, a more electron-rich and bulky ligand may be required.[5] For primary amines, ligands like BrettPhos have shown high activity.[6][7]

  • Base Selection: The base is crucial for deprotonating the amine.[3] While strong alkoxide bases like NaOtBu are common, they can be incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[6][8] In such cases, screening weaker inorganic bases (K₃PO₄, Cs₂CO₃) or soluble organic bases is recommended.[9]

Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side product?

A: Hydrodehalogenation is a common side reaction. To suppress it:

  • Ligand Modification: This is often the most effective strategy. Switching to a different phosphine ligand, particularly one that promotes faster reductive elimination, can outcompete the hydrodehalogenation pathway.

  • Base and Solvent: The choice of base and solvent can influence the rate of this side reaction. Screening different combinations may be necessary.

  • Temperature: Lowering the reaction temperature may slow down the decomposition pathway responsible for hydrodehalogenation, though it might also slow the desired reaction.

Q3: My substrates contain sensitive functional groups (e.g., ketones, esters). What conditions should I use?

A: For base-sensitive substrates, the use of strong alkoxide bases should be avoided.[6][8]

  • Milder Bases: Consider using weaker bases such as K₃PO₄ or Cs₂CO₃.

  • Soluble Organic Bases: The use of soluble organic amine bases can provide a solution to issues associated with traditional, heterogeneous inorganic bases.[10][11]

  • Specialized Ligands: Certain ligands have been developed to promote coupling under milder conditions, which can improve functional group tolerance.[8][12]

Buchwald_Hartwig_Troubleshooting start Low or No Yield check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Dry Solvent? start->check_basics side_reaction Side Reaction Observed? (e.g., Hydrodehalogenation) start->side_reaction check_catalyst Review Catalyst System check_basics->check_catalyst If basics are OK vary_ligand Screen Different Ligands (e.g., Buchwald, Josiphos) check_catalyst->vary_ligand vary_base Screen Different Bases (e.g., K3PO4, Cs2CO3) vary_ligand->vary_base vary_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) vary_base->vary_solvent deactivation Consider Catalyst Deactivation vary_solvent->deactivation side_reaction->vary_ligand Yes side_reaction->deactivation No

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination reactions.

Buchwald-Hartwig Amination: Catalyst System Comparison
Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-BromotolueneAnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.2)Toluene8098
4-ChlorotolueneMorpholinePd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.4)Dioxane10095
1-Bromo-4-(OMe)benzenen-ButylamineGPhos-Pd-G3 (1)-LHMDS (1.5)TolueneRT92
2-BromopyridinePiperidinePd(OAc)₂ (2)BINAP (3)K₂CO₃ (2.0)DMF11085

This table is a compilation of representative data and actual results will vary based on specific substrate and reaction conditions.

Ullmann Condensation: Troubleshooting & FAQs

The Ullmann reaction is a copper-catalyzed C-N bond formation method, often requiring harsher conditions than its palladium-catalyzed counterparts but remaining valuable, especially in industrial applications.[13][14][15]

Q1: My Ullmann coupling is not working, and the reaction mixture turns black. What does this mean?

A: A color change to dark brown or black is common in Ullmann couplings and does not necessarily indicate failure.[16] However, the formation of a significant black precipitate can be a sign of catalyst decomposition to copper(I) oxide or metallic copper colloids, which can cause the reaction to stall.[16]

  • Catalyst Quality: Ensure you are using a fresh source of the copper catalyst (e.g., CuI). The use of activated copper powder can sometimes improve reactivity at lower temperatures.[15]

  • Ligand: While traditional Ullmann reactions are often ligandless, modern protocols frequently employ ligands like 1,10-phenanthroline or diamines, which can stabilize the copper catalyst, prevent decomposition, and allow for milder reaction conditions.[14][17]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.[15][17] Ensure the solvent is anhydrous.

Q2: The yields for my Ullmann reaction are inconsistent. How can I improve reproducibility?

A: The heterogeneous nature of many Ullmann reactions can lead to reproducibility issues.[13]

  • Stirring: Ensure vigorous and consistent stirring, as the reaction rate can be sensitive to the mixing of insoluble components like the copper catalyst and inorganic base.

  • Temperature Control: Precise temperature control is crucial, as these reactions are often run at high temperatures where side reactions can occur.

  • Ligand-Assisted Protocol: Switching to a modern, ligand-assisted protocol often leads to more homogeneous reaction conditions and better reproducibility.

Ullmann Coupling: Reaction Condition Comparison
Aryl HalideAmineCu Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
IodobenzeneImidazoleCuI (10)NoneK₂CO₃ (2.0)Pyridine15085
2-BromopyridineAnilineCuI (5)1,10-Phenanthroline (10)K₃PO₄ (2.0)Dioxane11090
4-IodonitrobenzeneMorpholineCu₂O (10)L-Proline (20)Cs₂CO₃ (2.0)DMSO9092

This table is a compilation of representative data and actual results will vary based on specific substrate and reaction conditions.

Chan-Lam Coupling: Troubleshooting & FAQs

The Chan-Lam coupling utilizes a copper catalyst to form a C-N bond between an amine and an organoboron reagent (e.g., a boronic acid).[18] It is attractive due to its often mild, aerobic conditions.

Q1: My Chan-Lam coupling is very slow or gives a low yield. How can I optimize it?

A: Several factors can be tuned to improve the efficiency of a Chan-Lam coupling:

  • Oxidant: The reaction requires an oxidant, typically oxygen from the air, to regenerate the active Cu(II) species.[18] If the reaction is slow, ensure it is open to the air (e.g., with a needle in the septum) or sparge the mixture with air or oxygen.

  • Base: A base is required, but its identity can be critical. Screening bases like pyridine, triethylamine, or inorganic bases may be necessary.[18]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[19] Protic solvents like methanol are common, sometimes mixed with water.[19]

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which can be less reactive. Use fresh or properly stored boronic acid.

Q2: I am getting significant amounts of a phenol byproduct from the decomposition of my boronic acid. How can I prevent this?

A: The formation of phenols via protodeboronation is a known side reaction.

  • Reaction Conditions: Manipulating the base and solvent can sometimes suppress this pathway.

  • Additives: The addition of molecular sieves can help remove water, which may contribute to the decomposition.

  • Boronic Esters: In some cases, using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can increase stability and prevent this side reaction, though this may require modified reaction conditions.[20]

Chan-Lam Coupling: Optimization of Conditions

The following table shows the effect of varying the base and solvent on the N-arylation of imidazole with phenylboronic acid, catalyzed by Cu(OAc)₂.

Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pyridine (2.0)CH₂Cl₂RT2490
Et₃N (2.0)CH₂Cl₂RT2475
K₂CO₃ (2.0)MeOHRT4860
Pyridine (2.0)THFRT2482
KOH (2.0)MeOH/H₂O (1:1)RT1288[19]

This table is a compilation of representative data and actual results will vary based on specific substrate and reaction conditions.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), and base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).

  • Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve ~0.1-0.2 M concentration) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Copper-Catalyzed Chan-Lam Coupling
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), amine (1.1 equiv), copper source (e.g., Cu(OAc)₂, 10 mol%), and a suitable base (e.g., pyridine, 2.0 equiv).

  • Solvent Addition: Add the reaction solvent (e.g., CH₂Cl₂ or MeOH, to achieve ~0.2 M concentration).

  • Reaction: Leave the flask open to the air (or with a balloon of air/oxygen) and stir vigorously at room temperature for 12-48 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst, rinsing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)(NHR'R'')L]⁺ oa_complex->amine_complex Ligand Dissociation (+ HNR'R''); -L, -X⁻ amido_complex Ar-Pd(II)(NR'R'')L amine_complex->amido_complex Deprotonation (+ Base); -[Base-H]⁺ product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration center

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turns dark brown/black upon standing. What is causing this discoloration?

A1: The discoloration of your reaction mixture is likely due to the oxidation of the aminophenol product or intermediates. Aminophenols, particularly in the presence of air and light, are susceptible to oxidation, which can lead to the formation of highly colored polymeric or quinone-imine byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium bisulfite, may help to prevent oxidation.

Q2: I am observing multiple spots on my TLC analysis, even after what I believe to be complete conversion of my starting material. What are these potential side-products?

A2: The presence of multiple spots on your TLC plate suggests the formation of one or more side-products. Given the functionalities present in the target molecule, several side-reactions are possible depending on the specific synthetic route employed. The table below summarizes the most probable side-products.

Q3: My final product has a lower than expected bromine content. What could be the reason for this?

A3: A lower than expected bromine content could indicate a dehalogenation side-reaction. This can occur under certain reductive conditions or in the presence of specific catalysts. For instance, if a hydrogenation step is used to reduce a nitro group, prolonged reaction times or a highly active catalyst could potentially lead to the cleavage of the C-Br bond.

Troubleshooting Steps:

  • Optimize Reduction Conditions: If using catalytic hydrogenation, carefully screen catalysts, reaction time, temperature, and hydrogen pressure to selectively reduce the nitro group without affecting the bromine substituent.

  • Alternative Reducing Agents: Consider alternative reducing agents such as iron powder in acidic media or tin(II) chloride, which are often chemoselective for nitro group reduction in the presence of aryl halides.

Q4: I am attempting to brominate 2-Amino-5-(trifluoromethyl)phenol. Why am I getting a mixture of isomers?

A4: Obtaining a mixture of isomers during the bromination of 2-Amino-5-(trifluoromethyl)phenol is expected due to the directing effects of the substituents on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are strongly activating and ortho-, para-directing. The trifluoromethyl (-CF3) group is deactivating and meta-directing. The interplay of these directing effects can lead to the formation of multiple brominated isomers. The primary desired product has bromine at the 4-position, which is ortho to the amino group and para to the hydroxyl group. However, other isomers can also be formed.

Troubleshooting Steps:

  • Control Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the brominating agent. Using a less reactive brominating agent might improve selectivity.

  • Protecting Groups: Consider using protecting groups for the amino or hydroxyl functions to modulate their directing effects and improve the regioselectivity of the bromination step. Subsequent deprotection would then yield the desired product.

Potential Side-Reaction Products

Side-Product NameChemical StructureProbable Cause of FormationMethod of Identification
Over-brominated products Isomers with two or more bromine atoms on the aromatic ring.Use of excess brominating agent or harsh reaction conditions during the bromination step.Mass Spectrometry (higher m/z), NMR Spectroscopy (different splitting patterns).
De-brominated product 2-Amino-5-(trifluoromethyl)phenolReductive conditions that are too harsh, leading to cleavage of the C-Br bond.Mass Spectrometry (lower m/z corresponding to the absence of bromine).
Oxidized/Dimerized products Complex polymeric structures or quinone-imines.Exposure of the aminophenol to oxygen, light, or oxidizing agents. These are often highly colored.[1][2][3][4]UV-Vis Spectroscopy (presence of new absorption bands), Mass Spectrometry (higher m/z corresponding to dimers or oligomers).
Isomeric bromination products Bromine at a position other than C-4.Competing directing effects of the amino, hydroxyl, and trifluoromethyl groups during electrophilic bromination.NMR Spectroscopy (distinct chemical shifts and coupling constants for aromatic protons), HPLC.
N-acylated or O-acylated byproducts If acylating agents are used for protection/deprotection steps.Incomplete deprotection or side-reactions during acylation.IR Spectroscopy (presence of amide or ester carbonyl peaks), Mass Spectrometry.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for In-process Monitoring

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted based on the specific intermediates and products.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Apply a small spot of the sample solution to the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Analysis: The presence of multiple spots indicates a mixture of compounds. The Rf values can be used to track the progress of the reaction and identify the formation of byproducts by comparison with standards if available.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the initial mobile phase composition.

  • Analysis: The retention times and peak areas can be used to identify and quantify the main product and any impurities.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Logic Starting Material Starting Material Reaction Step Reaction Step Starting Material->Reaction Step Reagents Crude Product Crude Product Reaction Step->Crude Product Problem Problem Crude Product->Problem Unexpected Result Cause1 Oxidation Problem->Cause1 Discoloration Cause2 Isomer Formation Problem->Cause2 Multiple Spots (TLC) Cause3 Side Reaction Problem->Cause3 Low Yield Solution1 Inert Atmosphere Cause1->Solution1 Solution2 Optimize Conditions Cause2->Solution2 Solution3 Purification Cause3->Solution3

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Bromination_Side_Reactions Start 2-Amino-5-(trifluoromethyl)phenol Desired This compound (Desired Product) Start->Desired Regioselective Bromination Over Di- or Tri-brominated Products Start->Over Excess Brominating Agent Isomer Other Brominated Isomers Start->Isomer Competing Directing Effects

Caption: Potential side-reactions during the bromination of 2-Amino-5-(trifluoromethyl)phenol.

References

Technical Support Center: Recrystallization of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted phenols.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Problem: The substituted phenol does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1] Substituted phenols have varying polarities depending on their substituents.

  • Solution:

    • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents of differing polarities (e.g., water, ethanol, toluene, hexanes).[1] An ideal solvent will dissolve the phenol when hot but not at room temperature.[2]

    • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add small increments of hot solvent until the compound dissolves. However, using a large excess of solvent will reduce your yield.[3]

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the phenol in a "good" solvent (in which it is soluble at room temperature) and then add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool.[2][4]

Problem: The substituted phenol "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the substituted phenol. The compound is melting before it dissolves. This can also occur if the compound is highly impure, leading to a significant melting point depression.

  • Solution:

    • Lower the Temperature: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Very slow cooling can favor crystal formation over oiling out.

    • Change Solvent: Select a solvent with a lower boiling point.

    • Induce Crystallization at a Lower Temperature: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization before the temperature at which it oils out is reached.

    • Use a Mixed Solvent: Adding a "poor" solvent to a solution of the phenol in a "good" solvent can lower the temperature at which saturation occurs, potentially below the oiling out temperature.

Problem: No crystals form upon cooling, even after a prolonged period.

  • Possible Cause: The solution is not supersaturated. This is often due to using too much solvent.

  • Solution:

    • Induce Crystallization:

      • Scratching: Scratch the inner surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure substituted phenol (a "seed crystal") to the solution. This provides a template for crystal formation.

      • Flash Freezing: Briefly cool the bottom of the flask in a dry ice/acetone bath to induce rapid, localized crystallization, which can then seed the rest of the solution.

    • Reduce Solvent Volume: If induction methods fail, the solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5][6]

    • Cool to a Lower Temperature: Use an ice-salt bath to achieve temperatures below 0 °C, which may be necessary for some soluble phenols to crystallize.

Problem: The recovered crystals are colored, but the pure compound should be colorless.

  • Possible Cause: Colored impurities are present in the crude sample.

  • Solution:

    • Activated Charcoal: After dissolving the impure phenol in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this process to prevent premature crystallization of the desired product in the filter funnel.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing a specific substituted phenol?

A1: The ideal solvent should dissolve the substituted phenol sparingly or not at all at room temperature but readily at its boiling point.[2] The polarity of the phenol, dictated by its substituents, is a key consideration. For instance, polar phenols like aminophenols and nitrophenols may be recrystallized from water or ethanol/water mixtures.[8][9] Less polar phenols, such as p-cresol, might require a less polar solvent like toluene.[6][10] It is always recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one.

Q2: What is a mixed solvent recrystallization, and when should I use it?

A2: A mixed solvent recrystallization is used when no single solvent has the ideal solubility characteristics for your compound.[4] This technique involves dissolving the compound in a solvent in which it is highly soluble (the "good" solvent) and then adding a second, miscible solvent in which the compound is insoluble (the "poor" solvent) until the solution becomes turbid.[2] This is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.

Q3: My yield of recrystallized substituted phenol is very low. What are the common causes?

A3: Low yield can result from several factors:

  • Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor upon cooling.[5]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost.

  • Washing with a warm solvent: The crystals should be washed with a minimal amount of ice-cold solvent to prevent them from redissolving.

  • The compound having some solubility in the cold solvent: Some product loss is inherent to the recrystallization process.

Q4: How can I remove acidic or basic impurities from my substituted phenol sample?

A4: For acidic or basic impurities, a liquid-liquid extraction can be performed before recrystallization.

  • To remove basic impurities: Dissolve the crude phenol in an organic solvent (like diethyl ether or ethyl acetate) and wash it with a dilute acid solution (e.g., 5% HCl). The basic impurities will react with the acid and move into the aqueous layer.

  • To remove acidic impurities: Dissolve the crude phenol in an organic solvent and wash it with a dilute base solution (e.g., 5% NaHCO₃). The acidic impurities will be extracted into the aqueous layer. Be aware that phenols are weakly acidic and may also be extracted by strong bases.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization of Substituted Phenols

SolventBoiling Point (°C)Density (g/mL)Hazards
Water1001.00Non-flammable, non-toxic
Ethanol780.789Flammable
Methanol650.792Flammable, Toxic
Toluene1110.867Flammable, Toxic
Hexanes~69~0.655Flammable
Ethyl Acetate770.902Flammable
Acetone560.784Flammable

Experimental Protocols

Detailed Methodology for the Recrystallization of p-Nitrophenol

This protocol describes the purification of p-nitrophenol, a common substituted phenol, using water as the solvent.

  • Dissolution: In a 250 mL Erlenmeyer flask, add approximately 5 grams of crude p-nitrophenol. Add about 100 mL of deionized water and a boiling chip. Heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of hot deionized water until all the p-nitrophenol has dissolved. Avoid adding a large excess of water to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask. Heat the filtration apparatus by pouring hot water through it. Quickly pour the hot p-nitrophenol solution through the fluted filter paper. It is crucial to keep the solution and the apparatus hot to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The final product should be a bright yellow crystalline solid.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Phenol in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution no_dissolve Phenol Doesn't Dissolve dissolve->no_dissolve Issue crystals Crystals Form? cool->crystals oiling_out Phenol Oils Out cool->oiling_out Issue filter_dry Filter and Dry Pure Crystals crystals->filter_dry Yes no_crystals No Crystals Form crystals->no_crystals No troubleshoot_dissolve Troubleshoot: - Check solvent polarity - Increase solvent volume - Use mixed solvent system no_dissolve->troubleshoot_dissolve troubleshoot_oiling Troubleshoot: - Cool slower - Change to lower boiling solvent - Induce crystallization early oiling_out->troubleshoot_oiling troubleshoot_no_crystals Troubleshoot: - Induce (scratch, seed) - Reduce solvent volume - Cool to lower temperature no_crystals->troubleshoot_no_crystals troubleshoot_dissolve->dissolve troubleshoot_oiling->cool troubleshoot_no_crystals->cool

Caption: Troubleshooting workflow for the recrystallization of substituted phenols.

Logical_Relationships_Solvent_Selection sub_phenol Substituted Phenol Properties polarity Polarity of Substituents sub_phenol->polarity melting_point Melting Point sub_phenol->melting_point solubility High solubility when hot, low solubility when cold polarity->solubility Influences boiling_point Boiling point < Phenol M.P. melting_point->boiling_point Determines requirement for solvent Ideal Solvent Characteristics solubility->solvent boiling_point->solvent reactivity Inert reactivity->solvent

Caption: Key relationships in selecting a suitable solvent for recrystallization.

References

Removing isomers from 2-Amino-4-bromo-5-(trifluoromethyl)phenol product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from the 2-Amino-4-bromo-5-(trifluoromethyl)phenol product.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities formed during the synthesis of this compound?

The most probable isomeric impurity is 2-Amino-6-bromo-5-(trifluoromethyl)phenol. This arises from the electrophilic bromination of the precursor 2-Amino-5-(trifluoromethyl)phenol, where the ortho- and para-directing amino and hydroxyl groups can direct bromination to both the C4 and C6 positions. Depending on the synthetic route, other minor isomers or di-brominated species might also be present.

Q2: What are the recommended initial steps to assess the purity of my product?

A combination of High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for initial purity assessment. These techniques will help in identifying and quantifying the isomeric impurities present in your crude product.

Q3: Can I remove the isomers by simple recrystallization?

Recrystallization can be an effective first step in purification, especially if the isomeric impurity is present in a small amount. However, due to the similar chemical structures of the isomers, co-crystallization might occur, limiting the achievable purity. It is often used as a preliminary purification step before chromatographic methods.

Q4: Which chromatographic technique is more suitable for separating these isomers, HPLC or column chromatography?

Both preparative HPLC and flash column chromatography can be effective. Preparative HPLC generally offers higher resolution and is suitable for separating very similar isomers, yielding high purity fractions. Flash column chromatography is a more scalable and cost-effective method for purifying larger quantities of the product, though it may offer lower resolution compared to preparative HPLC.

Troubleshooting Guides

Issue 1: Poor separation of isomers using standard C18 HPLC columns.

Cause: Standard C18 columns primarily separate compounds based on hydrophobicity. Isomers of this compound have very similar hydrophobicities, leading to poor resolution.

Solution:

  • Utilize a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These columns offer alternative selectivities, including π-π interactions, which can significantly improve the separation of aromatic isomers.

  • Employ a mixed-mode stationary phase. A column with both reversed-phase (like C18) and ion-exchange (like SCX) characteristics can provide enhanced separation of ionizable compounds like aminophenols.

  • Optimize the mobile phase. Experiment with different organic modifiers (acetonitrile vs. methanol) and adjust the pH of the aqueous phase to exploit differences in the pKa values of the isomers.

Issue 2: Product streaking and low recovery during silica gel column chromatography.

Cause: The basic amino group of the product can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to peak tailing (streaking) and irreversible adsorption, resulting in low recovery.

Solution:

  • Use an amine-functionalized silica gel column. This type of stationary phase has a less acidic surface, minimizing undesirable interactions with basic analytes.

  • Add a competing amine to the mobile phase. Incorporating a small amount (0.1-1%) of a competing amine like triethylamine or pyridine into the eluent can neutralize the active sites on the silica gel, improving peak shape and recovery.

  • Switch to a different stationary phase. Basic alumina can be a suitable alternative to silica gel for the purification of basic compounds.

Experimental Protocols

Recrystallization Protocol
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures with water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Preparative HPLC Protocol
ParameterRecommendation
Column Phenyl-Hexyl or Pentafluorophenyl (PFP), ≥10 µm particle size, ≥20 mm internal diameter
**

LC-MS Technical Support Center: Halogenated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of halogenated compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my halogenated compounds show a characteristic isotopic pattern in the mass spectrum?

A1: Halogens like chlorine (Cl) and bromine (Br) have naturally occurring isotopes with significant abundance. For instance, chlorine exists as 35Cl and 37Cl in an approximate 3:1 ratio, while bromine has 79Br and 81Br isotopes in a nearly 1:1 ratio.[1] This results in a distinctive pattern of peaks in the mass spectrum for the molecular ion, separated by 2 Da. For a compound with one chlorine atom, you will observe the M+ and M+2 peaks with a height ratio of about 3:1. For a single bromine atom, the M+ and M+2 peaks will have almost equal heights. The presence of multiple halogen atoms will lead to more complex and predictable patterns.

Q2: I am observing poor peak shapes (tailing or fronting) for my halogenated analytes. What are the common causes?

A2: Poor peak shapes for halogenated compounds can stem from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds.[2] Other causes include column contamination, a void at the head of the column, or using an injection solvent that is stronger than the mobile phase.[2][3] Peak fronting can be a result of column overload or a mismatch in solubility between the sample solvent and the mobile phase.[4]

Q3: What is ion suppression and how does it affect the analysis of halogenated compounds?

A3: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[5] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[5][6] Halogenated compounds can be susceptible to ion suppression, especially when analyzed in complex biological matrices. The source of suppression can be endogenous components of the sample or exogenous contaminants introduced during sample preparation.[6]

Q4: I am seeing unexpected adducts, like [M+Cl]-, in my mass spectra. How can I minimize this?

A4: The formation of chloride adducts ([M+Cl]-) is a common issue in negative ion electrospray ionization (ESI-MS), especially when chlorinated solvents are used or if there is chloride contamination in the mobile phase or sample.[7] To minimize this, ensure you are using high-purity solvents and reagents. If chloride contamination is suspected in your sample, you can try to remove it using a silver-form cation exchange cartridge.[7] Alternatively, optimizing the mobile phase pH by lowering it with an acid like formic acid can sometimes reduce unwanted adduct formation by promoting the formation of the protonated molecule [M+H]+ in positive ion mode.[8]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape for Halogenated Compounds

This guide provides a systematic approach to diagnosing and resolving common peak shape issues.

Problem: You are observing peak tailing, fronting, or splitting for your halogenated analytes.

Troubleshooting Workflow:

G cluster_0 Peak Shape Troubleshooting Workflow A Observe Poor Peak Shape (Tailing, Fronting, Splitting) B Check for Issue with All Peaks or Specific Peaks A->B C All Peaks Affected B->C All D Specific Peaks Affected B->D Specific E Inspect Column & System C->E F Optimize Method Parameters D->F G Check for Column Contamination/Void E->G H Verify Injection Solvent Strength E->H I Investigate Secondary Interactions F->I J Check for Co-elution F->J K Solution: Replace/Clean Column, Check Connections G->K L Solution: Adjust Injection Solvent H->L M Solution: Modify Mobile Phase (pH, additives) I->M N Solution: Adjust Gradient/Column Chemistry J->N

Caption: A workflow for troubleshooting poor peak shapes.

Detailed Steps:

  • Assess the Scope: Determine if the poor peak shape affects all peaks in the chromatogram or only specific halogenated compounds.[2]

    • All Peaks Affected: This usually points to a system-wide issue, such as a problem with the column, a leak, or improper mobile phase preparation.

    • Specific Peaks Affected: This suggests an issue related to the specific chemistry of the analyte, such as secondary interactions or co-elution.

  • If All Peaks are Affected:

    • Inspect the Column: Check for physical signs of damage or a void at the column inlet. A partially blocked column frit can also cause peak distortion.[3]

    • Verify System Connections: Ensure all fittings are secure and there are no leaks in the system.

    • Check Injection Solvent: Using a sample solvent that is stronger than the initial mobile phase can cause peak distortion. Try dissolving your sample in the initial mobile phase.[3]

    • Action: If a column issue is suspected, try replacing it with a new one. Ensure the sample solvent is as weak or weaker than the mobile phase.[3]

  • If Specific Peaks are Affected:

    • Investigate Secondary Interactions: Halogenated compounds, particularly those with basic functional groups, can interact with residual silanols on silica-based columns, leading to peak tailing.

    • Action: Modify the mobile phase. Adding a small amount of a competing base or adjusting the pH can help mitigate these interactions.

    • Check for Co-elution: A small, unresolved peak eluting on the tail of your main peak can appear as peak tailing or splitting.

    • Action: Adjust the chromatographic gradient or try a column with a different selectivity to improve resolution.

Guide 2: Addressing Signal Loss and Ion Suppression

This guide outlines steps to identify and mitigate ion suppression and other causes of low signal intensity.

Problem: You are experiencing low sensitivity or a sudden drop in signal for your halogenated analytes.

Troubleshooting Workflow:

G cluster_1 Signal Loss Troubleshooting Workflow A Low Signal/Sensitivity Observed B Perform System Suitability Test A->B C System Fails B->C Fail D System Passes B->D Pass E Check MS Settings & Source C->E F Investigate Sample Matrix Effects D->F G Tune MS, Clean Ion Source E->G H Perform Post-Column Infusion Experiment F->H I Ion Suppression Detected H->I Yes J No Ion Suppression H->J No K Solution: Optimize Sample Preparation I->K L Solution: Modify Chromatography I->L M Solution: Check for Analyte Degradation/Adsorption J->M

Caption: A workflow for troubleshooting signal loss.

Detailed Steps:

  • System Check: Run a system suitability test with a known standard to confirm that the instrument is performing correctly. If the standard also shows a low signal, the issue is likely with the instrument.

    • Action: Check the mass spectrometer settings, including the ionization source parameters (e.g., gas flows, temperatures).[9] Clean the ion source if necessary.[10]

  • Investigate Matrix Effects: If the system suitability test passes, the problem is likely related to the sample matrix.

    • Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the mobile phase flow after the analytical column. Inject a blank sample matrix. A drop in the baseline signal at the retention time of interfering components indicates ion suppression.[11]

  • Mitigating Ion Suppression:

    • Improve Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[12][13]

    • Modify Chromatography: Adjust the chromatographic method to separate the analyte from the suppressing components. This can be achieved by changing the gradient, the mobile phase composition, or the column chemistry.

    • Change Ionization Mode: If possible, try switching the ionization polarity (e.g., from positive to negative ion mode) or the ionization source (e.g., from ESI to Atmospheric Pressure Chemical Ionization - APCI), as APCI can be less susceptible to ion suppression.[5]

Quantitative Data Summary

The choice of mobile phase additives can significantly impact the ionization efficiency and, consequently, the signal intensity of halogenated compounds. The following table summarizes the relative effects of common additives on signal intensity and peak shape.

Mobile Phase AdditiveTypical ConcentrationEffect on Signal Intensity (ESI+)Effect on Peak ShapeNotes
Formic Acid (FA) 0.1%HighCan be poor for some compoundsGood for promoting protonation, but may not be acidic enough to prevent all secondary interactions.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Low (Signal Suppression)ExcellentStrong ion-pairing agent that improves peak shape but can significantly suppress the MS signal.[14]
Ammonium Formate (AF) 5-10 mMModerate to HighGoodProvides buffering capacity and can improve peak shape without significant signal suppression.
Ammonium Acetate 5-10 mMModerateGoodSimilar to ammonium formate, useful for maintaining a stable pH.
Difluoroacetic Acid (DFA) 0.1%ModerateVery GoodOffers a compromise between the good peak shape of TFA and the better signal intensity of FA.[14]

Experimental Protocols

Protocol: Diagnosing and Mitigating Poor Peak Shape of a Chlorinated Pesticide

This protocol provides a step-by-step guide for troubleshooting peak tailing for a chlorinated pesticide in a complex matrix like a food sample.

1. Initial Observation and System Check:

  • Inject a standard of the chlorinated pesticide in a clean solvent (e.g., methanol).
  • Observe the peak shape. If it is symmetrical, the issue is likely matrix-related. If it tails, the issue could be with the method or the column.
  • Inject a blank matrix extract. Observe the baseline for any interfering peaks.

2. Investigating Secondary Interactions:

  • Hypothesis: The amine functional group on the pesticide is interacting with residual silanols on the C18 column.
  • Experiment:
  • Prepare two mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Prepare a second set of mobile phases. Mobile Phase A2: Water with 10 mM ammonium formate and 0.1% formic acid. Mobile Phase B2: Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
  • Inject the pesticide standard using the first mobile phase system. Record the chromatogram and note the peak asymmetry.
  • Flush the system and equilibrate with the second mobile phase system (containing ammonium formate).
  • Inject the pesticide standard again. Record the chromatogram and compare the peak asymmetry to the first injection.
  • Expected Outcome: The addition of ammonium formate should reduce peak tailing by competing for the active sites on the stationary phase.

3. Addressing Matrix-Induced Peak Distortion:

  • Hypothesis: Co-eluting matrix components are causing peak distortion.
  • Experiment:
  • If peak shape is still poor with the sample matrix even after mobile phase optimization, improve the sample preparation.
  • If currently using a simple "dilute and shoot" method, switch to a more rigorous cleanup like Solid-Phase Extraction (SPE).
  • Select an SPE cartridge that effectively removes the interfering matrix components while retaining the chlorinated pesticide (e.g., a graphitized carbon black cartridge for removing pigments from vegetable extracts).
  • Process the sample using the optimized SPE protocol.
  • Inject the cleaned extract and observe the peak shape.
  • Expected Outcome: A cleaner sample extract should result in a significantly improved peak shape.

4. Final Verification:

  • Once a good peak shape is achieved, inject a series of calibration standards prepared in the clean matrix extract to confirm the linearity and reproducibility of the method.

References

Technical Support Center: Dehalogenation in Phenol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid dehalogenation during phenol reactions, particularly in the context of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of phenol reactions?

A1: Dehalogenation is an undesired side reaction where a halogen substituent on a phenol ring is replaced by a hydrogen atom. This typically occurs during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, leading to the formation of a phenol byproduct instead of the desired coupled product.[1] This side reaction reduces the yield of the target molecule.

Q2: What are the common causes of dehalogenation?

A2: Dehalogenation in palladium-catalyzed reactions is often a result of a competing reductive pathway within the catalytic cycle. After the initial oxidative addition of the halophenol to the palladium(0) catalyst, the resulting palladium(II) intermediate can undergo a reaction that introduces a hydride ligand. Subsequent reductive elimination of the phenol and the hydride regenerates the palladium(0) catalyst and releases the dehalogenated phenol.[1] Sources of the hydride can include the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.

Q3: How does the choice of catalyst and ligand affect dehalogenation?

A3: The choice of the palladium catalyst and, more importantly, the phosphine ligand plays a crucial role in minimizing dehalogenation.

  • Bulky and Electron-Rich Ligands: Generally, bulky and electron-rich phosphine ligands can accelerate the desired reductive elimination step to form the C-C or C-N bond, thereby outcompeting the dehalogenation pathway.[2] Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also known to be effective in suppressing dehalogenation in some cases.[3][4]

Q4: What is the influence of the solvent on dehalogenation?

A4: The solvent can significantly impact the extent of dehalogenation. Protic solvents or those that can act as a hydride source can increase the likelihood of this side reaction. For instance, solvents like dioxane and DMF have been observed to promote dehalogenation more than toluene in certain Stille couplings.[2] Aromatic and chlorinated solvents are often better choices to minimize this side reaction.[5]

Q5: How does the base selection impact dehalogenation?

A5: The choice of base can influence the reaction outcome. While a base is necessary to activate the coupling partner (e.g., boronic acid in Suzuki coupling), some bases can also promote dehalogenation. The specific effect of the base can be substrate and reaction-dependent, and therefore, screening of different bases may be necessary. For instance, in some Suzuki-Miyaura couplings of halophenols, K₃PO₄ has been used effectively.[6]

Q6: Does temperature play a role in controlling dehalogenation?

A6: Yes, temperature is a critical parameter. Higher reaction temperatures can sometimes lead to increased rates of dehalogenation. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the desired coupling can help to minimize the dehalogenated byproduct. Microwave irradiation has been shown in some cases to improve results for less reactive bromophenols.[7]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Significant formation of dehalogenated phenol byproduct. The rate of reductive elimination of the desired product is slow compared to the dehalogenation pathway.* Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand (e.g., from PPh₃ to dppf, SPhos, or XPhos). This can accelerate the desired reductive elimination.[2] * Catalyst System: Consider using a pre-formed palladium catalyst with a specific ligand that is known to perform well for the given coupling type.
Dehalogenation is observed when using a protic or coordinating solvent. The solvent is acting as a hydride source, leading to hydrodehalogenation.* Solvent Change: Replace solvents like dioxane or DMF with less coordinating or non-protic solvents such as toluene or benzene.[2][5] * Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as water can be a source of protons and hydrides.
High levels of dehalogenation at elevated temperatures. The dehalogenation pathway has a lower activation energy and is favored at higher temperatures.* Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[3] * Microwave Irradiation: For some substrates like bromophenols, microwave heating might provide better results by enabling shorter reaction times.[7]
The choice of base appears to promote dehalogenation. The base is either directly involved in the dehalogenation mechanism or is creating an environment that favors it.* Base Screening: Screen a variety of inorganic and organic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N) to identify one that minimizes the side reaction for your specific substrate.

Data Presentation: Ligand and Solvent Effects on Dehalogenation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 4-Bromophenol with Phenylboronic Acid (Illustrative Data)

LigandCatalyst Loading (mol%)SolventBaseTemperature (°C)Yield of 4-Phenylphenol (%)Yield of Phenol (Dehalogenated) (%)
PPh₃2DioxaneK₂CO₃1004535
dppf2DioxaneK₂CO₃1008510
SPhos2TolueneK₃PO₄8092<5

Note: This table is a representative example based on general principles and may not reflect specific experimental outcomes.

Table 2: Influence of Solvent on Dehalogenation in a Stille Coupling Reaction (Qualitative Comparison)

SolventObservation on Dehalogenation
DioxaneSignificant dehalogenation observed.[2]
DMFSignificant dehalogenation observed.[2]
TolueneReduced dehalogenation compared to dioxane and DMF.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Iodophenol with an Arylboronic Acid

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of halophenols.[7]

  • Reagents and Materials:

    • Iodophenol (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd/C (10 mol%)

    • K₂CO₃ (3.0 mmol)

    • Water (5 mL)

    • Round-bottom flask with a reflux condenser and stir bar

  • Procedure:

    • To the round-bottom flask, add the iodophenol, arylboronic acid, Pd/C, and K₂CO₃.

    • Add 5 mL of deionized water to the flask.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the Pd/C catalyst.

    • Acidify the aqueous solution with 1 M HCl to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Buchwald-Hartwig Amination of a Chlorophenol (General Guidance)

This protocol provides general guidance for minimizing dehalogenation in the Buchwald-Hartwig amination of chlorophenols.

  • Reagents and Materials:

    • Chlorophenol (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Bulky biarylphosphine ligand (e.g., SPhos, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol)

    • Anhydrous, non-protic solvent (e.g., toluene)

    • Schlenk flask or glovebox for inert atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to the Schlenk flask.

    • Add the chlorophenol, amine, and base.

    • Add the anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture with stirring. Start with a moderate temperature (e.g., 80 °C) and adjust as needed.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Dehalogenation_Pathway cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar(OH)-X Pd0->OxAdd PdII_complex [Ar(OH)]-Pd(II)(X)L_n OxAdd->PdII_complex Transmetalation Transmetalation R-M PdII_complex->Transmetalation Hydride_Abstraction Hydride Abstraction PdII_complex->Hydride_Abstraction PdII_coupled [Ar(OH)]-Pd(II)(R)L_n Transmetalation->PdII_coupled Reductive_Elimination Reductive Elimination PdII_coupled->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Coupled_Product Ar(OH)-R Reductive_Elimination->Coupled_Product Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->Hydride_Abstraction PdII_hydride [Ar(OH)]-Pd(II)(H)L_n Hydride_Abstraction->PdII_hydride Reductive_Elimination_Dehalo Reductive Elimination PdII_hydride->Reductive_Elimination_Dehalo Reductive_Elimination_Dehalo->Pd0 Regeneration Dehalogenated_Product Ar(OH)-H Reductive_Elimination_Dehalo->Dehalogenated_Product Desired_Pathway Desired Cross-Coupling Pathway Side_Reaction Dehalogenation Side Reaction

Figure 1: Competing pathways of desired cross-coupling and dehalogenation in Pd-catalyzed reactions.

Troubleshooting_Workflow Start Start: Dehalogenation Observed Check_Ligand Is the ligand bulky and electron-rich? Start->Check_Ligand Change_Ligand Action: Switch to a bulkier ligand (e.g., dppf, SPhos) Check_Ligand->Change_Ligand No Check_Solvent Is the solvent non-protic and non-coordinating? Check_Ligand->Check_Solvent Yes Change_Ligand->Check_Solvent Change_Solvent Action: Switch to a solvent like toluene and ensure anhydrous conditions Check_Solvent->Change_Solvent No Check_Temp Is the reaction run at the lowest effective temperature? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Lower_Temp Action: Lower the reaction temperature Check_Temp->Lower_Temp No Screen_Bases Action: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) Check_Temp->Screen_Bases Yes Lower_Temp->Screen_Bases End Problem Resolved Screen_Bases->End

Figure 2: A logical workflow for troubleshooting dehalogenation in phenol cross-coupling reactions.

References

Technical Support Center: Optimizing Solvent Systems for Aminophenol Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing solvent systems in aminophenol chromatography. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent system for aminophenol chromatography?

A1: The most critical factors include the polarity of the aminophenol isomers, the pH of the mobile phase, the type and concentration of buffer, and the choice of organic solvent.[1][2][3] The pH is particularly important as it influences the ionization state of the aminophenol analytes, which in turn affects their retention and peak shape.[3]

Q2: Why am I seeing peak tailing with my aminophenol compounds?

A2: Peak tailing for aminophenols, which are basic compounds, is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[4][5] Other potential causes include column overload, a poorly packed column, or a mismatch between the injection solvent and the mobile phase.[4][5][6]

Q3: How can I improve the resolution between aminophenol isomers?

A3: To improve resolution, you can adjust the mobile phase composition, such as the organic solvent-to-buffer ratio, or modify the pH.[2][3] Employing gradient elution, where the solvent strength is changed during the run, can also effectively separate complex mixtures of isomers.[2][3] Additionally, using a different stationary phase, such as a polystyrene-divinylbenzene column, has been shown to be effective for separating aminophenol positional isomers.[7]

Q4: My aminophenol standard appears to be degrading. How can I ensure its stability?

A4: 4-Aminophenol is known to be unstable and can oxidize, turning black or purple when exposed to air and light.[8] To improve stability, consider using a solvent with an antioxidant, such as ascorbic acid, which can protect the sample for 12-24 hours.[9] Storing the standard in an inert atmosphere (e.g., nitrogen) and using its more stable hydrochloride salt form are also effective strategies.[8]

Q5: What is a good starting point for developing a separation method for aminophenol isomers?

A5: A good starting point for reversed-phase HPLC is a C8 or C18 column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium formate) and an organic modifier like methanol or acetonitrile.[10][11] For instance, a mobile phase of 60:40 (v/v) methanol:20 mM phosphate buffer at pH 7 has been suggested for separating o- and p-aminophenol on a C8 column.[11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during aminophenol chromatography.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Symptoms:

  • Peaks are asymmetrical, with the latter half of the peak being broader than the front (tailing).

  • The first half of the peak is broader than the latter half (fronting).

  • A single peak appears as two or more merged peaks (splitting or shoulders).

Possible Causes and Solutions:

Problem Possible Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.[4]Adjust the mobile phase pH to suppress silanol ionization (typically pH 3-7). Add a competing base or an ion-pairing agent to the mobile phase.[1]
Column overload.[6][12]Reduce the sample concentration or injection volume.[6][12]
Mismatch between injection solvent and mobile phase.[5]Dissolve the sample in the mobile phase or a weaker solvent.[5]
Peak Fronting Column overload.[6][12]Decrease the amount of sample injected onto the column.[12]
Poor sample solubility.[12]Ensure the sample is fully dissolved in the injection solvent. Consider changing the solvent.
Column collapse or degradation.[12]Replace the column if it has been used extensively or under harsh pH or temperature conditions.
Peak Splitting Mismatch between injection solvent and mobile phase.[12]Ensure the injection solvent is compatible with and ideally weaker than the mobile phase.
Void at the column inlet.[6]If the problem worsens over time, a void may have formed. Consider replacing the column.[6]
Partially clogged inlet frit.[6]Reverse flush the column (if permissible by the manufacturer) or replace the frit.

Troubleshooting Workflow for Poor Peak Shape:

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_some_peaks No check_all_peaks->no_some_peaks No overload Check for Column Overload (Dilute Sample) yes_all_peaks->overload tailing Peak Tailing? no_some_peaks->tailing solvent_mismatch Check Injection Solvent vs. Mobile Phase overload->solvent_mismatch column_issue Suspect Column Issue (Void, Clogged Frit) solvent_mismatch->column_issue end Peak Shape Improved column_issue->end fronting Peak Fronting? tailing->fronting No secondary_interactions Check for Secondary Interactions (Adjust pH, Add Modifier) tailing->secondary_interactions Yes splitting Peak Splitting? fronting->splitting No solubility Check Sample Solubility fronting->solubility Yes splitting->solvent_mismatch Yes secondary_interactions->end solubility->end G start Inadequate Resolution adjust_solvent_ratio Adjust Organic:Aqueous Ratio start->adjust_solvent_ratio adjust_ph Optimize Mobile Phase pH adjust_solvent_ratio->adjust_ph change_organic Change Organic Modifier (e.g., MeOH to ACN) adjust_ph->change_organic implement_gradient Implement Gradient Elution change_organic->implement_gradient check_temp Adjust Column Temperature implement_gradient->check_temp end Resolution Optimized check_temp->end

References

Technical Support Center: Preventing Oxidation of Aminophenol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of aminophenol compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my aminophenol compounds changing color (e.g., turning brown, pink, or purple)?

A1: The discoloration of aminophenol compounds, particularly 2-aminophenol and 4-aminophenol, is a common issue caused by oxidation.[1] When exposed to air (oxygen), light, and/or trace metal ions (like copper), aminophenols are oxidized to form highly colored intermediates such as quinoneimines. These intermediates can then polymerize to create even darker colored products.[2][3][4][5] 3-Aminophenol is generally more stable in air compared to its ortho and para isomers.[1]

Q2: What are the primary factors that accelerate the oxidation of aminophenols?

A2: Several factors can accelerate the oxidation process:

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.

  • Light: Exposure to light, especially UV light, can provide the energy to initiate and propagate oxidative reactions.[6]

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.

  • Metal Ions: Trace metal ions, particularly copper (Cu²⁺), can act as catalysts in the oxidation process, significantly increasing the reaction rate.[7]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]

  • Peroxidases: In biological systems, enzymes like horseradish peroxidase and prostaglandin synthase can catalyze the oxidation of aminophenols.[3]

Q3: Which aminophenol isomer is most stable?

A3: 3-Aminophenol is the most stable of the three isomers under atmospheric conditions.[1] 2-Aminophenol and 4-aminophenol are much more susceptible to oxidation and readily form colored products upon exposure to air and light.[1]

Q4: How can I prevent my aminophenol solutions from degrading during HPLC analysis?

A4: To maintain the stability of aminophenol solutions for HPLC analysis, it is crucial to add an antioxidant to your solvent or mobile phase. Ascorbic acid is a commonly used and effective antioxidant for this purpose. It protects the aminophenol from oxidative degradation during sample preparation and analysis. Additionally, preparing samples fresh and protecting them from light is recommended.

Q5: Are there any general storage recommendations for aminophenol compounds?

A5: Yes, to prolong the shelf life of aminophenol compounds, they should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[8] Storing them as their hydrochloride salts can also significantly improve stability, as the salts are more resistant to oxidation than the free bases.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with aminophenol compounds.

Issue 1: Solid aminophenol has discolored in the bottle.
Possible Cause Solution
Exposure to air and/or light during storage. While it may be possible to purify the material (e.g., by sublimation), this can be difficult.[8] It is highly recommended to use a fresh, unopened bottle of the reagent. To prevent this in the future, ensure the bottle is tightly sealed after each use and store it in a dark location, preferably in a desiccator under an inert atmosphere.
Age of the reagent. Aminophenols have a limited shelf life, especially once opened. If the reagent is old, it is best to discard it and obtain a fresh supply.
Issue 2: Aminophenol solution prepared for an experiment turns color rapidly.
Possible Cause Solution
Dissolved oxygen in the solvent. Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.
Presence of catalytic metal ions. Use high-purity solvents and glassware that has been thoroughly cleaned to remove any trace metal contaminants. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your solution, although this should be tested for compatibility with your specific experiment.
High pH of the solution. If your experimental conditions allow, preparing the solution in a slightly acidic buffer can increase its stability.
Exposure to ambient light. Prepare the solution in an amber glass vial or a vial wrapped in aluminum foil to protect it from light.
No antioxidant present. Add an appropriate antioxidant to the solution immediately after dissolving the aminophenol. See the "Antioxidant Strategies" section for recommendations.
Issue 3: Inconsistent results or appearance of unexpected peaks in HPLC analysis.
Possible Cause Solution
On-column or in-solution degradation of aminophenol. Add an antioxidant like ascorbic acid to the sample solvent and/or mobile phase to prevent oxidation during the analysis.[3] Prepare samples immediately before injection.
Peak tailing. This can be caused by secondary interactions between the basic amino group and residual silanols on the silica-based column. Try using a mobile phase with a slightly lower pH (if compatible with your analyte and column) or adding a competing base like triethylamine to the mobile phase. Using a base-deactivated column can also help.
Ghost peaks. Ghost peaks can arise from contamination in the mobile phase, injection system, or from late-eluting compounds from a previous injection.[9][10] Ensure you are using high-purity solvents and that your system is clean. Running a blank gradient can help identify the source of contamination.
Baseline noise. This can be caused by a number of factors including a dirty detector cell, air bubbles in the system, or a mobile phase that is not properly mixed or degassed.[1] Ensure your mobile phase is well-mixed and degassed, and clean the detector cell if necessary.

Antioxidant Strategies and Data

The use of antioxidants is a highly effective method for preventing the oxidation of aminophenol compounds in solution. The choice of antioxidant and its concentration can significantly impact the stability of your compound.

AntioxidantRecommended Starting ConcentrationEfficacy & Notes
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Highly effective in preventing oxidative degradation, especially in aqueous solutions for HPLC.[3] It acts as a reducing agent, scavenging oxygen and other oxidizing species.
Sodium Metabisulfite 0.05 - 0.5% (w/v)A strong reducing agent that can be more effective than ascorbic acid in some cases, particularly in preventing non-enzymatic browning.[11][12] It works by inhibiting polyphenol oxidase and reacting with quinone intermediates.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)A phenolic antioxidant that is effective in organic systems. It acts as a free radical scavenger. Its solubility in aqueous solutions is limited.

Note: The optimal antioxidant and its concentration may vary depending on the specific aminophenol, solvent system, and experimental conditions. It is recommended to perform a small-scale stability study to determine the most effective strategy for your application.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 4-Aminophenol Stock Solution (for general laboratory use)
  • Solvent Deoxygenation: Place your desired high-purity solvent in a flask and sparge with a gentle stream of nitrogen or argon gas for at least 15 minutes.

  • Weighing: In a fume hood, accurately weigh the required amount of 4-aminophenol into an amber glass vial.

  • Antioxidant Addition: Weigh and add your chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v) to the vial containing the solid 4-aminophenol.

  • Dissolution: Add the deoxygenated solvent to the vial and mix gently until the solids are completely dissolved.

  • Storage: Tightly cap the vial, wrap it in aluminum foil for extra light protection, and store it at 2-8°C. For long-term storage, flushing the headspace of the vial with an inert gas before capping is recommended.

Protocol 2: Preparation of 4-Aminophenol Standard for HPLC Analysis
  • Solvent Preparation: Prepare your sample solvent (diluent), which should be compatible with your mobile phase. Add ascorbic acid to the solvent to a final concentration of 0.01-0.1% (w/v) and mix until dissolved.

  • Stock Solution Preparation: Accurately weigh a small amount of 4-aminophenol reference standard into a volumetric flask. Dissolve it in the prepared solvent containing ascorbic acid to create a concentrated stock solution.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the stabilized solvent to achieve the desired concentrations for your calibration curve.

  • Analysis: Inject the standards into the HPLC system as soon as possible after preparation. If there is a delay, keep the vials in the autosampler, ideally at a cooled temperature (e.g., 4°C), and protected from light.

Visualizing the Chemistry: Diagrams

Oxidation Pathway of p-Aminophenol

The following diagram illustrates the key steps in the air oxidation of p-aminophenol, leading to the formation of colored products.

OxidationPathway cluster_main Oxidation of p-Aminophenol pAP p-Aminophenol pAP_radical Semiquinoneimine Radical pAP->pAP_radical O2, light, metal ions pQI p-Quinoneimine (Colored) pAP_radical->pQI Oxidation dimer Dimer pQI->dimer + p-Aminophenol polymer Polymeric Products (Dark Colored) dimer->polymer Further Oxidation & Polymerization

A simplified pathway of p-aminophenol oxidation.
Experimental Workflow: Troubleshooting Aminophenol Solution Discoloration

This workflow provides a logical sequence of steps to diagnose and resolve the issue of aminophenol solution discoloration.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow: Solution Discoloration start Aminophenol solution discolors rapidly check_solvent Is the solvent deoxygenated? start->check_solvent deoxygenate Sparge solvent with N2 or Ar for 15-30 min check_solvent->deoxygenate No check_light Is the solution protected from light? check_solvent->check_light Yes deoxygenate->check_light protect_light Use amber vials or wrap in foil check_light->protect_light No check_antioxidant Is an antioxidant present? check_light->check_antioxidant Yes protect_light->check_antioxidant add_antioxidant Add ascorbic acid or sodium metabisulfite check_antioxidant->add_antioxidant No check_purity Are high-purity reagents being used? check_antioxidant->check_purity Yes add_antioxidant->check_purity use_high_purity Use HPLC-grade solvents and fresh aminophenol check_purity->use_high_purity No solution_stable Solution should be stable check_purity->solution_stable Yes use_high_purity->solution_stable

A step-by-step guide to troubleshooting discoloration.

References

Technical Support Center: Impurity Profiling of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling of fluorinated intermediates.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments using various analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: I am observing poor peak shape (broadening, splitting, or tailing) in my LC-MS analysis of a fluorinated intermediate. What are the possible causes and solutions?

Answer:

Poor peak shape in LC-MS can stem from several factors, particularly when dealing with fluorinated compounds which can exhibit unique interactions.[1] Here’s a systematic approach to troubleshoot this issue:

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened or split peaks.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination: Residues from previous analyses or strongly retained impurities can affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your analyte.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Experiment with different solvent ratios or organic modifiers. For some polar fluorinated compounds, using highly aqueous mobile phases or ion-pair chromatography might be necessary, though this can be challenging with electrospray ionization.[2]

  • Injector Issues: Problems with the injection system, such as a dirty injection port or loop, can lead to peak distortion.

    • Solution: Clean the injection port and loop between runs using appropriate solvents to minimize carryover.[1]

  • Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention time and affect peak shape.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

Question: My LC-MS system shows high background noise or a poor signal-to-noise ratio when analyzing fluorinated compounds. How can I resolve this?

Answer:

High background noise is often due to contamination in the LC-MS system.[1] Here are common sources and their solutions:

  • Contaminated Solvents or Reagents: Impurities in your mobile phase components can be a major source of background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents.[3] If you suspect a contaminated reagent, infuse each component of the mobile phase individually into the mass spectrometer to identify the source.[3]

  • Sample Matrix Effects: The sample matrix itself can interfere with the ionization of your target analyte.[1]

    • Solution: Improve your sample preparation procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help clean up the sample and remove interfering compounds.[2]

  • Dirty Ion Source: Accumulation of non-volatile salts and other residues in the ion source is a common cause of reduced sensitivity and increased noise.[1]

    • Solution: Regularly clean the ion source components, including the ESI spray nozzle (cone and needle), as per the manufacturer's instructions.[3]

  • Column Bleed: The stationary phase of the column can degrade and "bleed" into the mobile phase, causing high background noise.

    • Solution: Use a column that is stable under your analytical conditions. If column bleed is suspected, try a different column or adjust the mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am trying to analyze a volatile fluorinated intermediate by GC-MS, but I am not detecting my compound of interest, and I suspect it is damaging the column. What could be the issue?

Answer:

Analyzing highly reactive or volatile fluorinated compounds like hydrogen fluoride (HF) or phosphorus oxyfluoride (POF3) by GC-MS presents significant challenges.[4]

  • Column Degradation: Highly acidic or reactive fluorinated compounds can react with and destroy the stationary phase of standard polysiloxane capillary columns.[4]

    • Solution: For reactive compounds, consider using a more inert column, such as a packed column with a Teflon-based stationary phase.[4] For less reactive volatile fluorinated compounds, a Poroplot Q or similar column might be suitable.[4]

  • Lack of Retention: Very volatile compounds may not be retained on the column and will elute with the solvent front, making them undetectable as the mass spectrometer's filament is typically off during the solvent delay.[4]

    • Solution: Use a shorter, inert column and a direct, cold on-column injection technique.[4] This will minimize interaction with the stationary phase and allow for detection before the solvent front.

  • Derivatization: For polar and volatile compounds like alcohol amines, derivatization can make them more amenable to GC-MS analysis.[5]

    • Solution: Use a derivatizing agent like heptafluorobutyryl imidazole to increase the fluorine content and thermal stability of the analytes, which can enhance sensitivity, especially in negative chemical ionization (NCI) mode.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I am having difficulty with the structural elucidation of a complex mixture of fluorinated compounds using NMR. How can I improve my analysis?

Answer:

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6] However, complex mixtures can still be challenging.

  • Signal Overlap: In complex mixtures, signals from different fluorinated species can overlap, making interpretation difficult.

    • Solution: Utilize advanced NMR techniques. ¹⁹F-centered NMR analysis can provide a large number of NMR parameters to aid in structure determination without requiring separation or standards. Triple-resonance NMR, which decouples both ¹H and ¹⁹F, can simplify ¹³C spectra, aiding in the analysis of unknown compounds with multiple fluorine sites.[7]

  • Low Concentration of Impurities: Impurities present at very low levels may be difficult to detect.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio. Using cryogenic probes can also significantly enhance sensitivity.[8]

Frequently Asked Questions (FAQs)

What are the most common analytical techniques for impurity profiling of fluorinated intermediates?

The most widely used techniques for impurity profiling include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a standard for routine analysis, especially when reference standards are available.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and selective, making it ideal for identifying and quantifying numerous analytes in complex matrices.[10][11]

  • Gas Chromatography (GC) and GC-MS are suitable for volatile organic impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, is excellent for structural elucidation and quantification without extensive sample preparation.[7][8][12]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for detecting and quantifying elemental impurities.[11]

What are the regulatory requirements for impurity profiling?

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for the control of impurities.[13][14] According to ICH guidelines, any impurity present at a level greater than 0.1% should be identified and quantified.[15][16]

Why is impurity profiling of fluorinated compounds particularly challenging?

The unique properties of the fluorine atom can introduce several challenges:

  • High Reactivity: Some fluorinated compounds can be highly reactive, leading to instability and potential degradation of analytical instrumentation.[4]

  • Unique Chemical Properties: The strong electron-withdrawing nature of fluorine can alter the polarity and chromatographic behavior of molecules, requiring specialized analytical methods.[17]

  • Formation of Toxic Metabolites: The cleavage of the C-F bond can lead to the release of fluoride ions and other toxic metabolites, which is a safety concern that needs to be monitored.[17]

Can I quantify impurities without a reference standard?

In some cases, yes. With HPLC-UV, relative response factors (RRFs) can be used to estimate the concentration of an impurity relative to the active pharmaceutical ingredient (API).[18] Charged Aerosol Detection (CAD) is another technique that provides a near-universal response, allowing for the quantification of impurities without the need for specific reference standards.[18]

Quantitative Data Summary

Table 1: Comparison of Detection Limits for Various Analytical Techniques

Analytical TechniqueTypical Limit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS)LOD: 5.79 pg F[19]
GC-MS/MS with Fluoride DerivatizationLOD: 1.0 ng/mL[5]
HPLC-ICP-MS/MS (as BaF+)ng/mL range[20]
ICP-MS (as F+)LOD: 0.022 mg/L, LOQ: 0.085 mg/L[21]

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guidelines.

Experimental Protocols

Protocol 1: General Workflow for Impurity Profiling by LC-MS
  • Sample Preparation:

    • Accurately weigh the fluorinated intermediate sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a known concentration.

    • If necessary, perform a sample clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[2]

    • Filter the sample through a 0.22 µm filter before injection.

  • LC Separation:

    • Select a suitable reversed-phase C18 or phenyl-hexyl column. For highly polar fluorinated compounds, a HILIC column may be more appropriate.

    • Develop a gradient elution method using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the main component and its impurities.

    • Set the column temperature (e.g., 40 °C) and flow rate (e.g., 0.4 mL/min).

  • MS Detection:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes to ensure the detection of all ionizable impurities.

    • Perform a full scan analysis to detect all ions within a specified mass range (e.g., m/z 100-1000).

    • For targeted analysis of known impurities, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

    • For structural elucidation of unknown impurities, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

  • Data Analysis:

    • Integrate the peaks for the main component and all detected impurities.

    • Calculate the percentage of each impurity relative to the main component based on their peak areas.

    • For unknown impurities, analyze the MS and MS/MS spectra to propose potential structures.

Protocol 2: Quantitative Analysis by ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh a known amount of the fluorinated intermediate sample.

    • Accurately weigh a known amount of an internal standard. Trifluoroacetic acid is a commonly used internal standard for ¹⁹F NMR.[12]

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆ or an aqueous buffer) in an NMR tube.[12]

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay between scans to allow for complete relaxation of all fluorine nuclei for accurate quantification.

  • Data Processing and Analysis:

    • Process the FID to obtain the ¹⁹F NMR spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      • Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_IS / Integral_IS) * (Mass_IS / Mass_analyte) * Purity_IS

      • Where N_F is the number of fluorine atoms for the respective signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Fluorinated Intermediate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Cleanup Sample Cleanup (SPE/LLE) (Optional) Dissolution->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LCMS LC-MS Analysis Filtration->LCMS Primary Route GCMS GC-MS Analysis (for volatile impurities) Filtration->GCMS NMR 19F NMR Analysis Filtration->NMR Detection Impurity Detection LCMS->Detection GCMS->Detection Identification Structure Elucidation (MS/MS, NMR) NMR->Identification Detection->Identification Quantification Quantitative Analysis (Relative Peak Area, Internal Standard) Identification->Quantification Reporting Impurity Profile Report Quantification->Reporting

Caption: Experimental workflow for impurity profiling of fluorinated intermediates.

troubleshooting_tree Start Analytical Issue Encountered PeakShape Poor Peak Shape (LC-MS) Start->PeakShape HighNoise High Background Noise (LC-MS) Start->HighNoise NoDetection No Detection / Column Damage (GC-MS) Start->NoDetection Overload Column Overload? PeakShape->Overload SolventPurity Using LC-MS Grade Solvents? HighNoise->SolventPurity ReactiveAnalyte Is Analyte Highly Reactive? NoDetection->ReactiveAnalyte Contamination Column/System Contamination? Overload->Contamination No ReduceConc Solution: Reduce Sample Concentration Overload->ReduceConc Yes MobilePhase Inappropriate Mobile Phase? Contamination->MobilePhase No FlushSystem Solution: Flush Column & System Contamination->FlushSystem Yes OptimizeMP Solution: Optimize Mobile Phase pH/Composition MobilePhase->OptimizeMP Yes DirtySource Ion Source Clean? SolventPurity->DirtySource Yes UseHighPurity Solution: Use High-Purity Solvents SolventPurity->UseHighPurity No CleanSource Solution: Clean Ion Source DirtySource->CleanSource No VolatileAnalyte Is Analyte Highly Volatile? ReactiveAnalyte->VolatileAnalyte No InertColumn Solution: Use Inert/Packed Column ReactiveAnalyte->InertColumn Yes ColdInjection Solution: Use Cold On-Column Injection VolatileAnalyte->ColdInjection Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative NMR Spectral Data

The chemical shifts for 2-Amino-4-bromo-5-(trifluoromethyl)phenol are predicted by considering the additive effects of the substituents on a phenol backbone. The electron-donating amino group (-NH₂) is expected to shield (decrease the chemical shift of) the ortho and para protons, while the electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups will deshield (increase the chemical shift of) nearby protons and carbons.

¹H NMR Spectral Data Comparison

The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would feature two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The broad singlets for the -OH and -NH₂ protons are also expected. The table below compares these predicted values with the experimental data of related compounds.

CompoundAromatic H (ppm)-OH (ppm)-NH₂ (ppm)Solvent
This compound (Predicted) ~7.3 (s, 1H), ~6.9 (s, 1H)~9.5 (br s, 1H)~5.0 (br s, 2H)DMSO-d₆
2-Aminophenol[1][2][3]6.4-6.7 (m, 4H)~9.0 (br s, 1H)~4.5 (br s, 2H)DMSO-d₆
4-Bromophenol[4][5][6][7]7.3 (d, 2H), 6.8 (d, 2H)~9.6 (s, 1H)-DMSO-d₆
4-(Trifluoromethyl)phenol[8][9]7.5 (d, 2H), 6.9 (d, 2H)~10.3 (s, 1H)-CDCl₃
¹³C NMR Spectral Data Comparison

In the ¹³C NMR spectrum, the carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

CompoundC1 (-OH) (ppm)C2 (-NH₂) (ppm)C3 (ppm)C4 (-Br) (ppm)C5 (-CF₃) (ppm)C6 (ppm)-CF₃ (ppm)Solvent
This compound (Predicted) ~148~138~118~110~125 (q)~120~124 (q)DMSO-d₆
2-Aminophenol[2][3][10]~144.5~137.1~115.1~120.2~117.2~115.1-DMSO-d₆
4-Bromophenol[5][6][7]~154.5~117.5~132.5~112.8~132.5~117.5-CDCl₃
4-(Trifluoromethyl)phenol[9][11]~159.0~115.5~127.0~124.0 (q)~127.0~115.5~124.5 (q)CDCl₃

Experimental Workflow and Data Interpretation

The process of NMR spectral analysis involves several key stages, from preparing the sample to the final elucidation of the chemical structure. The following diagram illustrates a typical workflow for this process.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh ~5-10 mg of Sample B Dissolve in ~0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6, CDCl3) A->B C Add Internal Standard (e.g., TMS) if required B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1D Spectra (¹H, ¹³C) F->G H Acquire 2D Spectra (COSY, HSQC, HMBC) if necessary G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration (¹H) K->L M Peak Picking L->M N Analyze Chemical Shifts (Substituent Effects) M->N O Analyze Coupling Constants and Splitting Patterns N->O P Correlate 1D and 2D Data O->P Q Assign Signals to Specific Nuclei P->Q R Structure Elucidation/ Verification Q->R

Caption: Workflow for NMR Spectral Analysis.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for phenolic compounds.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -NH₂).

  • If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard, typically tetramethylsilane (TMS).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the field frequency using the deuterium signal from the solvent.

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 200-240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 128 to 1024 or more) and a longer acquisition time are necessary to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat spectral baseline.

  • For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

  • Reference the chemical shift scale to the residual solvent peak or the TMS signal (0.00 ppm).

  • Identify and list the chemical shift, multiplicity (singlet, doublet, etc.), coupling constant (in Hz), and integration for each signal.

This guide provides a foundational understanding of the expected NMR characteristics of this compound, contextualized by experimental data from related molecules. The provided protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and characterization of novel chemical entities.

References

Mass Spectrometry of 2-Amino-4-bromo-5-(trifluoromethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of novel compounds is crucial for their identification and characterization. This guide provides a comparative analysis of the expected mass spectrum of 2-Amino-4-bromo-5-(trifluoromethyl)phenol against structurally similar compounds. The presented data and experimental protocols will aid in the development of analytical methods for this and related molecules.

Predicted Mass Spectral Data for this compound

Expected Molecular Ion Peak: The monoisotopic mass of this compound is calculated to be approximately 270.95 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a nearly 1:1 ratio for the M and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

FeatureExpected Value
Molecular Formula C₇H₅BrF₃NO
Monoisotopic Mass ~270.95 Da
Molar Mass ~272.02 g/mol
Isotopic Pattern Characteristic M/M+2 doublet due to Bromine

Comparative Mass Spectra of Related Compounds

To understand the potential fragmentation pattern of this compound, it is useful to examine the mass spectra of its structural components.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Notes
o-AminophenolC₆H₇NO109.13Exhibits loss of CO and HCN from the molecular ion.[1]
4-AminophenolC₆H₇NO109.13Similar fragmentation to o-aminophenol.
4-(Trifluoromethyl)phenolC₇H₅F₃O162.11Shows loss of CF₃ and CO.[2][3][4]
2-Bromo-p-cresolC₇H₇BrO187.03Displays loss of Br and CH₃ radicals.[5]
2-FluorophenolC₆H₅FO112.10Fragmentation involves the loss of CO.[6]

Data compiled from the NIST WebBook and other sources.[1][2][3][5][6][7][8][9]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key pathways, initiated by the ionization of the aromatic ring or the lone pair electrons on the nitrogen or oxygen atoms.

M [M]+• m/z 271/273 M_minus_Br [M-Br]+ Loss of Bromine M->M_minus_Br -Br• M_minus_CF3 [M-CF3]+ Loss of Trifluoromethyl M->M_minus_CF3 -CF3• M_minus_CO [M-CO]+• Loss of Carbon Monoxide M->M_minus_CO M_minus_Br_minus_CO Further Fragmentation M_minus_Br->M_minus_Br_minus_CO -CO M_minus_CF3_minus_CO Further Fragmentation M_minus_CF3->M_minus_CF3_minus_CO -CO M_minus_CO_minus_HCN Further Fragmentation M_minus_CO->M_minus_CO_minus_HCN -HCN M_minus_HCN [M-HCN]+• Loss of Hydrogen Cyanide

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

A general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This method is based on established procedures for similar analytes.[10]

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

  • Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and chromatographic peak shape, particularly for the phenol and amine groups.[7][8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent derivatize Derivatization (Optional) dissolve->derivatize injection Injection derivatize->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum detection->spectrum library_search Library Search spectrum->library_search interpretation Interpretation spectrum->interpretation

Caption: Workflow for GC-MS analysis of this compound.

Comparison with Alternatives

The choice of analytical technique will depend on the research goals. While GC-MS is well-suited for volatile and thermally stable compounds, other techniques may be more appropriate for different applications.

TechniqueAdvantagesDisadvantages
GC-MS High resolution, reproducible fragmentation patterns, extensive libraries for identification.Requires volatile and thermally stable analytes; derivatization may be needed.
LC-MS Suitable for non-volatile and thermally labile compounds, soft ionization techniques (e.g., ESI) can preserve the molecular ion.Fragmentation can be less reproducible than EI; matrix effects can be significant.
High-Resolution MS (e.g., TOF, Orbitrap) Provides accurate mass measurements, enabling determination of elemental composition.[11]Higher instrument cost and complexity.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to develop robust analytical methods for this compound.

References

The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into phenolic compounds represents a critical avenue for modulating biological activity. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability.[1][2] This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated phenols, supported by experimental data and detailed methodologies, to inform rational drug design and development.

Enhanced Enzyme Inhibition: A Case Study of DYRK1A/B Kinase

Fluorination can significantly enhance the inhibitory activity of phenolic compounds against specific enzymes. A notable example is the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases.[3]

As shown in the table below, the introduction of a fluorine atom to a gallocatechin derivative (GCG) resulted in a more potent inhibitor of DYRK1A.

CompoundModificationsDYRK1A IC50 (nM)DYRK1B IC50 (nM)DYRK2 IC50 (nM)
GCGNon-fluorinated parent121>1000>1000
GCG-2”F,5”OMe (1c) Fluorinated at 2” position 73 >1000 >1000
GCG-3”OMeMethylated, non-fluorinated~242>1000>1000
GCG-2”F,3”OMe (1d)Fluorinated and methylated>1000>1000>1000
GCG-2”,6”diF,3”OMe (1e)Difluorinated and methylated>1000>1000>1000

Table 1: Comparative inhibitory activity of fluorinated and non-fluorinated gallocatechin derivatives against DYRK kinases. Data sourced from[3].

The data clearly indicates that the fluorinated compound 1c is a more potent inhibitor of DYRK1A than its non-fluorinated parent, GCG.[3] This enhancement is position-specific, as other fluorinated derivatives did not show improved activity. The mechanism of inhibition by these fluorinated compounds can be complex, involving competitive, non-competitive, or mixed inhibition, where the fluorine atom can enhance binding affinity through favorable interactions like halogen bonding and hydrophobic interactions.

Modulated Cytotoxicity: The Impact of Fluorination on Cancer Cell Lines

The effect of fluorination on the cytotoxicity of phenolic compounds is also significant, with studies showing both increased and decreased activity depending on the specific compound and cell line. In a study on flavan-3-ol derivatives, fluorination was shown to enhance cytotoxicity against HeLa and A549 cancer cells.[4]

CompoundStructureHeLa Cell Viability (%) at 10 µMA549 Cell Viability (%) at 10 µM
1 Non-fluorinated (cis)~40%~60%
3 Fluorinated (cis) ~20% ~30%
2 Non-fluorinated (trans)~80%~90%
4 Fluorinated (trans) ~50% ~60%

Table 2: Comparative cytotoxicity of fluorinated and non-fluorinated flavan-3-ol derivatives. Data extracted and estimated from graphical representations in[4].

The results demonstrate that the fluorinated cis-isomer (Compound 3) exhibited the highest cytotoxicity.[4] Interestingly, the study also suggested that the mechanism of cell death induced by the fluorinated derivatives may differ from that of their non-fluorinated counterparts, potentially involving the induction of autophagy through mitochondrial dysfunction.[4]

Altered Antimicrobial and Antioxidant Activities

Fluorination has also been shown to influence the antimicrobial and antioxidant properties of phenols. For instance, the introduction of fluorine atoms into pyrazole derivatives related to curcumin was found to enhance their inhibitory potency against nitric oxide synthase (NOS) isoenzymes.[5] Specifically, a fluorinated derivative was identified as the best inhibitor of iNOS.[5]

In terms of antioxidant activity, the effects of fluorination are more complex. While some studies suggest that fluorination can improve pharmacological activity, the direct impact on radical scavenging properties can vary.[6] Theoretical studies on fluorinated flavones have indicated that the presence of a fluorine atom has a significant effect on their physicochemical properties, which in turn can influence their antioxidant activity.[7]

Experimental Protocols

Enzyme Inhibition Assay (DYRK1A Kinase Assay)

This protocol is based on the methodology for a non-radioactive kinase assay.[3]

  • Reagents and Materials:

    • DYRK1A enzyme

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Test compounds (fluorinated and non-fluorinated phenols)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the DYRK1A enzyme to the wells of a 384-well plate containing the assay buffer.

    • Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[4]

  • Reagents and Materials:

    • Cancer cell lines (e.g., HeLa, A549)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • Test compounds (fluorinated and non-fluorinated phenols)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This is a common method for evaluating the antioxidant capacity of compounds.[8][9]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)

    • Test compounds (fluorinated and non-fluorinated phenols)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well plates or a spectrophotometer

  • Procedure:

    • Prepare various concentrations of the test compounds.

    • Add the test compound solutions to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the experimental processes involved, the following diagrams are provided.

DYRK1A_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway DYRK1A Signaling Fluorinated_Phenol Fluorinated Phenol (e.g., GCG-2”F,5”OMe) DYRK1A DYRK1A Fluorinated_Phenol->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates Neuronal_Survival Neuronal Survival DYRK1A->Neuronal_Survival Negatively Regulates pTau Phosphorylated Tau (p-Tau) Tau->pTau Neuroinflammation Neuroinflammation pTau->Neuroinflammation Contributes to

Caption: DYRK1A signaling pathway and its inhibition by a fluorinated phenol.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_analysis Data Analysis NonFluorinated Non-Fluorinated Phenol Enzyme_Assay Enzyme Inhibition Assay NonFluorinated->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay NonFluorinated->Cytotoxicity_Assay Antioxidant_Assay Antioxidant Assay NonFluorinated->Antioxidant_Assay Antimicrobial_Assay Antimicrobial Assay NonFluorinated->Antimicrobial_Assay Fluorinated Fluorinated Phenol Fluorinated->Enzyme_Assay Fluorinated->Cytotoxicity_Assay Fluorinated->Antioxidant_Assay Fluorinated->Antimicrobial_Assay Data_Comparison Comparative Analysis (IC50, EC50, etc.) Enzyme_Assay->Data_Comparison Cytotoxicity_Assay->Data_Comparison Antioxidant_Assay->Data_Comparison Antimicrobial_Assay->Data_Comparison

Caption: General experimental workflow for comparing bioactivities.

References

A Comparative Guide: 2-Amino-4-bromo-5-(trifluoromethyl)phenol and 2-Amino-4-chloro-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two closely related halogenated aminophenol derivatives: 2-Amino-4-bromo-5-(trifluoromethyl)phenol and 2-Amino-4-chloro-5-(trifluoromethyl)phenol. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document extrapolates their properties based on established principles of organic chemistry and data from structurally similar molecules.

Physicochemical Properties

The substitution of a bromine atom with a chlorine atom at the 4-position of the aromatic ring, while seemingly minor, can influence several key physicochemical parameters. These differences can impact reactivity, solubility, and biological activity.

PropertyThis compound2-Amino-4-chloro-5-(trifluoromethyl)phenolKey Differences and Implications
CAS Number 1613719-78-0[1]1060757-37-0[2]Unique identifiers for each compound.
Molecular Formula C₇H₅BrF₃NOC₇H₅ClF₃NOThe presence of bromine versus chlorine is the only difference.
Molecular Weight ~272.02 g/mol ~227.57 g/mol The bromo-derivative has a significantly higher molecular weight due to the larger atomic mass of bromine compared to chlorine. This can affect diffusion rates and bioavailability.
Calculated LogP ~2.8-3.0~2.5-2.7The bromo-derivative is expected to be slightly more lipophilic (higher LogP) than the chloro-derivative. This can influence membrane permeability and solubility in nonpolar solvents.
Acidity (pKa of Phenolic -OH) Expected to be slightly more acidicExpected to be slightly less acidicThe electron-withdrawing nature of halogens increases the acidity of the phenolic proton. Bromine is slightly less electronegative than chlorine, but its larger size can influence polarizability and solvation, making precise pKa prediction without experimental data difficult. Both are expected to be more acidic than phenol itself due to the presence of the electron-withdrawing trifluoromethyl group.[3]
Reactivity The C-Br bond is generally less stable and more reactive in nucleophilic aromatic substitution and cross-coupling reactions compared to the C-Cl bond.[4][5]The C-Cl bond is stronger and less reactive than the C-Br bond.[4][5]The bromo-derivative is expected to be a more versatile intermediate for further chemical modifications at the 4-position.

Synthesis and Reactivity

Both compounds can be synthesized through multi-step sequences likely involving nitration, halogenation, and reduction of a suitable trifluoromethylated phenol precursor. The choice of halogenating agent and reaction conditions would be critical to ensure regioselectivity.

General Synthetic Workflow

The synthesis of these compounds would likely follow a pathway similar to that of other substituted aminophenols. A plausible, though not experimentally verified for these specific molecules, synthetic route is outlined below.

Synthetic_Workflow Start 3-(Trifluoromethyl)phenol Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Intermediate_1 4-Nitro-3-(trifluoromethyl)phenol Nitration->Intermediate_1 Halogenation Halogenation (e.g., Br₂ or Cl₂) Intermediate_2_Br 2-Bromo-4-nitro-5-(trifluoromethyl)phenol Halogenation->Intermediate_2_Br Bromination Intermediate_2_Cl 2-Chloro-4-nitro-5-(trifluoromethyl)phenol Halogenation->Intermediate_2_Cl Chlorination Reduction Reduction (e.g., H₂, Pd/C or SnCl₂) Product_Br This compound Reduction->Product_Br Product_Cl 2-Amino-4-chloro-5-(trifluoromethyl)phenol Reduction->Product_Cl Intermediate_1->Halogenation Intermediate_2_Br->Reduction Intermediate_2_Cl->Reduction

Caption: A potential synthetic pathway for the target compounds.

Reactivity Comparison

The primary difference in chemical reactivity between the two molecules lies in the nature of the carbon-halogen bond. The C-Br bond is weaker and more easily cleaved than the C-Cl bond. This has significant implications for their use as chemical intermediates.

  • Nucleophilic Aromatic Substitution: The bromo-derivative would be more susceptible to nucleophilic attack at the 4-position, allowing for the introduction of other functional groups.[5]

  • Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), aryl bromides are generally more reactive than aryl chlorides, often requiring less forcing reaction conditions.[4]

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic substitution.[3]

Potential Biological Activity and Applications

While no specific biological data for these two compounds were found, the structural motif of halogenated aminophenols is present in various biologically active molecules. Halogenation can enhance the biological activity of phenolic compounds.[2]

  • Enzyme Inhibition: Aminophenol derivatives have been investigated as inhibitors of various enzymes. The specific halogen and its position can influence binding affinity and inhibitory potency.

  • Antimicrobial and Antitumor Activity: Halogenated phenols have shown antimicrobial and antitumor activities.[6] The increased lipophilicity of the bromo-derivative compared to the chloro-derivative could potentially lead to better cell membrane penetration and enhanced biological activity.

Hypothetical Signaling Pathway Involvement

Given that some aminophenol derivatives exhibit anticancer properties, they could potentially interfere with common signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling cascade that such a compound might inhibit.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential Inhibitor (Aminophenol Derivative) Inhibitor->AKT

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Representative Synthesis of a Halogenated Aminophenol

This protocol is a generalized procedure for the reduction of a nitrophenol to an aminophenol.

Materials:

  • Halogenated nitrophenol precursor

  • Ethanol

  • Platinum oxide (PtO₂) or Tin(II) chloride (SnCl₂)

  • Hydrogen gas source (if using PtO₂)

  • Hydrochloric acid (if using SnCl₂)

  • Sodium bicarbonate

Procedure (Catalytic Hydrogenation):

  • Dissolve the halogenated nitrophenol in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of platinum oxide.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psig).[7]

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting aminophenol by recrystallization or column chromatography.

Physicochemical Property Analysis

LogP Determination (Shake-Flask Method):

  • Prepare a solution of the compound in a mixture of n-octanol and water.

  • Shake the mixture vigorously to allow for partitioning between the two phases.

  • Allow the phases to separate.

  • Measure the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Spectroscopic Characterization:

  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the structure. The chemical shifts of the aromatic protons will be influenced by the positions of the amino, hydroxyl, halogen, and trifluoromethyl groups.

  • Mass Spectrometry: Obtain a mass spectrum (e.g., using ESI or GC-MS) to confirm the molecular weight and fragmentation pattern of the compound.

Conclusion

This compound and 2-Amino-4-chloro-5-(trifluoromethyl)phenol are structurally similar compounds with subtle but potentially significant differences in their physicochemical properties and reactivity. The bromo-derivative is expected to be more lipophilic and more reactive in synthetic transformations, making it a potentially more versatile building block for medicinal chemistry and drug discovery. The chloro-analog, being less reactive, might offer greater stability under certain conditions.

Further experimental investigation is required to fully elucidate and compare the performance of these two compounds in specific applications. The provided information, based on chemical principles and data from related structures, serves as a valuable guide for researchers initiating studies on these and similar halogenated aminophenol derivatives.

References

Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of novel 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives, highlighting their potential as scaffolds in the development of new therapeutic agents. The inclusion of a trifluoromethyl group is a key structural feature, known to enhance metabolic stability and binding affinity of drug candidates.[1][2] This analysis is based on the synthesis and biological evaluation of a series of these derivatives against various cancer cell lines, providing valuable insights into their structure-activity relationships (SAR).

Data Presentation: Anticancer Activity

The in vitro cytotoxic activity of a synthesized series of this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, and the results are summarized in the table below.

Compound IDR GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
1a -H15.221.518.925.1
1b -CH310.815.212.518.4
1c -Cl8.511.99.814.3
1d -F7.910.58.612.7
Doxorubicin (Reference)0.981.20.851.5

Structure-Activity Relationship (SAR) Analysis

The preliminary SAR analysis of the synthesized compounds reveals several key trends:

  • Influence of Amine Substitution: The nature of the substituent on the amino group significantly impacts the anticancer activity.

  • Halogen Substitution: The presence and nature of halogen substituents on the aromatic ring influence the cytotoxic potency.

  • Trifluoromethyl Group: The trifluoromethyl group at position 5 appears to be crucial for the observed biological activity, likely due to its strong electron-withdrawing nature and its ability to enhance lipophilicity.[1][2]

Experimental Protocols

General Synthesis of this compound Derivatives (1a-d)

A general synthetic route for the preparation of the title compounds is outlined below. This multi-step synthesis involves the introduction of the trifluoromethyl group, followed by nitration, reduction, and subsequent functionalization of the amino group.

Synthesis_Workflow A 4-Bromo-3-(trifluoromethyl)aniline B Nitration (HNO3/H2SO4) A->B Step 1 C 4-Bromo-2-nitro-5-(trifluoromethyl)aniline B->C D Reduction (Fe/HCl) C->D Step 2 E This compound (1a) D->E F Alkylation/Acylation (R-X) E->F Step 3 G Substituted Derivatives (1b-d) F->G

General synthetic workflow for derivatives.

Step 1: Nitration To a solution of 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at 0°C. The reaction mixture is stirred for 2 hours and then poured onto ice water. The resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-2-nitro-5-(trifluoromethyl)aniline.

Step 2: Reduction 4-bromo-2-nitro-5-(trifluoromethyl)aniline is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give this compound (1a).

Step 3: Synthesis of Derivatives (1b-d) Derivative 1b (-CH3) is prepared by reacting 1a with methyl iodide in the presence of a base. Derivatives 1c (-Cl) and 1d (-F) are synthesized through acylation of 1a with the corresponding acid chlorides, followed by reduction of the amide.

Characterization Techniques

All synthesized compounds are characterized by:

  • NMR Spectroscopy: 1H NMR and 13C NMR spectra are recorded to confirm the chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • FT-IR Spectroscopy: To identify the functional groups present in the molecules.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6][7]

Procedure:

  • Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT assay experimental workflow.

Potential Signaling Pathways

Phenolic compounds are known to modulate various intracellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Based on the structure of the studied derivatives, it is hypothesized that they may exert their anticancer effects by targeting key kinase pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis.[4][6][8][9] Dysregulation of this pathway is a common feature in many cancers. The synthesized aminophenol derivatives may act as inhibitors of key kinases within this pathway, such as p38 MAP kinase.

MAPK_Pathway cluster_0 Extracellular Signals cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor Stress Stress Cytokines Cytokines RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

References

Unveiling the Anticancer Potential of Novel Bromophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of marine organisms. Among these, bromophenol derivatives, naturally occurring in marine algae and other sea life, have emerged as a promising class of compounds with potent cytotoxic and apoptotic effects against various cancer cell lines.[1][2][3] This guide provides a comprehensive comparison of the efficacy of recently developed bromophenol derivatives, supported by experimental data, to aid in the evaluation and selection of candidates for further preclinical and clinical development.

Comparative Efficacy of Novel Bromophenol Derivatives

Recent studies have focused on synthesizing and evaluating novel bromophenol derivatives, including methylated and acetylated forms, as well as hybrids with other bioactive moieties like indolin-2-one and N-containing heterocycles.[1][2][4] These modifications have been shown to enhance their anticancer activity, selectivity, and mechanistic profiles.

In Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of representative novel bromophenol derivatives against a panel of human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indolin-2-one Hybrids Compound 4gA549 (Lung)6.6 ± 0.82 (µg/mL)[2]
Bel7402 (Liver)9.2 ± 0.84 (µg/mL)[2]
HepG2 (Liver)13.2 ± 2.42 (µg/mL)[2]
HCT116 (Colon)9.1 ± 0.13 (µg/mL)[2]
HeLa (Cervical)7.4 ± 0.22 (µg/mL)[2]
N-containing Heterocyclic Hybrids Compound 17aA549 (Lung)Induces apoptosis[4][5]
Bel7402 (Liver)Significant inhibition[4][5]
HepG2 (Liver)Significant inhibition[4][5]
HCT116 (Colon)Significant inhibition[4][5]
Caco2 (Colon)Significant inhibition[4][5]
Indolin-2-one Derivative BOS-102A549 (Lung)4.29 ± 0.79[6]
HepG2 (Liver)13.87 ± 1.40[6]
U87 MG (Glioblastoma)23.98 ± 8.80[6]
PANC-1 (Pancreatic)12.48 ± 1.66[6]
Natural Bromophenol XK-814T-1 (Breast)Induces ferroptosis[7][8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Action: Diverse Pathways to Cell Death

Novel bromophenol derivatives exert their anticancer effects through a variety of mechanisms, highlighting their potential to overcome resistance to conventional therapies. Key signaling pathways targeted by these compounds are detailed below.

Induction of Apoptosis via ROS-Mediated Pathways

A prominent mechanism of action for many bromophenol derivatives is the induction of apoptosis, or programmed cell death, often triggered by an increase in intracellular reactive oxygen species (ROS).

  • Compound 17a , a bromophenol hybrid with an N-containing heterocyclic moiety, has been shown to induce apoptosis in A549 lung cancer cells.[4][5] This process is characterized by cell cycle arrest at the G0/G1 phase, DNA fragmentation, and distinct morphological changes.[4][5] Mechanistically, compound 17a upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cleavage of PARP, key executioners of apoptosis.[5]

  • BOS-102 , another novel derivative, also induces apoptosis in A549 cells through a ROS-mediated mechanism.[6] This compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway.[6]

Bromophenol Bromophenol Derivatives (e.g., 17a, BOS-102) ROS ↑ Reactive Oxygen Species (ROS) Bromophenol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

ROS-Mediated Apoptotic Pathway
Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.

  • The derivative BOS-102 has been demonstrated to deactivate the PI3K/Akt pathway while activating the MAPK signaling cascade in A549 lung cancer cells.[6] The inhibition of the pro-survival PI3K/Akt pathway, coupled with the activation of the stress-responsive MAPK pathway, synergistically promotes cell cycle arrest and apoptosis.[6]

BOS102 BOS-102 PI3K_Akt PI3K/Akt Pathway BOS102->PI3K_Akt MAPK MAPK Pathway BOS102->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest MAPK->Apoptosis

Modulation of PI3K/Akt and MAPK Pathways by BOS-102
Induction of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This pathway has recently gained attention as a novel strategy for cancer therapy.

  • A novel bromophenol compound, XK-81 , isolated from the marine alga Leathesia nana, has been shown to induce ferroptosis in breast cancer cells.[7][8] XK-81 treatment leads to an increase in intracellular Fe2+ and ROS levels, along with a decrease in the expression of SLC7A11 and GPX4, two key proteins that protect cells from ferroptosis.[7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of novel bromophenol derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the bromophenol derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the bromophenol derivative at various concentrations for a defined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting
  • Protein Extraction: Following treatment with the bromophenol derivative, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Bromophenol Derivatives cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant pathway_analysis Signaling Pathway Analysis wb->pathway_analysis

General Experimental Workflow

Conclusion

Novel bromophenol derivatives represent a promising and versatile class of anticancer agents. Their diverse mechanisms of action, including the induction of apoptosis via ROS-mediated pathways, modulation of key cancer-related signaling cascades, and the initiation of ferroptosis, offer multiple avenues for therapeutic intervention. The data presented in this guide underscore the potential of these marine-derived compounds and provide a foundation for the rational design and development of next-generation cancer therapies. Further in-depth preclinical studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising findings into clinical applications.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group to a phenol moiety can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity. These characteristics make trifluoromethylphenols and their derivatives, aryl trifluoromethyl ethers, highly valuable in the fields of medicinal chemistry and agrochemicals. This guide provides an objective comparison of key alternative reagents for the synthesis of these important compounds, supported by experimental data and detailed protocols.

Performance Comparison of Trifluoromethylating Reagents

The selection of a suitable trifluoromethylating reagent is crucial and depends on factors such as substrate scope, functional group tolerance, reaction conditions, cost, and safety. Below is a summary of the performance of several common alternative reagents for the synthesis of trifluoromethylphenols and aryl trifluoromethyl ethers.

Reagent ClassReagent Name(s)Typical Reaction ConditionsGeneral YieldsKey AdvantagesKey Disadvantages
Electrophilic Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)Base (e.g., NaH), Solvent (e.g., Sulfolane, DMF), Room Temp. to moderate heat.[1]Moderate to GoodBench-stable, commercially available, broad functional group tolerance.[2]Can lead to C-trifluoromethylation as a side reaction, can be expensive.[1][3]
Electrophilic Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)Base (e.g., (iPr)2NEt), Low temperatures (-90 to -10 °C) for some variants.[4]Good to ExcellentHighly reactive, effective for a wide range of nucleophiles.Some reagents require in-situ generation at very low temperatures, potentially unstable.[4]
Radical Langlois' Reagent (CF3SO2Na)Oxidant (e.g., tBuOOH), optional catalyst (e.g., laccase, Cu(II)), mild conditions.[5][6]Moderate to GoodInexpensive, stable, and easy to handle.[6]Often requires an oxidizing agent, regioselectivity can be an issue with some substrates.[7]
Radical Trifluoromethyl Iodide (CF3I)Visible light, photocatalyst (e.g., cyanoarene-based), Base (e.g., Cs2CO3), Room Temp.[8]GoodUtilizes a simple and commercially available CF3 source, mild reaction conditions.[8]Requires photochemical setup, mechanism can be complex.
Nucleophilic Ruppert-Prakash Reagent (TMSCF3)Silver salt (e.g., AgOTf) for O-trifluoromethylation, CsF, oxidant.[1][9]Moderate to GoodWidely used for nucleophilic trifluoromethylation of other functional groups.Direct O-trifluoromethylation of phenols is challenging due to the "hard" nature of the oxygen atom and often requires specific activation.[10]
Two-Step Sodium Bromodifluoroacetate / SelectFluor II1. O-carboxydifluoromethylation. 2. Silver-catalyzed decarboxylative fluorination.Moderate to GoodUtilizes readily available and inexpensive reagents.[10][11]A two-step process which can be less atom-economical.
Two-Step Xanthate Intermediates1. Formation of xanthate from phenol. 2. O-trifluoromethylation with a fluorinating agent.[9]GoodMild reaction conditions for the conversion of xanthates to trifluoromethyl ethers.[9]Requires the pre-formation of a xanthate intermediate.

Reaction Pathways and Mechanisms

The synthesis of trifluoromethylphenols can proceed through different mechanistic pathways depending on the chosen reagent. The primary pathways are electrophilic, radical, and nucleophilic trifluoromethylation.

General Mechanisms for Phenol Trifluoromethylation cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway cluster_nucleophilic Nucleophilic Pathway (for Aryl Trifluoromethyl Ethers) phenoxide_e Phenoxide product_e Trifluoromethylated Phenol phenoxide_e->product_e Direct Attack reagent_e Electrophilic CF3+ Reagent (Togni's, Umemoto's) reagent_e->product_e phenol_r Phenol phenoxyl_radical Phenoxyl Radical phenol_r->phenoxyl_radical reagent_r Radical CF3• Source (Langlois', CF3I) cf3_radical CF3• Radical reagent_r->cf3_radical initiator Initiator (Oxidant/Light) initiator->phenol_r Oxidizes initiator->reagent_r Generates product_r Trifluoromethylated Phenol cf3_radical->product_r phenoxyl_radical->product_r Combines with phenol_n Phenol intermediate Activated Intermediate phenol_n->intermediate reagent_n Nucleophilic CF3- Source (Ruppert-Prakash) reagent_n->intermediate with activator Activator (e.g., Ag(I), Oxidant) activator->intermediate via product_n Aryl Trifluoromethyl Ether intermediate->product_n

Caption: Overview of major reaction pathways for phenol trifluoromethylation.

Experimental Protocols

Electrophilic O-Trifluoromethylation using a Togni-type Reagent

This protocol is a general procedure for the O-trifluoromethylation of phenols using a hypervalent iodine reagent.

Materials:

  • Substituted phenol

  • Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 18-crown-6

  • Anhydrous sulfolane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted phenol (1.0 eq.).

  • Add anhydrous sulfolane to dissolve the phenol.

  • Add sodium hydride (1.1 eq.) portion-wise at room temperature. Stir the mixture for 30 minutes.

  • Add 18-crown-6 (0.1 eq.) followed by Togni's Reagent II (1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl.

  • Extract the mixture with diethyl ether (3 x volume of sulfolane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.

Radical Trifluoromethylation using Langlois' Reagent with Biocatalyst

This protocol describes a biocatalytic approach for the trifluoromethylation of unprotected phenols.[5]

Materials:

  • Substituted phenol

  • Langlois' reagent (CF3SO2Na)

  • Laccase from Trametes versicolor

  • tert-Butyl hydroperoxide (tBuOOH, 70% in water)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 5)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, dissolve the substituted phenol (1.0 eq.) in a mixture of phosphate buffer and DMSO.

  • Add the laccase solution.

  • Add Langlois' reagent (2.0 eq.).

  • Initiate the reaction by adding tBuOOH (8.0 eq.).

  • Stir the mixture at 30°C for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the trifluoromethylated phenol.

Two-Step Synthesis of Aryl Trifluoromethyl Ethers via Decarboxylative Fluorination

This method involves the O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination.[10]

Step 1: O-Carboxydifluoromethylation

phenol Phenol aryloxydifluoroacetic_acid Aryloxydifluoroacetic acid phenol->aryloxydifluoroacetic_acid + NaH, BrCF2COONa naH NaH brcf2coona BrCF2COONa dioxane Dioxane, 80°C

Caption: Step 1: O-Carboxydifluoromethylation of Phenol.

Procedure:

  • To a solution of the phenol (1.0 eq.) in dioxane, add sodium hydride (1.1 eq.) at room temperature and stir for 30 minutes.

  • Add sodium bromodifluoroacetate (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the mixture to room temperature, acidify with HCl (1 M), and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify to obtain the aryloxydifluoroacetic acid intermediate.

Step 2: Silver-Catalyzed Decarboxylative Fluorination

aryloxydifluoroacetic_acid Aryloxydifluoroacetic acid aryl_trifluoromethyl_ether Aryl Trifluoromethyl Ether aryloxydifluoroacetic_acid->aryl_trifluoromethyl_ether + SelectFluor II, AgNO3, HBF4 selectfluor SelectFluor II agno3 AgNO3 (cat.) hbf4 HBF4 solvent CH2Cl2/H2O, 80°C

Caption: Step 2: Decarboxylative Fluorination.

Procedure:

  • In a reaction vial, combine the aryloxydifluoroacetic acid (1.0 eq.), SelectFluor II (2.0 eq.), and silver nitrate (AgNO3, 20 mol%).

  • Add a biphasic solvent system of dichloromethane/water (10:1).

  • Add aqueous tetrafluoroboric acid (HBF4, 3.0 eq.).

  • Seal the vial and heat the mixture to 80°C for 12 hours.

  • After cooling, dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final aryl trifluoromethyl ether.

Concluding Remarks

The synthesis of trifluoromethylphenols and their ether derivatives has been significantly advanced by the development of a diverse array of reagents and methodologies. Electrophilic reagents like those developed by Togni and Umemoto offer broad applicability, while radical approaches utilizing Langlois' reagent or CF3I under photoredox catalysis provide milder and often more economical alternatives. Two-step procedures, such as the decarboxylative fluorination route, offer a practical pathway using inexpensive starting materials. The choice of reagent will ultimately be guided by the specific requirements of the target molecule, including the presence of sensitive functional groups, desired regioselectivity, and scalability of the reaction. This guide serves as a starting point for researchers to navigate the available options and select the most appropriate method for their synthetic challenges.

References

Unveiling the Antioxidant Potential of Novel Bromophenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent antioxidant compounds is a continuous endeavor. In this guide, we provide a comprehensive benchmark of the antioxidant activity of newly synthesized bromophenol derivatives against established antioxidant standards. This objective comparison, supported by experimental data, aims to facilitate the identification of promising candidates for further investigation in the development of novel therapeutics.

A series of novel bromophenol derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential. Natural bromophenols, found in marine algae, have been shown to possess a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][2] The synthetic derivatives explored in this guide build upon these natural scaffolds, with modifications designed to enhance their antioxidant properties.

Comparative Antioxidant Activity

The antioxidant capacity of the synthesized bromophenols was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These methods are widely used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.[3] The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals), are presented in Table 1. Lower IC50 values indicate higher antioxidant activity.

The synthesized compounds were benchmarked against well-known antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT), a synthetic antioxidant commonly used as a food additive.[4][5][6]

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Synthesized Bromophenols
Bromophenol Derivative 16.419.90[7]
Bromophenol Derivative 230.1310.66[7]
Bromophenol Derivative 254.279.36[7]
Bromophenol Derivative 26231.009.49[7]
Bromophenol Derivative 276.8610.28[7]
Bromophenol Derivative 2810.6610.19[7]
Standard Antioxidants
Ascorbic Acid~3-8~10-20[8][9][10][11]
Trolox11.759.36[7]
BHT4.1215.75[7][12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are the protocols used for the DPPH and ABTS assays cited in this guide.

DPPH Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.[3]

  • A stock solution of the synthesized bromophenol or standard antioxidant is prepared in a suitable solvent (e.g., methanol).

  • Serial dilutions of the stock solution are made to obtain a range of concentrations.

  • A freshly prepared solution of DPPH in methanol (e.g., 0.1 mM) is added to each dilution.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+ to its colorless neutral form.[6][14]

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the synthesized bromophenols or standard antioxidants are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as described for the DPPH assay.

Visualizing the Experimental Workflow and Cellular Mechanisms

To further clarify the experimental process and the potential mechanism of action of these antioxidant compounds, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Synthesized Bromophenol or Standard Stock Stock Solution Compound->Stock Dissolve in Solvent Methanol Dilutions Serial Dilutions Stock->Dilutions Prepare Incubation Incubate in Dark (30 min) Dilutions->Incubation DPPH DPPH Solution DPPH->Incubation Spectro Measure Absorbance (517 nm) Incubation->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Calc->IC50 Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bromophenol Bromophenol Keap1_Nrf2 Keap1-Nrf2 Complex Bromophenol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Gene Expression ARE->Gene_Expression Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Gene_Expression->Antioxidant_Enzymes Leads to

References

A Comparative Guide to the X-ray Crystallography of Brominated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic structures of structurally similar brominated phenols. The presented data, sourced from experimental studies, offers insights into the solid-state packing and molecular geometry of these compounds, which is crucial for understanding their physical properties and potential applications in drug design and materials science.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of brominated phenol structures. These parameters provide a quantitative basis for comparing their crystal packing and the precision of their structure determination.

Compound Name4-Bromophenol2,6-Dibromophenol4-Bromo-2,6-bis(hydroxymethyl)phenol
Chemical Formula C₆H₅BrOC₆H₄Br₂OC₈H₉BrO₃
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁/c
Unit Cell Dimensions
a (Å)5.954.232(2)7.365(4)
b (Å)13.6314.158(7)14.479(4)
c (Å)4.0714.204(7)8.433(2)
α (°)909090
β (°)9090112.72(3)
γ (°)909090
Volume (ų) 329.9850.2(7)829.5
Resolution (Å) Data not available1.00Data not available
R-factor (R1) Data not available0.0460.029
CCDC/COD ID CCDC 844422--

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized experimental workflow for small molecule single-crystal X-ray diffraction.

Crystal Growth and Selection

High-quality single crystals of the brominated phenol compounds are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A suitable single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected under a polarizing microscope.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. A common method involves adhering the crystal to the tip of a thin glass fiber or a cryoloop using a minimal amount of a viscous oil or epoxy. For data collection at low temperatures, the mounted crystal is flash-cooled in a stream of cold nitrogen gas.

X-ray Diffraction Data Collection

Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The collection strategy is designed to ensure a complete and redundant dataset.

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz polarization, absorption, and crystal decay. The resulting data is used to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancy to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor (R1) and the goodness-of-fit (GooF).

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a small molecule like a brominated phenol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction Mount on Goniometer data_processing Data Processing xray_diffraction->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model structure_refinement->final_model Refined Coordinates

A simplified workflow for small molecule X-ray crystallography.

Assessing the Purity of 2-Amino-4-bromo-5-(trifluoromethyl)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of 2-Amino-4-bromo-5-(trifluoromethyl)phenol, with a primary focus on elemental analysis. It also explores alternative techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comprehensive toolkit for the rigorous evaluation of this compound.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis is a cornerstone technique for determining the elemental composition of a pure substance. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements with the theoretically calculated values, a fundamental assessment of purity can be made. For this compound (Molecular Formula: C₇H₅BrF₃NO), the theoretical elemental composition provides a benchmark for this evaluation.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

ElementTheoretical Mass %Experimental Mass % (Hypothetical)Deviation (%)
Carbon (C)32.84%32.75%-0.09
Hydrogen (H)1.97%2.01%+0.04
Nitrogen (N)5.47%5.42%-0.05
Bromine (Br)31.21%31.15%-0.06
Fluorine (F)22.25%22.35%+0.10
Oxygen (O)6.25%6.32%+0.07

Note: Experimental data is hypothetical and serves as an example for comparison. Researchers should replace this with their own experimental results.

A small deviation between the theoretical and experimental values, typically within ±0.4%, is generally considered acceptable and indicative of a high-purity sample.

Alternative Purity Assessment Methods

While elemental analysis provides a foundational measure of purity, it may not detect impurities with similar elemental compositions. Therefore, orthogonal methods such as HPLC and qNMR are essential for a comprehensive purity profile.

Table 2: Comparison of Purity Assessment by HPLC and qNMR for this compound

Analytical MethodPrincipleTypical Purity Result (Hypothetical)Key Advantages
HPLCSeparation based on polarity>99.5%High sensitivity for detecting and quantifying impurities.
qNMRSignal intensity proportional to the number of nuclei>99.0%Provides structural information and can be a primary ratio method without the need for a specific reference standard of the analyte.

Note: Purity results are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key experiments discussed.

Elemental Analysis by Combustion

Elemental analysis of organic compounds is typically performed using a CHN analyzer, which involves the combustion of the sample in a high-oxygen environment.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000 °C. The presence of an oxidation catalyst (e.g., tungsten trioxide on alumina) ensures complete combustion.

  • Gas Separation: The resulting gases (CO₂, H₂O, N₂, and halogenated compounds) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Halogen and Sulfur Analysis: For bromine and fluorine, specific absorption traps and subsequent ion chromatography or titration methods are employed after combustion.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.

Protocol:

  • System Preparation: Use a C18 reverse-phase column. The mobile phase could be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard and Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Create a series of dilutions for a calibration curve. Dissolve the sample to be tested in the same solvent.

  • Injection and Analysis: Inject a fixed volume of the sample and standards onto the HPLC system.

  • Data Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte's signals.

  • Solvent Addition: Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis: Carefully integrate the signals from both the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizing the Workflow

To aid in understanding the logical flow of assessing the purity of this compound, the following diagrams illustrate the key experimental workflows.

Elemental_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Sample 2-Amino-4-bromo-5- (trifluoromethyl)phenol Weighing Accurate Weighing (1-3 mg) Sample->Weighing Encapsulation Tin/Silver Capsule Weighing->Encapsulation Combustion Combustion (900-1000 °C) Encapsulation->Combustion Gas_Separation Gas Chromatography Combustion->Gas_Separation Detection Thermal Conductivity Detector (TCD) Gas_Separation->Detection Elemental_Composition Experimental Elemental % Detection->Elemental_Composition Comparison Compare with Theoretical % Elemental_Composition->Comparison Purity_Assessment Purity Assessment Comparison->Purity_Assessment

Caption: Workflow for Elemental Analysis.

Purity_Assessment_Workflow cluster_compound Compound Under Investigation cluster_methods Purity Assessment Methods cluster_data Data Analysis and Comparison Compound 2-Amino-4-bromo-5- (trifluoromethyl)phenol EA Elemental Analysis Compound->EA HPLC HPLC Compound->HPLC qNMR qNMR Compound->qNMR EA_Data Elemental Composition (%) EA->EA_Data HPLC_Data Chromatographic Purity (%) HPLC->HPLC_Data qNMR_Data Absolute Purity (%) qNMR->qNMR_Data Comparison Comparative Purity Profile EA_Data->Comparison HPLC_Data->Comparison qNMR_Data->Comparison

A Guide to Cross-Validation of Analytical Results for Synthesized Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the unambiguous characterization of newly synthesized compounds is paramount. The identity, purity, and quantity of a compound must be rigorously established to ensure the reliability and reproducibility of biological and pharmacological data. Cross-validation of analytical results, employing multiple orthogonal techniques, provides a robust framework for achieving this confidence. This guide offers a comparative overview of key analytical methods, presenting their underlying principles, experimental considerations, and the value of their synergistic application.

The Imperative of Orthogonal Cross-Validation

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques for compound validation should be guided by the specific information required. The following tables provide a comparative summary of NMR, Mass Spectrometry, and HPLC, highlighting their primary applications, strengths, and limitations in the context of characterizing synthesized compounds.

Table 1: Qualitative and Quantitative Comparison of Analytical Techniques

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure, connectivity, stereochemistryMolecular weight, elemental composition, fragmentation patternsPurity, quantity, separation of components in a mixture
Quantitative Capability Excellent for purity and concentration determination (qNMR)Good for quantification, especially when coupled with LC or GCExcellent for precise and accurate quantification
Sensitivity Relatively lowVery high (picomole to femtomole)[4]High
Sample Throughput Low to moderateHighHigh
Destructive/Non-destructive Non-destructiveDestructiveGenerally non-destructive (fraction collection is possible)
Typical Sample Amount MilligramsMicrograms to nanogramsMicrograms

Table 2: Performance Characteristics and Acceptance Criteria

ParameterNMR SpectroscopyMass SpectrometryHPLCTypical Acceptance Criteria (ICH Guidelines)
Specificity High (unique spectral fingerprint)High (unique mass-to-charge ratio and fragmentation)High (separation from impurities and degradants)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) >0.995 (for qNMR)>0.99>0.995Correlation coefficient (r²) should be greater than 0.99.
Accuracy (% Recovery) 98-102%98-102%98-102%The accuracy should be within a predefined range, typically ±2% of the true value.[6]
Precision (%RSD) < 2%< 5%< 2%The relative standard deviation (RSD) should not be more than 2%.[6]
Limit of Detection (LOD) ~µM range~pM-fM range~ng/mL rangeSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~µM range~pM-fM range~ng/mL rangeSignal-to-noise ratio of 10:1.[6]

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating high-quality, reproducible data. Below are representative methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • Experiment: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for full structural elucidation.

    • Pulse Sequence: A standard single-pulse experiment for ¹H and ¹³C.

    • Acquisition Time: 2-4 seconds for ¹H NMR.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.

    • Number of Scans: 8-16 for ¹H, 1024 or more for ¹³C depending on sample concentration.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals. Chemical shifts are referenced to a known standard (e.g., TMS). Purity is often determined by comparing the integral of the compound's signals to that of a certified internal standard of known concentration (quantitative NMR or qNMR).[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation (Example for LC-MS with Electrospray Ionization - ESI):

    • Ionization Mode: ESI positive or negative mode, depending on the analyte's properties.

    • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement or a quadrupole for routine analysis.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and quantify any impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to establish linearity.

  • Chromatographic Conditions (Example for a reverse-phase method):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common for many small molecules.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 5-20 µL.

    • Detector: UV detector set at a wavelength where the analyte has maximum absorbance.

  • Data Analysis: The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[8][9]

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the effective cross-validation of analytical results. The following diagrams illustrate the logical progression of experiments and the relationship between orthogonal analytical techniques.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_purity_quantification Purity & Quantitative Analysis cluster_cross_validation Cross-Validation & Final Report Synthesis Synthesized Compound NMR_Structural NMR Spectroscopy (¹H, ¹³C, 2D NMR) Synthesis->NMR_Structural Structural Confirmation MS_MW Mass Spectrometry (Molecular Weight) Synthesis->MS_MW MW Confirmation HPLC_Purity HPLC-UV (Purity Assessment) NMR_Structural->HPLC_Purity qNMR Quantitative NMR (qNMR) (Purity & Concentration) NMR_Structural->qNMR MS_MW->HPLC_Purity Decision Results Consistent? HPLC_Purity->Decision qNMR->Decision Decision->Synthesis No - Re-purify/Re-synthesize FinalReport Final Analytical Report Decision->FinalReport Yes

Caption: A workflow for the cross-validation of a newly synthesized compound.

OrthogonalMethods cluster_techniques Orthogonal Analytical Techniques cluster_information Convergent Information Compound Synthesized Compound NMR NMR Spectroscopy (Magnetic Properties of Nuclei) Compound->NMR MS Mass Spectrometry (Mass-to-Charge Ratio) Compound->MS HPLC HPLC (Chromatographic Separation) Compound->HPLC ValidatedIdentity Validated Identity NMR->ValidatedIdentity ValidatedPurity Validated Purity NMR->ValidatedPurity ValidatedQuantity Validated Quantity NMR->ValidatedQuantity qNMR MS->ValidatedIdentity HPLC->ValidatedPurity HPLC->ValidatedQuantity

Caption: The concept of using orthogonal analytical methods for comprehensive compound characterization.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Amino-4-bromo-5-(trifluoromethyl)phenol. The following procedures are based on the known hazards of similar chemical structures, including halogenated and trifluoromethylated phenols.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds and general laboratory safety practices for handling phenolic substances. It is imperative to treat this chemical with a high degree of caution.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to be a hazardous substance. Based on data from similar compounds, it is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Phenolic compounds can be readily absorbed through the skin and may have systemic toxic effects.[6][7]

Quantitative Data on PPE and Safety Measures

ParameterSpecificationRationale and Citation
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. Phenol and its derivatives should always be handled in a fume hood.[6][8]
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes.[6][8][9]
Hand Protection Double-layered nitrile gloves (for incidental contact) or thicker neoprene/butyl rubber gloves (for direct handling and potential immersion)Phenol can be readily absorbed through the skin. Double gloving provides an extra layer of protection. For more than incidental contact, more robust gloves are necessary.[6][8]
Skin and Body Protection Fully buttoned lab coat and a chemically resistant apron (neoprene or butyl rubber recommended)To protect against skin contact from splashes.[8]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls are insufficient or for emergency situations.To prevent inhalation of harmful vapors or dusts.[10][11][12]
Emergency Eyewash and Shower Must be readily accessibleFor immediate decontamination in case of eye or skin contact.[4][6]

Operational Plan for Safe Handling

This step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure a chemical fume hood is certified and functioning correctly.
  • Verify that a safety shower and eyewash station are accessible and operational.
  • Assemble all necessary PPE as detailed in the table above.
  • Prepare a designated and clearly labeled waste container for hazardous chemical waste.
  • Have a spill kit readily available. For phenolic compounds, this should include an absorbent material like vermiculite.[7]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.
  • Don inner nitrile gloves.
  • Put on outer neoprene or butyl rubber gloves over the inner gloves.
  • Wear chemical safety goggles.
  • Place a face shield over the goggles.

3. Chemical Handling:

  • Conduct all manipulations of the solid compound or its solutions inside a chemical fume hood.
  • When weighing the solid, do so in the fume hood to avoid inhaling dust particles.
  • If making a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep all containers with the chemical tightly sealed when not in use.[1]

4. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.
  • Carefully remove PPE, avoiding self-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
  • Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All solid waste contaminated with the chemical (e.g., weighing paper, contaminated gloves, absorbent materials from spills) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
  • All liquid waste (e.g., solutions containing the chemical) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Labeling:

  • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[1]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow and Safety Logic

Diagram 1: Experimental Workflow for Handling this compound

G A Preparation - Verify Fume Hood - Assemble PPE - Prepare Waste Container B Don PPE - Lab Coat - Double Gloves - Goggles & Face Shield A->B C Chemical Handling (in Fume Hood) - Weighing - Solution Preparation B->C D Post-Handling - Decontaminate Surfaces - Doff PPE C->D E Waste Disposal - Segregate Waste - Label Container D->E F Final Steps - Wash Hands Thoroughly E->F

Caption: A step-by-step workflow for the safe handling of the chemical from preparation to disposal.

Diagram 2: Hazard Control and Emergency Response Logic

G cluster_0 Hazard Mitigation cluster_1 Emergency Response A Hazard Identification (Skin/Eye Irritant, Harmful, Respiratory Irritant) B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->C D Exposure Event (Spill or Splash) E Immediate Decontamination - Skin: Remove Clothing, Wash Area - Eyes: Eyewash Station D->E F Seek Medical Attention E->F

Caption: Logical relationship between hazard identification, control measures, and emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-bromo-5-(trifluoromethyl)phenol
Reactant of Route 2
2-Amino-4-bromo-5-(trifluoromethyl)phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.